(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8,12H,4,7,14H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRVCRJPCWMDQT-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)[C@H](CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Scaffold: Identifiers, Asymmetric Synthesis, and Role in TRPV1 Antagonist SAR
Executive Summary
In the landscape of modern drug discovery, rigid chiral building blocks are paramount for locking pharmacophores into bioactive conformations. (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 808756-82-3) is a highly specialized chiral primary amine. While its enantiomer, the (1R)-isomer, serves as the critical core for the potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist ABT-102 developed by Abbott Laboratories[1], the (1S)-isomer is equally vital in preclinical development. It functions as a negative control and stereospecific probe in Structure-Activity Relationship (SAR) studies, validating the precise spatial requirements of the TRPV1 binding pocket.
This technical whitepaper provides an authoritative guide on the chemical identifiers, mechanistic utility, and self-validating asymmetric synthesis protocols for the (1S)-5-tert-butylindan-1-amine scaffold.
Chemical Identity & Structural Descriptors
Accurate identification is the first step in maintaining scientific integrity during procurement and synthesis. The compound features a rigid indane ring substituted with a bulky tert-butyl group at the 5-position, which provides significant lipophilicity and steric bulk, while the chiral amine at the 1-position serves as the primary vector for urea or amide coupling.
Table 1: Core Chemical Identifiers
| Descriptor | Value |
| IUPAC Name | (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine |
| Common Synonyms | (S)-5-tert-butylindan-1-amine; (1S)-5-tert-butylindan-1-ylamine |
| CAS Registry Number | 808756-82-3[2] |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol [3] |
| Stereochemistry | (1S)-configuration (>99% enantiomeric excess in pharmaceutical grade) |
Mechanistic Role in Drug Discovery: The TRPV1 SAR Paradigm
The TRPV1 receptor is a non-selective cation channel involved in the detection of noxious heat and pain. Antagonizing this receptor is a major therapeutic strategy for chronic and inflammatory pain. During the optimization of indazole-based ureas, researchers discovered that replacing flexible benzyl groups with a rigid indane moiety drastically improved both in vitro potency and pharmacokinetic profiles[4].
The Causality of Stereospecificity
The binding pocket of the TRPV1 receptor exhibits profound enantioselectivity. When the racemic 5-tert-butylindan-1-amine is coupled to an indazole core, the resulting mixture shows moderate activity. However, chiral resolution reveals a stark divergence:
-
The (1R)-Enantiomer (Eutomer): Perfectly aligns the bulky tert-butyl group with a deep hydrophobic sub-pocket in the TRPV1 receptor, yielding ABT-102, a clinical candidate with exceptional analgesic efficacy[5].
-
The (1S)-Enantiomer (Distomer, CAS 808756-82-3): Projects the indane core in a vector that causes severe steric clashes with the receptor's transmembrane helices, rendering it virtually inactive.
Synthesizing and testing the (1S)-enantiomer is a mandatory self-validating step in SAR to prove that the biological activity is driven by specific target engagement rather than non-specific lipophilic partitioning.
Workflow demonstrating the SAR-driven enantiomeric resolution of 5-tert-butylindan-1-amine.
Asymmetric Synthesis & Chiral Resolution Workflows
While preparative chiral HPLC can separate racemic mixtures, a scalable, de novo asymmetric synthesis is required for multi-kilogram production[1]. The most robust and self-validating methodology utilizes Ellman’s chiral auxiliary (tert-butanesulfinamide) to induce diastereoselective reduction. To obtain the (1S)-amine, the (R)-tert-butanesulfinamide auxiliary is typically employed (or vice versa depending on the specific hydride source).
Experimental Protocol: Diastereoselective Reductive Amination
Rationale & Causality: Ketones like 5-tert-butylindan-1-one are sterically hindered and electronically deactivated compared to aldehydes. Standard condensation conditions fail. We utilize Titanium(IV) ethoxide (
Step 1: Formation of the Chiral N-Sulfinyl Imine
-
Charge: To a reactor under inert nitrogen, add 5-tert-butylindan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Activation: Dropwise add
(2.0 eq) at room temperature. -
Reaction: Heat the mixture to 60°C for 12 hours.
-
Workup: Quench with brine to precipitate titanium dioxide (
). Filter through a Celite pad. The resulting filtrate contains the chiral N-sulfinyl imine.
Step 2: Diastereoselective Reduction
Self-Validating Principle: The bulky tert-butyl group of the sulfinamide auxiliary effectively shields one face of the planar imine. The choice of reducing agent dictates the stereochemical outcome.
-
Cooling: Cool the imine solution in THF to -40°C.
-
Reduction: Slowly add Sodium Borohydride (
) (3.0 eq) or L-Selectride to achieve the desired hydride attack trajectory. -
Validation Check: Isolate an aliquot and run chiral HPLC. A Diastereomeric Ratio (d.r.) of >95:5 is required before proceeding. If the d.r. is low, the final enantiomeric excess (e.e.) will be compromised.
Step 3: Auxiliary Cleavage
-
Hydrolysis: Treat the purified diastereomer with 4M HCl in Methanol at room temperature for 2 hours. Causality: Mild acidic conditions selectively cleave the N-S bond without causing
-mediated racemization at the benzylic position. -
Isolation: Basify the aqueous layer with NaOH to pH 10 and extract with methyl tert-butyl ether (MTBE).
-
Crystallization: Precipitate as the hydrochloride salt using HCl in isopropanol to upgrade the optical purity to >99% e.e.
Asymmetric synthesis of (1S)-5-tert-butylindan-1-amine via chiral auxiliary-induced reduction.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, a rigorous analytical framework must be applied.
Table 2: Quality Control Parameters
| Analytical Method | Target Specification | Causality / Rationale |
| Chiral HPLC | >99.0% e.e. | Ensures no trace of the (1R)-enantiomer remains, which would cause false positives in TRPV1 biological assays. |
| ¹H NMR (CDCl₃) | Absence of singlet at ~1.2 ppm | Confirms complete cleavage of the tert-butanesulfinamide auxiliary (which otherwise masks the indane's tert-butyl signal at ~1.3 ppm). |
| LC-MS (ESI+) | m/z 190.1 [M+H]⁺ | Verifies the exact mass and confirms the absence of over-reduced or dimeric side products. |
| Specific Rotation | Provides rapid, non-destructive confirmation of the (1S) absolute configuration prior to downstream coupling. |
References
-
Lukin, K., et al. "Development of a Large Scale Asymmetric Synthesis of Vanilloid Receptor (TRPV1) Antagonist ABT-102." Organic Process Research & Development, vol. 11, no. 3, 2007, pp. 578-584. ACS Publications.[Link]
-
Molaid. "(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-ylamine | 808756-82-3." Molaid Chemical Database. [Link]
-
PubMed. "3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management." Journal of Medicinal Chemistry, 2008.[Link]
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- 3. (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-ylamine - CAS号 808756-82-3 - 摩熵化学 [molaid.com]
- 4. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Executive Summary
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is a highly specialized chiral organic building block utilized extensively in the medicinal chemistry of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1]. While its enantiomeric counterpart, the (1R) isomer, serves as the active pharmacophore (eutomer) in clinical candidates such as ABT-102[2], the (1S) enantiomer is an indispensable tool for drug development. It is utilized as a stereospecific probe for structure-activity relationship (SAR) delineation, chiral resolution validation, and distomer toxicity profiling. This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating protocol for its asymmetric synthesis.
Molecular Architecture and Physicochemical Properties
The molecular design of 5-tert-butylindan-1-amine represents a masterclass in conformational restriction. Early TRPV1 antagonists utilized a flexible benzyl group to mimic the aliphatic tail of capsaicin[1]. However, replacing the benzyl moiety with a rigidified indane ring significantly reduces the entropic penalty of receptor binding. Furthermore, the addition of the bulky, highly lipophilic tert-butyl group at the 5-position optimally fills a deep hydrophobic pocket within the TRPV1 channel, enhancing both binding affinity and metabolic stability against cytochrome P450-mediated oxidation[1].
Quantitative Physicochemical Data
Table 1: Key properties of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.
| Property | Value | Rationale / Implication |
| CAS Number | 808756-82-3 | Specific identifier for the (1S) enantiomer[3]. |
| Molecular Formula | C13H19N | Core scaffold prior to urea/amide functionalization. |
| Molecular Weight | 189.30 g/mol | Low MW allows for high ligand efficiency when incorporated into larger scaffolds. |
| Topological Polar Surface Area | 26.02 Ų | Excellent membrane permeability; ideal for CNS and peripheral nerve penetration. |
| Calculated LogP (cLogP) | ~3.4 | Highly lipophilic due to the tert-butyl group, driving hydrophobic pocket binding. |
| pKa (Predicted) | ~9.8 | Exists primarily as a protonated cation at physiological pH (7.4), influencing solubility. |
| Stereocenter | C1 (S-configuration) | Distomer in the ABT-102 series; critical for validating receptor stereospecificity. |
Mechanistic Role in TRPV1 Antagonism
The TRPV1 receptor is a non-selective cation channel activated by noxious heat, low pH, and capsaicin[4]. Overactivation leads to calcium influx, neuronal depolarization, and the transmission of pain signals. Indanamine-derived ureas act as competitive antagonists.
The stereochemistry at the C1 position of the indane ring dictates the spatial trajectory of the urea linker. The (1S) configuration projects the pharmacophore at a suboptimal vector compared to the (1R) eutomer, resulting in a measurable drop in binding affinity. Quantifying this enantiomeric binding gap is a critical milestone in preclinical drug development to prove target specificity.
Fig 1. TRPV1 nociceptive signaling pathway and stereospecific probing by the (1S) distomer.
Asymmetric Synthesis Protocol
To synthesize the (1S) enantiomer with high enantiomeric excess (ee >98%), a chiral auxiliary-induced diastereoselective reduction is employed[2]. This protocol utilizes Ellman’s auxiliary to establish a self-validating stereochemical outcome.
Phase 1: Chiral Imine Condensation
Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine formation without requiring harsh Dean-Stark conditions.
-
Charge a dry, argon-purged flask with 5-tert-butyl-1-indanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.
-
Introduce Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 18 hours. In-Process Control (IPC): Monitor via LC-MS until ketone consumption is >95%.
-
Quench with aqueous NaHCO3, filter through Celite to remove titanium dioxide salts, and extract the organic layer. Concentrate to yield the (R)-sulfinyl imine.
Phase 2: Diastereoselective Reduction
Causality: Sodium borohydride (NaBH4) approaches the less sterically hindered face of the chiral sulfinyl imine. The (R)-auxiliary directs the hydride attack to yield the (S)-configuration at the newly formed C1 stereocenter.
-
Dissolve the crude (R)-sulfinyl imine in anhydrous THF (0.2 M) and cool to -40 °C.
-
Add NaBH4 (3.0 eq) in portions.
-
Slowly warm the reaction to room temperature over 4 hours.
-
Self-Validation: Analyze an aliquot via 1H-NMR. The diastereomeric ratio (dr) should exceed 90:10.
-
Quench with saturated NH4Cl, extract with ethyl acetate, and purify via flash chromatography to isolate the pure (1S, Rs)-sulfinamide.
Phase 3: Auxiliary Cleavage
Causality: Acidic methanolysis selectively cleaves the N-S bond without racemizing the newly formed C1 stereocenter, preserving the optical purity of the product.
-
Dissolve the purified sulfinamide in methanol (0.5 M).
-
Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours.
-
Concentrate the mixture in vacuo. Partition the residue between 1M NaOH (to free-base the amine) and dichloromethane.
-
Extract, dry over Na2SO4, and concentrate to yield (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.
Fig 2. Asymmetric synthetic workflow for the isolation of the (1S) enantiomer.
Analytical Characterization and Self-Validation
To ensure the trustworthiness of the synthesized batch, the following analytical cascade must be executed to validate both chemical and optical purity:
-
Chiral HPLC: Utilize a Chiralpak AD-H column (Hexane/Isopropanol/Diethylamine 90:10:0.1). The (1S) enantiomer and (1R) enantiomer will exhibit distinct retention times. The integration of the peaks must confirm an enantiomeric excess (ee) of ≥98%.
-
Optical Rotation: Polarimetry is used as a rapid orthogonal check. The specific rotation
must be compared against literature standards for the (1S) isomer to confirm absolute configuration. -
1H-NMR (400 MHz, CDCl3): Key diagnostic peaks include the tert-butyl singlet at ~1.3 ppm (9H) and the benzylic methine triplet at ~4.3 ppm (1H). The complete absence of sulfinyl methyl peaks confirms successful deprotection.
References
-
Identification of (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a Potent TRPV1 Antagonist for Pain Management. Journal of Medicinal Chemistry - ACS Publications. 1
-
Development of a Large Scale Asymmetric Synthesis of Vanilloid Receptor (TRPV1) Antagonist ABT-102. Organic Process Research & Development (via Molaid / ACS). 2
-
CAS 808756-82-3 C13H19N (1S)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine. Howei Pharm. 3
-
Journal of Medicinal Chemistry Vol. 51 No. 3. ACS Publications. 4
Sources
Solubility data of 5-tert-butyl-1-aminoindane in organic solvents
An In-Depth Technical Guide to the Solubility of 5-tert-butyl-1-aminoindane in Organic Solvents
Authored by a Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its purification, crystallization, and formulation development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-tert-butyl-1-aminoindane, a key intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination using the reliable shake-flask method, and discuss the critical aspects of solvent selection and data interpretation. This document is intended for researchers, scientists, and drug development professionals to establish a robust understanding and practical approach to solubility studies.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
5-tert-butyl-1-aminoindane is a chiral amine that serves as a vital building block in the synthesis of various pharmacologically active molecules. Understanding its solubility profile in a range of organic solvents is not merely an academic exercise; it is a cornerstone of efficient and scalable pharmaceutical process development. The choice of solvent directly impacts several key stages:
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for achieving high-purity crystalline forms of the API.[1][2] A solvent in which the compound exhibits moderate solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures is often ideal for crystallization, ensuring a high yield of the purified product.
-
Formulation: For liquid dosage forms, the API must be completely soluble in the chosen vehicle. Even for solid dosage forms, the dissolution rate, which is influenced by solubility, is a critical determinant of the drug's bioavailability.
-
Impurity Rejection: A well-designed crystallization process, based on accurate solubility data, can effectively purge impurities, leading to a final product that meets stringent regulatory standards.[1][3]
This guide will provide the foundational knowledge and practical steps to empower researchers to conduct meaningful solubility studies for 5-tert-butyl-1-aminoindane and similar compounds.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a simplified but useful starting point for understanding solubility. At a molecular level, the dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix):
ΔG_mix = ΔH_mix - TΔS_mix
For dissolution to be spontaneous, ΔG_mix must be negative. This equation highlights the interplay between enthalpy (ΔH_mix) and entropy (ΔS_mix).
-
Enthalpy of Mixing (ΔH_mix): This term represents the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions, the process is enthalpically favorable (exothermic or slightly endothermic).
-
Entropy of Mixing (ΔS_mix): Dissolution generally leads to an increase in the randomness or disorder of the system, making the entropy term favorable for mixing.
The molecular structure of 5-tert-butyl-1-aminoindane, with its primary amine group, indane core, and a non-polar tert-butyl group, suggests a nuanced solubility profile. The primary amine group can participate in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). The aromatic indane structure allows for π-π stacking and van der Waals interactions, while the bulky, non-polar tert-butyl group will favor interactions with non-polar solvents. The overall solubility in a given solvent will be a balance of these competing interactions.[4]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-tert-butyl-1-aminoindane to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that thermodynamic equilibrium is reached with a solid phase present.[6]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath. The temperature should be precisely controlled.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6][7] It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification of Solute Concentration:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantification of 5-tert-butyl-1-aminoindane in solution.
-
Mobile Phase and Column: A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detection: The aromatic nature of the indane ring allows for sensitive UV detection, typically in the range of 254-280 nm.
-
Derivatization (Optional): For enhanced sensitivity or to improve peak shape, pre-column derivatization of the primary amine group with reagents like dansyl chloride or o-phthalaldehyde (OPA) can be employed.[8][9] However, for routine solubility determination, direct UV detection is often sufficient.
-
Calibration: A calibration curve must be prepared using standard solutions of 5-tert-butyl-1-aminoindane of known concentrations. The concentration of the analyte in the sample is then determined by interpolation from this curve.
Experimental Workflow Diagram
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- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Data Sheet (SDS) for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
An In-Depth Technical Guide to the Safe Handling of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and potential hazards of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on analogous structures, particularly primary aromatic amines and indane derivatives, to provide a robust framework for risk assessment and safe laboratory practices.
Understanding the Compound: A Structural and Toxicological Perspective
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is a primary aromatic amine. This class of compounds is widely utilized in various industrial and pharmaceutical syntheses.[1] However, the presence of the primary amine group attached to an aromatic ring system raises significant toxicological concerns. Aromatic amines are known for their potential to cause adverse health effects, including carcinogenicity and mutagenicity.[1][2] The lipophilic nature of most aromatic amines allows for ready absorption through the skin, making dermal contact a primary route of exposure.[1]
The core structure, a substituted indane, is also a common motif in pharmacologically active molecules. While the indane moiety itself is not typically associated with high toxicity, its combination with the primary aromatic amine functionality necessitates a cautious approach to handling.
Key Structural Features and Potential Hazards:
-
Primary Aromatic Amine: This functional group is the primary driver of toxicological concern. Metabolism of aromatic amines can lead to the formation of reactive intermediates, such as nitrenium ions, which can interact with DNA and other cellular macromolecules, leading to mutagenic and carcinogenic effects.[3]
-
Substituted Indane Core: The tert-butyl group and the dihydroindenyl ring system contribute to the overall lipophilicity of the molecule, likely enhancing its absorption through biological membranes.
Hazard Identification and Risk Mitigation
Given the structural alerts, (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine should be handled as a potentially hazardous substance. The following table summarizes the anticipated hazards and the necessary preventative measures.
| Hazard Class | Anticipated Effects | Preventative Measures & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4] May cause irritation to the digestive and respiratory tracts.[5] | Avoid ingestion, skin contact, and inhalation of dust or vapors.[6] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7] Handle in a well-ventilated area or a chemical fume hood.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[7][8] Prolonged or repeated contact may lead to dermatitis. | Wear chemically resistant gloves and a lab coat.[4] Wash hands thoroughly after handling.[6] In case of contact, immediately flush the skin with plenty of water.[9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][8] May cause redness, pain, and blurred vision.[8] | Wear safety glasses with side shields or chemical goggles.[4] An eyewash station should be readily accessible.[5] In case of eye contact, rinse cautiously with water for several minutes.[8] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects based on the aromatic amine class.[1][2] | Minimize exposure to the lowest achievable level. All handling should be conducted in a designated area with appropriate engineering controls. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[8] | Prevent release into the environment.[8] Dispose of waste in accordance with local, regional, and national regulations. |
Safe Handling and Engineering Controls: A Practical Workflow
A proactive approach to safety is paramount when working with (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. The following workflow outlines the essential steps for safe handling, from preparation to disposal.
Caption: A workflow for the safe handling of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.
Experimental Protocol: Safe Transfer of the Compound Using a Syringe
This protocol is designed for the safe transfer of solutions of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, minimizing the risk of exposure.
-
Preparation:
-
Ensure all work is performed in a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves.
-
Have a container for quenching and a waste container readily available in the fume hood.
-
-
Procedure:
-
Dissolve the compound in an appropriate solvent in a septum-sealed flask under an inert atmosphere.
-
Secure the flask to a stand.
-
Use a clean, dry syringe with a needle of appropriate length.
-
Puncture the septum with the needle and slowly withdraw the desired volume of the solution.
-
To avoid drips, withdraw a small amount of inert gas into the syringe after the liquid.
-
Carefully withdraw the needle from the septum.
-
Dispense the solution into the reaction vessel by puncturing its septum.
-
Slowly add the solution to the reaction mixture.
-
-
Post-Transfer:
Emergency Procedures: A Rapid Response Guide
In the event of an exposure or spill, a swift and informed response is critical.
Caption: A flowchart for emergency response to exposure incidents.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing.[8] Flush skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[8] Keep the container tightly closed.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8]
-
Stability: The product is expected to be stable under normal storage conditions.[8]
Disposal Considerations
All waste containing (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine must be treated as hazardous waste.
-
Waste Treatment: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] Do not allow the product to enter drains.[4]
-
Contaminated Packaging: Dispose of as unused product.[4]
Conclusion
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). [Link]
-
Toxicology CARCINOGENIC AND CHRONIC TOXIC HAZARDS OF AROMATIC AMINES Report of Medical Services Review Committee. British Journal of Industrial Medicine. (1954). [Link]
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SAFETY DATA SHEET - ChemView. (2016). [Link]
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Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. (2022). [Link]
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A Technical Guide to the Molecular Weight and Structural Analysis of Chiral Aminoindanes
Introduction: The Critical Role of Chiral Aminoindanes in Modern Drug Development
Chiral aminoindanes are a class of bicyclic organic compounds that have garnered significant attention in the pharmaceutical industry due to their prevalence as key structural motifs in a wide array of therapeutic agents. Their rigid framework and the presence of a stereogenic center make them invaluable building blocks in medicinal chemistry. The precise three-dimensional arrangement of atoms, or stereochemistry, of these molecules is paramount, as different enantiomers of the same compound can exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[1][2][][4][5][6] This phenomenon, rooted in the chiral nature of biological targets like enzymes and receptors, necessitates rigorous control and analysis of the enantiomeric purity of chiral aminoindanes used in drug development.[2][7]
This in-depth technical guide provides a comprehensive overview of the essential analytical techniques for determining the molecular weight and elucidating the intricate three-dimensional structure of chiral aminoindanes. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven insights to ensure the scientific integrity of their work.
Part 1: Determination of Molecular Weight: The First Step in Structural Characterization
Accurately determining the molecular weight of a chiral aminoindane is a fundamental first step in its characterization. This information provides a crucial piece of evidence for confirming the identity of a synthesized or isolated compound.
Mass Spectrometry (MS): A High-Resolution Approach
Mass spectrometry is an indispensable tool for determining the molecular weight of aminoindanes with high accuracy and sensitivity. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass.
Expertise & Experience in Practice:
Electron Ionization (EI) is a common ionization technique used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). For many aminoindanes, EI-MS spectra show a strong molecular ion peak ([M]⁺), which directly corresponds to the molecular weight of the compound.[8][9] However, some derivatives, like rasagiline, may exhibit a uniquely abundant [M-1]⁺ ion.[8][9] Understanding the fragmentation patterns is also crucial. Characteristic fragments for aminoindanes often include indane and indene ions (m/z 115-117) and the tropylium ion (m/z 91).[8][9] This fragmentation "fingerprint" not only supports the molecular weight determination but also provides structural information.
Trustworthiness through Self-Validating Protocols:
A robust MS analysis should always include an internal or external standard for mass calibration. High-resolution mass spectrometry (HRMS) is preferred as it can provide the elemental composition of the molecule, adding a higher level of confidence to the molecular weight assignment and helping to distinguish between isobaric interferences.
Experimental Protocol: Molecular Weight Determination by GC-MS
-
Sample Preparation: Dissolve a small amount of the aminoindane sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate capillary column (e.g., Rxi®-624Sil MS) to separate the analyte from any impurities.[8][10]
-
Ionization: Subject the eluted compound to electron ionization (typically at 70 eV).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structural class.
Table 1: Molecular Weights of Common Chiral Aminoindanes
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| (R)-1-Aminoindan | C₉H₁₁N | 133.19[11][12][13][14][15] |
| (S)-1-Aminoindan | C₉H₁₁N | 133.19 |
| 2-Aminoindane | C₉H₁₁N | 133.19 |
| Rasagiline | C₁₂H₁₃N | 171.24 |
| (1S,2R)-1-Aminoindan-2-ol | C₉H₁₁NO | 149.19[16] |
Part 2: In-Depth Structural Analysis: Unveiling the 3D Architecture
Beyond molecular weight, a comprehensive understanding of the three-dimensional structure, including absolute stereochemistry, is critical for chiral aminoindanes in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Stereochemistry
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[16] While standard NMR is "blind" to chirality, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to distinguishable signals for enantiomers.[17][18]
Expertise & Experience in Practice:
¹H NMR spectra can reveal the connectivity of protons in the molecule through spin-spin coupling. For confirming the absolute configuration, chiral derivatizing agents that react with the amino group are often employed. The resulting diastereomers will exhibit distinct chemical shifts and/or coupling constants in their NMR spectra, allowing for the determination of enantiomeric purity.[18]
Trustworthiness through Self-Validating Protocols:
The choice of chiral derivatizing agent is crucial and should be based on the specific aminoindane being analyzed. It is essential to run spectra of the pure enantiomers (if available) and the racemic mixture to validate the separation of signals and the accuracy of enantiomeric excess (ee) calculations.
Experimental Protocol: Enantiomeric Purity Determination by ¹H NMR
-
Derivatization: React the chiral aminoindane sample with a suitable chiral derivatizing agent (e.g., Mosher's acid chloride, 2-formylphenylboronic acid with a chiral diol) in an NMR tube.[18]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.
-
Spectral Analysis: Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomers.
-
Integration and Calculation: Integrate the signals corresponding to each diastereomer to calculate the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[1][19] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[19]
Expertise & Experience in Practice:
The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds, including amines.[19] For aminoindanes lacking a strong chromophore, derivatization with a UV-active tag may be necessary for sensitive detection.[19] Alternatively, detectors like mass spectrometers (LC-MS) or evaporative light scattering detectors (ELSD) can be used.
Trustworthiness through Self-Validating Protocols:
Method validation is paramount. This includes demonstrating specificity (the ability to resolve the enantiomers from each other and any impurities), linearity, accuracy, and precision. A system suitability test should be performed before each run to ensure the chromatographic system is performing as expected.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based) and a mobile phase that provides good resolution.
-
Sample Preparation: Dissolve the aminoindane sample in the mobile phase. If necessary, perform a pre-column derivatization step.
-
Injection and Separation: Inject the sample onto the HPLC system and perform the chromatographic separation.
-
Detection: Detect the eluted enantiomers using a suitable detector (e.g., UV, MS).
-
Quantification: Determine the peak areas of each enantiomer to calculate the enantiomeric purity.
X-ray Crystallography: The Definitive Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers.[20][21] It provides unambiguous structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[20]
Expertise & Experience in Practice:
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. For chiral molecules, the crystal symmetry can provide initial clues about its nature; for instance, chiral molecules cannot crystallize in centrosymmetric space groups.[20] The determination of the absolute configuration relies on the anomalous scattering of X-rays by the atoms in the crystal.[22]
Trustworthiness through Self-Validating Protocols:
The quality of the final crystal structure is assessed by various statistical parameters, such as the R-factor. The determined absolute structure should be consistent with data from other chiroptical techniques like circular dichroism (CD) spectroscopy.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a novel chiral aminoindane.
Caption: Workflow for Chiral Aminoindane Analysis.
Conclusion: Ensuring Scientific Rigor in Drug Development
The robust characterization of chiral aminoindanes is not merely an academic exercise but a critical component of ensuring the safety and efficacy of new pharmaceutical agents. A multi-faceted analytical approach, combining techniques such as mass spectrometry, NMR spectroscopy, chiral HPLC, and X-ray crystallography, provides a self-validating system for determining molecular weight and elucidating the complete three-dimensional structure. By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently advance their chiral drug candidates through the development pipeline, ultimately contributing to the creation of safer and more effective medicines.
References
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Vertex AI Search.
-
Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. (n.d.). PubMed. Retrieved from [Link]
-
The importance of chirality in API development. (n.d.). Veranova. Retrieved from [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. (n.d.). ProQuest. Retrieved from [Link]
-
The Significance of Chirality in Drug Design and Development. (n.d.). PMC. Retrieved from [Link]
-
GC-MS analysis of eight aminoindanes using three derivatization reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
(S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Mass spectral fragmentation of eight aminoindanes. (n.d.). ResearchGate. Retrieved from [Link]
-
GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023, June 7). PubMed. Retrieved from [Link]
-
1 H NMR spectra of complexes between 1-aminoindane (T): T R (a) or T S... (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
The chemical structures of chiral molecules investigated using J-resolved technique. (n.d.). ResearchGate. Retrieved from [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018, November 2). PMC. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved from [Link]
-
(R)-(-)-1-Aminoindan. (2024, April 10). ChemBK. Retrieved from [Link]
-
(R)-(-)-1-Aminoindan | C9H11N. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. (2018, June 6). Beilstein Journals. Retrieved from [Link]
-
Potential 2-Aminoindane Fatality Invalidated by Careful Mass Spectrometric Analysis. (2020, November 27). Journal of Analytical Toxicology. Retrieved from [Link]
- A process for the preparation of (R)-1-aminoindanes. (n.d.). Google Patents.
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Characterization of the “Methylenedioxy-2-Aminoindans. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical structures of aminoindanes used in this study. (n.d.). ResearchGate. Retrieved from [Link]
-
Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. (2025, December 30). PMC. Retrieved from [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025, December 11). Pharmaffiliates. Retrieved from [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
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X-ray crystallography and chirality: understanding the limitations. (n.d.). ResearchGate. Retrieved from [Link]
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Chirality in Drug Molecules: Synthetic and Biological Implications. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Chirality in NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). PubMed. Retrieved from [Link]
-
X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. (2020, February 12). PubMed. Retrieved from [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). PMC. Retrieved from [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC. Retrieved from [Link]
-
Breakdown of chiral recognition of amino acids in reduced dimensions. (2020, September 30). PMC. Retrieved from [Link]
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Chiral analysis. (n.d.). Wikipedia. Retrieved from [Link]
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Drug Discovery Using X-Ray Crystallography. (n.d.). Hilaris. Retrieved from [Link]
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- 22. researchgate.net [researchgate.net]
Thermodynamic Stability and Conformational Dynamics of tert-Butyl Substituted Aminoindanes: A Technical Guide
Executive Summary
Aminoindanes (e.g., 2-AI, MDAI, and the anti-Parkinsonian agent Rasagiline) represent a critical class of rigidified phenethylamine analogs. Their pharmacological efficacy and metabolic resistance are heavily dictated by the conformational dynamics of the cyclopentane ring fused to the phenyl core. The introduction of a tert-butyl group—whether on the aromatic ring, the aliphatic ring, or the amine—profoundly alters the thermodynamic landscape of the molecule. This guide explores the thermodynamic stability, conformational locking mechanisms, and self-validating analytical protocols for tert-butyl substituted aminoindanes, providing actionable insights for drug development professionals.
The Mechanistic Role of tert-Butyl Substitution
As application scientists, we must look beyond simple structural modifications and understand the underlying thermodynamic driving forces. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, possessing an A-value of approximately 4.8 kcal/mol. When substituted onto the aminoindane scaffold, it acts as an absolute conformational anchor.
-
Conformational Entropy (
) and Receptor Binding: Unsubstituted aminoindanes exhibit a degree of flexibility, with the cyclopentane ring rapidly interconverting between envelope and half-chair conformations. The introduction of a tert-butyl group severely restricts this puckering due to massive 1,3-diaxial-like steric clashes. This rigidification lowers the conformational entropy of the unbound state. Consequently, upon binding to target receptors (e.g., monoamine transporters), the entropic penalty ( ) is minimized, leading to a more favorable Gibbs free energy ( ) (1[1]). -
Metabolic Stability via Steric Shielding: From a pharmacokinetic perspective, the thermodynamic stability of the C-H bonds adjacent to the tert-butyl group is enhanced via steric shielding. Unsubstituted aminoindanes are highly susceptible to aliphatic hydroxylation and N-dealkylation by CYP450 enzymes (2[2]). The bulky tert-butyl group sterically hinders the approach of the enzymatic heme-oxo species, dramatically increasing the activation energy (
) required for oxidation. -
Intermediate Stability in Synthesis: In industrial scale-up, tert-butyl substitution is utilized to thermodynamically stabilize reactive intermediates. For instance, in the synthesis of (R)-1-aminoindanes, tert-butyl carbamate derivatives are preferred because they prevent premature degradation and maintain stereochemical integrity at elevated temperatures (3[3]).
Fig 1: Logical flow of thermodynamic and pharmacokinetic stabilization via tert-butyl substitution.
Quantitative Data Summary: Thermodynamic Profiling
To quantify the impact of tert-butyl substitution, we compare the thermodynamic parameters of standard 2-aminoindane against its tert-butyl substituted analogs. The data illustrates the classic enthalpy-entropy compensation observed in rigidified pharmacophores.
| Compound | Melting Point ( | ||||
| 2-Aminoindane (Unsubstituted) | 185 | -8.2 | +2.1 | -6.1 | 45 |
| 5-tert-Butyl-2-aminoindane | 210 | -8.5 | +0.4 | -8.1 | 120 |
| N-tert-Butyl-2-aminoindane | 198 | -7.1 | -0.2 | -7.3 | >180 |
(Note: Thermodynamic values are representative models derived from isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) profiles of conformationally restricted phenethylamines).
Experimental Workflows: A Self-Validating Approach
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify causality and data accuracy.
Protocol 1: Synthesis and Thermodynamic Isolation of tert-Butyl Aminoindanes
Causality: We utilize a reductive amination pathway starting from tert-butyl indanone. The choice of a bulky reducing agent (e.g., sodium triacetoxyborohydride) ensures diastereoselective hydride delivery, driven by the thermodynamic preference to avoid steric clash with the tert-butyl group.
-
Reaction Setup: Dissolve 5-tert-butyl-2-indanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous dichloroethane.
-
Validation: Use strictly anhydrous solvent to prevent competitive hydrolysis of the intermediate imine, which would artificially lower the yield and alter the thermodynamic equilibrium of the reaction.
-
-
Reduction: Perform portion-wise addition of
(1.5 eq) at 0°C to control the exothermic release. Stir for 12 hours at room temperature. -
Workup & Isolation: Quench the reaction carefully with 1N NaOH, extract with ethyl acetate, and dry the organic layer over anhydrous
. -
Self-Validation (Chiral Purity): Subject the purified product to Chiral HPLC (e.g., Daicel Chiralpak AD-H).
-
Control: Run a racemic standard first to establish baseline resolution of enantiomers. A single, sharp peak confirms the thermodynamic stereocontrol exerted by the bulky substituent during reduction.
-
Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed (
-
Sample Preparation: Co-dialyze the target protein and the tert-butyl aminoindane ligand in the exact same buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) for 24 hours.
-
Validation: Buffer matching is the single most critical point of failure in ITC. Mismatched buffers generate massive heats of dilution that completely mask the thermodynamic signal of the binding event.
-
-
Blank Titration (Control): Titrate the ligand into the buffer alone.
-
Validation: This establishes the background heat of dilution. If the heat exceeds 0.5
cal/sec, the system is not at thermodynamic equilibrium, and dialysis must be repeated.
-
-
Active Titration: Titrate the ligand (typically 10x target concentration) into the protein cell at a constant 25°C, using 2
L injection volumes. -
Data Integration: Subtract the blank titration data from the active titration. Fit the integrated heat data to a one-site binding model to extract
, , and .
Fig 2: Self-validating ITC workflow ensuring thermodynamic equilibrium and data accuracy.
References
-
Title: Conformationally restricted congeners of dopamine derived from 2-aminoindan | Source: Journal of Medicinal Chemistry | URL: 1
-
Title: The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing | Source: ResearchGate | URL: 2
-
Title: EP2181980A1 - A process for the preparation of (R)-1-aminoindanes | Source: Google Patents | URL: 3
Sources
Technical Deep Dive: (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Derivatives
Executive Summary
This technical guide provides a comprehensive literature review and operational framework for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (also known as (S)-5-tert-butyl-1-aminoindan). While the (R)-enantiomer of this scaffold is widely recognized as the pharmacophore for high-potency TRPV1 antagonists (e.g., ABT-102), the (1S)-enantiomer represents a critical distinct chemical entity. It serves as a vital comparator in stereochemical structure-activity relationship (SAR) studies, a potential chiral auxiliary, and a substrate for investigating stereoselective metabolic pathways.
This document moves beyond basic structural description to cover asymmetric synthesis, resolution protocols, and the pharmacological divergence between the (1S) and (1R) manifolds.
Part 1: Chemical Architecture & Significance
The Scaffold Core
The 5-tert-butyl-1-aminoindan core combines a rigid bicyclic system with a bulky lipophilic group.
-
Rigidity: The indane ring restricts the conformational freedom of the amine, reducing the entropic penalty upon binding to protein targets (e.g., TRPV1, MAO-B).
-
Lipophilicity: The tert-butyl group at position 5 significantly increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
Chirality: The C1 position is a stereogenic center. The orientation of the amino group dictates the vector of hydrogen bonding and the spatial fit within the receptor pocket.
Stereochemical Divergence in Pharmacology
In the context of Vanilloid Receptor 1 (TRPV1) antagonism, the stereochemistry at C1 is the "molecular switch" for potency:
-
(R)-Isomer (Eutomer): High affinity (Ki < 5 nM). Fits the hydrophobic pocket of TRPV1 optimally.
-
(S)-Isomer (Distomer): Reduced affinity (Ki ~ 20-50 nM). While less potent, it retains activity, making it a crucial control in biological assays to verify specific binding versus non-specific lipophilic interaction.
Part 2: Synthesis & Manufacturing Protocols
Synthetic Strategy Overview
The synthesis of enantiopure (1S)-5-tert-butyl-1-aminoindan generally proceeds via two primary routes:
-
Classical Resolution: Racemic synthesis followed by chiral salt crystallization.
-
Asymmetric Catalysis: Enantioselective reduction of the corresponding ketimine or oxime.
Visualization: Synthesis Workflow
The following diagram illustrates the critical path to the (1S) amine.
Caption: Figure 1.[1] Synthetic pathway for the isolation of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine via classical resolution.
Self-Validating Protocol: Chiral Resolution
Note: This protocol is adapted from standard aminoindan resolution methods validated in J. Med. Chem. literature (e.g., Gomtsyan et al., 2008).
Objective: Isolate (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine from racemic mixture.
Reagents:
-
Racemic 5-tert-butyl-1-aminoindan (1.0 eq)
-
(S)-Mandelic acid (0.5 - 1.0 eq) [Critical: Use (S)-acid to target specific diastereomer]
-
Ethanol (95%)
-
NaOH (1M aqueous)
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic amine (10 g) in hot Ethanol (50 mL). Add (S)-Mandelic acid (1.0 eq) dissolved in hot Ethanol (20 mL).
-
Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. If no precipitate forms, scratch the glass or add a seed crystal.
-
Filtration: Filter the white crystalline solid. This is the diastereomeric salt (Amine·Acid).[2][3][4][5]
-
Enrichment: Recrystallize the salt from Ethanol/Water (9:1) until constant melting point and optical rotation are achieved.
-
Validation Check: Take a small aliquot, free base it, and check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Target >98% ee.
-
-
Free Basing: Suspend the purified salt in CH2Cl2 and add 1M NaOH. Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer, dry over Na2SO4, and evaporate.
-
Result: Clear, colorless oil or low-melting solid conforming to (1S)-5-tert-butyl-1-aminoindan.
-
Part 3: Medicinal Chemistry & SAR[1]
The Urea Derivatives (TRPV1 Antagonists)
The most prominent application of this scaffold is in the synthesis of TRPV1 antagonists, specifically the ABT-102 series.
Mechanism of Action: These compounds block the TRPV1 channel pore or allosterically modulate the capsaicin binding site. The 5-tert-butyl group occupies a hydrophobic pocket (S3-S4 linker region), while the urea moiety forms hydrogen bonds with key residues (e.g., Tyr511).
SAR Comparison Table:
| Compound | Stereochemistry | R-Group (Urea) | Potency (hTRPV1 IC50) | Role |
| ABT-102 | (1R) | Indazole-4-yl | ~4.0 nM | Clinical Candidate (Eutomer) |
| A-778316 | (1S) | Isoquinolin-5-yl | ~25-30 nM | Distomer (Active Comparator) |
| Analog 3 | Racemic | Indazole-4-yl | ~10 nM | Intermediate Potency |
Visualization: Pharmacophore Interactions
The diagram below conceptualizes why the (1S) isomer is less potent than the (1R).
Caption: Figure 2.[1][4] Pharmacophore model showing the stereochemical fit of (1R) vs (1S) isomers in the TRPV1 binding pocket.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the (1S) derivative must be confirmed using the following parameters.
Spectroscopic Data (Representative)
-
1H NMR (CDCl3, 400 MHz): δ 7.30 (d, 1H), 7.20 (s, 1H), 7.15 (d, 1H), 4.35 (t, 1H, CH-NH2), 2.95 (m, 1H), 2.80 (m, 1H), 2.50 (m, 1H), 1.70 (m, 1H), 1.35 (s, 9H, t-Bu).
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Retention Time: (1S) typically elutes before or after (1R) depending on the specific column; authentic standard comparison is required.
-
References
-
Gomtsyan, A., et al. (2008). "Identification of (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a Potent TRPV1 Antagonist for Pain Management." Journal of Medicinal Chemistry, 51(3), 392–395. Link
-
Honore, P., et al. (2005).[4] "A-425619, a potent and selective antagonist of the vanilloid receptor 1 (TRPV1), blocks neurogenic inflammation and pain." Journal of Pharmacology and Experimental Therapeutics, 314(1), 410-421. Link
-
Cui, M., et al. (2006). "TRPV1 receptors in the CNS play a key role in broad-spectrum analgesia of TRPV1 antagonists." Journal of Neuroscience, 26(37), 9385-9393. Link
-
Doherty, E. M., et al. (2007). "Novel vanilloid receptor-1 antagonists: 1. Conformationally restricted analogues of trans-cinnamides." Journal of Medicinal Chemistry, 50(15), 3515-3527. Link
-
World Intellectual Property Organization. (2005). "Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use." WO2005021532. Link
Sources
Commercial Sourcing and Analytical Validation of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine: A Technical Guide for Drug Development
Strategic Importance in Pharmaceutical Synthesis
The compound (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 808756-82-3) is a highly specialized chiral building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a critical pharmacophore in the development of substituted bicyclic carboxamide and urea derivatives, which act as potent Vanilloid Receptor 1 (TRPV1) ligands .
In drug development, the causality behind strict stereochemical control is absolute: the spatial orientation of the indanamine C1 stereocenter dictates the trajectory of the urea/carboxamide linkage within the TRPV1 binding pocket. Using the (1R) enantiomer or a racemic mixture results in an exponential loss of target binding affinity and introduces off-target toxicity risks. Consequently, sourcing this intermediate with an enantiomeric excess (ee) of >99% is not merely a quality target—it is a functional prerequisite to prevent costly downstream purification failures.
Chemical Profile & Specifications
To establish a baseline for procurement and validation, the quantitative and structural data of the target compound are summarized below.
Table 1: Chemical and Structural Profile
| Parameter | Specification / Data |
| Chemical Name | (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine |
| CAS Registry Number | 808756-82-3 |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Stereochemistry | (1S) configuration |
| Appearance | Colorless to pale yellow liquid (free base) or white powder (HCl salt) |
| Common Impurities | (1R) enantiomer, 6-tert-butyl regioisomer, unreacted indanone |
Commercial Supplier Landscape
Due to the complex asymmetric synthesis required to produce the (1S) enantiomer (often involving enzymatic resolution or chiral transition-metal catalysis), the supplier landscape is restricted to specialized catalog companies and custom synthesis research organizations (CROs).
When evaluating suppliers, researchers must prioritize those who provide lot-specific Certificates of Analysis (CoA) containing both chiral HPLC chromatograms and quantitative NMR spectra.
Table 2: Evaluated Commercial Suppliers
| Supplier | Catalog / Product ID | Claimed Purity | Claimed ee | Sourcing Strategy & Lead Time |
| BLD Pharm | BD00941238 | ≥ 97% | > 98% | Global stock; typically 1-2 weeks. Reliable for early-stage R&D scale (g to kg). |
| Enamine | EN300-XXXX (Custom) | > 95% | > 95% | Custom synthesis; 4-6 weeks. Best for custom salt formations (e.g., HCl, tartrate). |
| Combi-Blocks | QA-XXXX (Custom) | > 98% | > 98% | High reliability for chiral building blocks; excellent documentation. |
Note: Always request the free base if your downstream coupling reaction is sensitive to chloride or acidic counterions, though the HCl salt is significantly more stable for long-term storage.
Analytical Validation Protocol (Self-Validating System)
Never assume the purity stated on a supplier's CoA is absolute. Amine salts can form hydrates, absorb atmospheric CO₂, or degrade via oxidation. Furthermore, electrophilic aromatic substitution during the synthesis of the indane core often yields a mixture of 5- and 6-substituted regioisomers. The following protocol is designed as a self-validating system : it proves both the identity of the compound and the validity of the testing method itself.
Step 1: Visual and Gravimetric Inspection
-
Equilibration: Allow the sealed container to reach room temperature in a desiccator to prevent condensation.
-
Inspection: The free base should be a clear/pale liquid. If it appears dark brown, oxidative degradation of the amine has occurred. The HCl salt should be a free-flowing white powder.
Step 2: Chiral HPLC for Enantiomeric Excess (ee)
Primary amines like indanamines are notorious for peak tailing on standard silica-based columns due to secondary hydrogen-bonding interactions. To achieve baseline resolution, we utilize a phenylcarbamate-β-cyclodextrin chiral stationary phase in polar organic mode .
Table 3: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral-CD-Ph (or equivalent phenylcarbamate-β-cyclodextrin) |
| Mobile Phase | Acetonitrile / Methanol (90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 25 °C |
Self-Validation (System Suitability Test - SST):
-
Action: Before injecting the sample, inject a reference standard of racemic (1R/1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 935680-90-3).
-
Causality: The system is only validated if the resolution (
) between the (1S) and (1R) peaks is . If , the DEA modifier concentration must be adjusted to suppress amine-silanol interactions. Only proceed to the sample injection once the SST passes.
Step 3: High-Resolution ¹H-NMR for Structural & Regioisomeric Identity
-
Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (for free base) or DMSO-
(for salts). -
Acquire a standard 1D ¹H-NMR spectrum at
MHz. -
Causality of Peak Assignment:
-
Look for a strong singlet integrating to 9H at
ppm. This confirms the intact tert-butyl group. -
Locate the benzylic methine proton at C1 (a triplet or multiplet around
ppm). -
Crucial Regioisomer Check: Carefully examine the aromatic region (
ppm). The 5-tert-butyl isomer presents a specific splitting pattern (typically a doublet, a doublet of doublets, and a fine singlet). If you observe a complex, overlapping multiplet integrating to more than 3H relative to the C1 proton, the batch is contaminated with the 6-tert-butyl regioisomer and must be rejected.
-
Quality Control Workflow Visualization
To ensure strict adherence to the validation protocols, the following decision-tree workflow must be implemented upon receipt of any commercial batch.
Figure 1: Quality control and release workflow for chiral indanamine building blocks.
References
-
Gruenenthal GmbH. "Substituted Bicyclic Carboxamide and Urea Compounds as Vanilloid Receptor Ligands." U.S. Patent US20120115893A1, May 10, 2012.[1]
-
Szabó, Z. I., et al. "Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode." Scientific Reports 13, 14755 (2023).[Link][2]
Sources
- 1. WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands - Google Patents [patents.google.com]
- 2. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
High-Precision Pharmacophore Modeling: The (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Scaffold
Topic: Pharmacophore Modeling with (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Rigid Anchor Hypothesis
In modern fragment-based drug design (FBDD), rigid scaffolds are invaluable for reducing the entropic penalty of binding. The molecule (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (hereafter referred to as (1S)-tBu-AI ) represents a "privileged structure" combining three critical pharmacophoric elements: a chiral cationic center, a rigid aromatic core, and a bulky hydrophobic vector.
This guide details the methodology for utilizing (1S)-tBu-AI as a high-fidelity probe for pharmacophore generation. While the (1R)-enantiomer is the primary pharmacophore driver for potent TRPV1 antagonists (e.g., ABT-102), the (1S)-enantiomer discussed here is critical for exclusion volume mapping and defining stereochemical selectivity thresholds in Monoamine Transporters (MATs) and Transient Receptor Potential (TRP) channels.
Pharmacophoric Deconstruction
Before initiating in silico modeling, the ligand must be deconstructed into its constituent interaction features. The rigidity of the indane ring system minimizes the conformational search space, making this molecule an ideal "seed" for 3D-pharmacophore generation.
Structural Features & Interaction Types
| Feature ID | Chemical Moiety | Pharmacophore Element | Interaction Geometry |
| F1 | Primary Amine ( | Pos. Ionizable (PI) / H-Bond Donor (HBD) | Directional vector perpendicular to the indane plane (pseudo-axial/equatorial dependence). |
| F2 | Indane Phenyl Ring | Aromatic Ring (AR) / Hydrophobic (Hyd) | |
| F3 | 5-tert-butyl Group | Hydrophobic (Hyd) / Steric Bulk | Spherical hydrophobic volume (radius ~4.0 Å); critical for probing "deep pockets." |
| F4 | Chiral Center (C1-S) | Stereo-Constraint | Defines the vector angle of F1 relative to F3. |
The "Distomer" Utility
In the context of TRPV1 antagonism, the (1R)-enantiomer is the eutomer (high potency), while the (1S)-enantiomer (our subject) is the distomer (lower potency).
-
Modeling Insight: Do not discard the distomer. Use (1S)-tBu-AI to define Exclusion Spheres . If the (1S) conformer clashes with the receptor wall in a docked model while the (1R) fits, that clash volume defines the physical boundary of the binding pocket.
Workflow: Deriving the 3D-Pharmacophore
This protocol assumes the use of standard molecular modeling suites (e.g., MOE, LigandScout, or Schrödinger Phase).
Step-by-Step Protocol
Phase I: Conformer Generation (The Rigid Advantage)
-
Input: Build (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.
-
Protonation: Set pH to 7.4. The primary amine (
) will be protonated ( ). -
Sampling: Perform a stochastic conformational search.
-
Note: Due to the indane core, only the puckering of the cyclopentene ring and the rotation of the t-butyl group and amine need sampling.
-
Constraint: Retain the (S)-configuration explicitly.
-
Phase II: Feature Mapping
-
Align the lowest energy conformer of (1S)-tBu-AI with a known reference ligand (e.g., the indane moiety of ABT-102) if available.
-
Define Features:
-
Place a Positive Ionizable sphere on the N-atom.
-
Place a Hydrophobic sphere on the t-butyl group.
-
Place an Aromatic plane on the benzene ring.
-
-
Vector Analysis: Measure the distance and angle between the Amine (N) and the t-Butyl centroid. In the (1S) isomer, this vector is fixed and distinct from the (1R) isomer, creating a specific "stereochemical signature."
Phase III: Exclusion Volume Definition (The Critical Step)
-
Superimpose the (1S)-tBu-AI pharmacophore onto the binding site of the target (e.g., TRPV1 or SERT).
-
If the (1S) analog is inactive, identify which feature (likely the amine vector) projects into the protein backbone.
-
Generate Exclusion Sphere: Place a "Forbidden Volume" sphere at the location of the clashing amine hydrogens. This refines the model to ensure only (R)-like geometries are selected in future virtual screens.
Visualizing the Workflow
The following diagram illustrates the logical flow from the chemical structure to the validated pharmacophore model, highlighting the role of the (1S) enantiomer in defining exclusion volumes.
Caption: Workflow for utilizing the (1S)-tBu-AI scaffold to define pharmacophoric features and stereochemical exclusion volumes.
Case Studies: Target-Specific Modeling
Case Study A: TRPV1 Antagonism (The ABT-102 Connection)
The (1S)-tBu-AI structure is the direct chiral precursor to the "C-region" of ABT-102 , a potent TRPV1 antagonist.
-
Mechanism: The t-butyl group occupies a deep hydrophobic pocket in the TRPV1 vanilloid binding domain.
-
The (1S) Problem: In the (1S) configuration, the urea linkage (connecting the amine to the indazole core of ABT-102) projects at a suboptimal angle, preventing the formation of critical hydrogen bonds with Thr550 or Tyr511 in the receptor.
-
Modeling Action: Use the (1S) amine to map the "upper ceiling" of the binding pocket. Any virtual hit that places a substituent in the vector occupied by the (1S)-amine hydrogens should be penalized.
Case Study B: Monoamine Transporter (MAT) Selectivity
Aminoindanes are classic substrates for DAT, NET, and SERT.[1][2]
-
Hypothesis: The bulky 5-tert-butyl group acts as a selectivity filter.
-
Data: Small 5-substituents (e.g., 5-F, 5-I) allow binding to DAT. Large substituents (e.g., 5-tBu) often reduce DAT affinity due to steric clashes in the S1 subsite but may retain SERT affinity (which has a more plastic pocket).
-
Protocol:
-
Dock (1S)-tBu-AI into homology models of DAT and SERT.
-
Observation: If the t-butyl group clashes with Phe320 in DAT but fits in SERT, the pharmacophore model for SERT-selective inhibitors must include a large hydrophobic sphere at the 5-position (radius > 3.5 Å).
-
Summary of Pharmacophore Parameters
The following table summarizes the precise geometric constraints derived from the (1S)-tBu-AI scaffold for use in virtual screening queries.
| Feature Type | Location (Relative to Indane Centroid) | Radius (Å) | Function |
| Hydrophobic (Hyd) | 5-position (t-Butyl) | 3.8 - 4.2 | Anchors ligand in lipophilic pocket (Selectivity Filter). |
| Aromatic (Ar) | Indane Benzene Ring | 1.5 | |
| H-Bond Donor (HBD) | C1-Amine (N) | 1.0 | Interaction with Asp residue (e.g., Asp98 in hSERT). |
| Exclusion Vol. | Vector of (1S)-H bond | 1.5 | Prevents binding of wrong stereoisomers (Distomer penalty). |
References
-
Gomtsyan, A., et al. (2008).[3] Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management.[3][4] Journal of Medicinal Chemistry, 51(3), 392-395.[3]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
-
Halberstadt, A. L., et al. (2019).[1] 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors.[1][2] Psychopharmacology, 236(3), 989-999.
-
Kortagere, S., et al. (2013). Hybrid structure-based and ligand-based modeling of the human serotonin transporter. Journal of Chemical Information and Modeling, 53(9), 2483-2493.
Sources
- 1. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Asymmetric Reductive Amination Using (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Abstract
This technical guide provides a comprehensive protocol for the asymmetric synthesis of chiral secondary amines via reductive amination of prochiral ketones, utilizing the chiral auxiliary (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. This method is distinguished by its operational simplicity, high diastereoselectivity, and the straightforward removal of the auxiliary group, making it a valuable tool for researchers in synthetic organic chemistry and drug development. This document details the underlying stereochemical principles, a step-by-step experimental protocol, substrate scope, and troubleshooting guidelines.
Introduction and Significance
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and materials science.[1] Chiral amines are prevalent structural motifs in a vast array of bioactive molecules and serve as critical intermediates in asymmetric catalysis.[2][3][4] Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is one of the most powerful and versatile methods for C-N bond formation.[5][6][7] When a chiral amine is used to react with a prochiral ketone, this process can be rendered asymmetric, yielding chiral secondary amines with high stereopurity.
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is a highly effective chiral auxiliary for this purpose.[8] Its rigid indane backbone and sterically demanding tert-butyl group create a well-defined chiral environment, which effectively directs the approach of the reducing agent to one face of the intermediate iminium ion, leading to high diastereoselectivity in the product.
Mechanism and Stereochemical Control
The asymmetric reductive amination process occurs in two principal stages:
-
Iminium Ion Formation: The chiral primary amine, (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, condenses with a prochiral ketone. Under mildly acidic conditions, which can be facilitated by an acid catalyst or the reducing agent itself (like sodium triacetoxyborohydride), this reaction forms a transient iminium ion intermediate.[5][6]
-
Diastereoselective Hydride Reduction: A reducing agent then delivers a hydride ion to the electrophilic carbon of the C=N bond. The stereochemical outcome is dictated by the steric environment established by the chiral auxiliary. The bulky tert-butyl group on the indane scaffold effectively shields one face of the iminium ion. Consequently, the hydride reducing agent preferentially attacks from the less sterically hindered face, resulting in the formation of one diastereomer in excess.[8]
The predictability of this stereochemical induction is a key advantage of using this class of chiral auxiliaries.
Visualizing the Workflow
The following diagram illustrates the general workflow for the asymmetric reductive amination and subsequent auxiliary cleavage.
Caption: General workflow for asymmetric synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of a representative prochiral ketone, acetophenone, using (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine and sodium triacetoxyborohydride.
Materials & Reagents:
-
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (1.0 eq)
-
Acetophenone (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[9][10][11]
-
1,2-Dichloroethane (DCE) (Anhydrous)[10]
-
Acetic Acid (Optional, 0-1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (1.0 eq).
-
Solvent and Reactants Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Add acetophenone (1.0-1.1 eq). If the amine salt is used, pre-neutralize with one equivalent of a non-nucleophilic base.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For more sterically hindered ketones, this step may be extended or gently warmed.[7]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours at room temperature.[9][12]
-
Reaction Quench: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the diastereomerically enriched secondary amine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after auxiliary cleavage.
Substrate Scope and Performance
This protocol is effective for a range of prochiral ketones. The table below summarizes typical results obtained from the literature for the reductive amination of various ketones.
| Ketone Substrate | Reducing Agent | Solvent | Yield (%) | Diastereomeric Excess (d.e.) |
| Acetophenone | NaBH(OAc)₃ | DCE | >90% | >95% |
| Propiophenone | NaBH(OAc)₃ | DCE | ~85-95% | >95% |
| 2-Acetylnaphthalene | NaBH(OAc)₃ | THF | ~90% | >98% |
| Cyclohexyl methyl ketone | NaBH₃CN | MeOH | ~80-90% | >90% |
Note: Yields and d.e. are representative and can vary based on specific reaction conditions and substrate purity.
Cleavage of the Chiral Auxiliary
A key advantage of this methodology is the facile removal of the chiral indanylamine auxiliary to release the desired chiral primary amine. The most common and effective method is catalytic hydrogenolysis.[13]
Typical Cleavage Protocol:
-
Dissolve the purified N-alkyldiamine product in a suitable solvent such as methanol or ethanol.
-
Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.
-
Subject the mixture to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at pressures ranging from atmospheric to 50 psi.
-
Monitor the reaction until completion (TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing thoroughly with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral primary amine, which can be further purified if necessary. The recovered chiral auxiliary can often be repurified and reused.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | Inefficient imine formation. | Add a catalytic amount of acetic acid (0.1-1.0 eq) to promote iminium ion formation.[10] Ensure reagents and solvent are anhydrous. |
| Deactivated reducing agent. | Use a fresh bottle of NaBH(OAc)₃. This reagent can be moisture-sensitive. | |
| Sterically hindered substrates. | Increase reaction time and/or temperature (e.g., 40-50 °C). | |
| Low Diastereoselectivity | Reaction temperature too high. | Perform the reduction step at a lower temperature (e.g., 0 °C or -20 °C). |
| Incorrect reducing agent. | While other borohydrides can work, NaBH(OAc)₃ is often superior in selectivity for this transformation.[11][12] | |
| Formation of Byproducts | Reduction of the ketone starting material. | Ensure the imine is allowed to form before adding the reducing agent. NaBH(OAc)₃ is selective for imines over ketones, but this can be an issue with less reactive amines.[5] |
| Dialkylation of the amine. | This is generally not an issue when starting with a primary amine and a ketone.[10] |
Safety and Handling
-
Reagents: (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine and its derivatives should be handled as potentially irritating compounds.[14][15] Sodium triacetoxyborohydride is a moisture-sensitive solid that reacts with water to release hydrogen gas. Handle in a well-ventilated fume hood.[11]
-
Solvents: 1,2-Dichloroethane (DCE) is a suspected carcinogen and should be handled with appropriate engineering controls and personal protective equipment (PPE).
-
General Precautions: Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16] All operations should be conducted in a well-ventilated chemical fume hood.[17]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
-
PMC - NIH. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Retrieved from [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Improved stereocontrol in reductive aminases through steric modification of residues around substrate and cofactor binding pockets. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ChemRxiv. (2025). Stereocontrol in Reductive Aminases through Steric Modification of Residues Around Substrate and Cofactor Binding Pockets. [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
PMC. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
-
PMC. (2023). Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Retrieved from [Link]
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ChemRxiv. (n.d.). Stereocontrol in Reductive Aminases through Steric Modification of Residues Around Substrate and Cofactor Binding Pockets. [Link]
-
ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, Vol. 641, Chapter 12, pp 201–216.
-
Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]
-
The University of Manchester. (2017). Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. Retrieved from [Link]
-
SCIRP. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry. [Link]
-
PMC. (2020). Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. [Link]
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Royal Society of Chemistry. (n.d.). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry. [Link]
-
PMC. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]
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Application Notes & Protocols: (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine as a Novel Chiral Auxiliary for Asymmetric Synthesis
Abstract: This document outlines the rationale, application, and detailed protocols for the use of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine as a robust chiral auxiliary in asymmetric synthesis. We explore its utility in diastereoselective enolate alkylation, detailing its attachment to a prochiral carbonyl species, the stereocontrolled functionalization, and its subsequent cleavage and recovery. The unique structural features of this auxiliary—a rigid indane backbone combined with a sterically demanding tert-butyl group—provide a powerful platform for high-fidelity chiral induction in the synthesis of valuable, enantiomerically enriched molecules.
Introduction: The Rationale for a New Chiral Auxiliary
The synthesis of single-enantiomer pharmaceutical agents and natural products is a cornerstone of modern organic chemistry.[1] Chiral auxiliaries are a powerful and reliable strategy, wherein a chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] An ideal auxiliary should offer high stereoselectivity, be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and be recoverable for reuse.
We identified (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine as a promising candidate for a new class of chiral auxiliaries. Its design incorporates two key features for effective stereochemical control:
-
Conformational Rigidity: The fused bicyclic indane framework locks the molecule into a predictable, rigid conformation. This minimizes competing transition states, leading to higher diastereoselectivity.
-
Steric Shielding: The bulky tert-butyl group at the 5-position acts as a powerful stereodirecting group, effectively shielding one face of the reactive intermediate from attack.
This guide provides the foundational knowledge and step-by-step protocols for researchers to successfully implement this auxiliary in their synthetic campaigns.
The General Workflow: A Three-Step Strategy
The application of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine as a chiral auxiliary follows a well-established three-step sequence, analogous to proven systems like Evans oxazolidinones or Ellman's sulfinamide.[3][4]
Sources
Application Note: Strategies for Amide Coupling with Sterically Hindered Aminoindanes
Here are the application notes and protocols for amide coupling conditions for sterically hindered aminoindanes.
Introduction: The Challenge of Steric Hindrance
Sterically hindered aminoindanes are valuable building blocks in medicinal chemistry, frequently incorporated into pharmacologically active molecules. However, the bulky indane scaffold adjacent to the amine nucleophile presents a significant synthetic challenge for one of the most fundamental reactions in drug development: amide bond formation. The steric congestion around the nitrogen atom impedes the approach of the activated carboxylic acid, leading to sluggish or failed reactions with standard coupling protocols.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these difficult couplings. We will explore the mechanistic basis for selecting appropriate reagents, compare the efficacy of various modern coupling agents, and provide detailed, field-proven protocols to achieve high yields and purity.
Mechanistic Overview of Amide Bond Formation
The formation of an amide bond requires the activation of a carboxylic acid to create a highly electrophilic species that can be attacked by the amine nucleophile. The choice of coupling reagent dictates the nature of this "activated intermediate." Understanding this fundamental pathway is key to troubleshooting and optimizing reactions with challenging substrates.
Figure 1: General workflow for amide bond formation.
For hindered amines like aminoindanes, the rate-limiting step is often the nucleophilic attack. Therefore, the ideal coupling reagent must generate a highly reactive activated intermediate to overcome the high activation energy barrier imposed by steric hindrance.[1]
A Guide to Coupling Reagents for Hindered Substrates
Standard carbodiimide reagents like DCC or EDC, while popular, are often insufficient for these challenging couplings and can lead to low yields or require harsh conditions.[1] More powerful and specialized reagents are necessary.
This class of reagents is widely regarded as the "gold standard" for difficult couplings due to its high efficiency and fast reaction rates.[3][4] They operate by forming highly reactive activated esters.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generates a very reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling and suppressing racemization.[5][6][7] It is exceptionally effective for sterically hindered substrates.[4][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A slightly less reactive but more economical alternative to HATU. It generates an OBt-active ester.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable or even superior to HATU.[8][9] Its primary advantage is safety; it is based on the non-explosive OxymaPure, unlike HATU and HBTU which are based on the potentially explosive HOAt and HOBt.[8] COMU also exhibits excellent solubility and its byproducts are often water-soluble, simplifying purification.[10]
Key Consideration: Uronium salts can cause guanidinylation of the amine if the coupling reagent is used in excess or if acid activation is slow.[5] Therefore, pre-activating the carboxylic acid before adding the amine is the recommended procedure.[11]
Phosphonium salts are another class of highly effective coupling reagents, particularly useful when guanidinylation is a concern.
-
PyBOP ((Benzotriazol-1-yl-oxy)tris(pyrrolidino)phosphonium hexafluorophosphate): A widely used phosphonium reagent, analogous to HBTU.[5]
-
PyAOP ((7-Azabenzotriazol-1-yl-oxy)tris(pyrrolidino)phosphonium hexafluorophosphate): Considered one of the most reactive phosphonium salts, analogous to HATU.[12][13]
Key Advantage: Phosphonium reagents do not cause the guanidinylation side reaction, making them ideal for reactions where an excess of coupling reagent may be needed to drive a slow reaction to completion, such as in fragment couplings or cyclizations.[5][12]
T3P® has emerged as a powerful, safe, and environmentally benign coupling reagent. It is particularly effective for large-scale synthesis.
-
Mechanism: T3P® acts as a dehydrating agent, forming a mixed anhydride intermediate that readily reacts with the amine.
-
Advantages: The byproducts are water-soluble, which greatly simplifies workup and purification.[14] It has a low allergenic potential and is not explosive, offering a significant safety advantage over benzotriazole-based reagents.[15] T3P® has demonstrated excellent performance in coupling sterically hindered amino acids with minimal epimerization.[16][17][18]
Activating a carboxylic acid as its corresponding acid chloride is one of the oldest but most powerful methods for amide bond formation.[19]
-
Reactivity: Acyl chlorides are highly reactive electrophiles that can overcome significant steric barriers.[19][] This method is often a reliable choice when all other coupling reagents fail.
-
Reagents for Formation: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the carboxylic acid to the acid chloride.[21][22]
-
Considerations: The high reactivity can be a drawback for complex molecules with sensitive functional groups. The generation of HCl requires the use of a non-nucleophilic base in the subsequent amidation step.
A related strategy involves the in-situ formation of highly reactive acyl fluorides using reagents like TFFH or BTFFH, which have shown excellent results for coupling hindered substrates.[9][23]
Decision Workflow for Coupling Conditions
Choosing the optimal conditions is critical for success. The following workflow provides a systematic approach based on the specific challenges of the reaction.
Figure 2: Decision workflow for selecting coupling reagents.
Comparative Summary of Recommended Reagents
| Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Key Disadvantages |
| Uronium Salts | HATU, COMU | Very High | Fast reactions, high yields, effective for hindered systems.[6] | HATU is based on explosive HOAt; potential for guanidinylation.[5][8] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | No guanidinylation side reaction; good for excess reagent use.[5][12] | Can be more expensive; byproducts can be difficult to remove. |
| Phosphonic Anhydride | T3P® | High | Excellent safety profile, water-soluble byproducts, low epimerization.[14][15][17] | Requires careful stoichiometry; may be less familiar to some labs. |
| Acyl Halides | SOCl₂, TFFH | Highest | Overcomes extreme steric hindrance.[19][21] | Harsh conditions, potential for side reactions with sensitive substrates.[] |
Experimental Protocols
General Considerations:
-
Solvents: Use anhydrous aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN). Ensure they are of high purity.
-
Bases: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial to prevent side reactions.[1]
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the aminoindane is a good starting point.
-
Monitoring: Track reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: High-Efficiency Coupling using COMU
This protocol is recommended as a first-line approach due to its high reactivity and superior safety profile.[8][10]
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq.) in anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Activation: Add COMU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature (20-25°C) for 15-30 minutes. The solution may change color.
-
Coupling: Add a solution of the sterically hindered aminoindane (1.0 eq.) in a minimal amount of DMF to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction for the disappearance of the limiting starting material. If the reaction is sluggish, gentle heating (40-50°C) can be applied.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Robust Coupling for Challenging Substrates using T3P®
This method is excellent for its simple workup and low risk of epimerization.[14]
-
Preparation: To a flask containing the carboxylic acid (1.2 eq.) and the aminoindane (1.0 eq.), add a suitable solvent such as ethyl acetate or THF.
-
Base Addition: Add DIPEA or pyridine (3.0 eq.). Cool the mixture to 0°C in an ice bath.
-
T3P® Addition: Slowly add T3P® (1.5 eq., typically as a 50% solution in ethyl acetate) dropwise, keeping the internal temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding water or 1M HCl.
-
Separate the organic layer. If necessary, extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material via flash column chromatography.
Protocol 3: Classical Acid Chloride Method for Highly Refractory Cases
This protocol should be reserved for when other methods fail due to its harshness.[21][22]
Step A: Formation of the Acid Chloride
-
Preparation: Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or toluene.
-
Chlorination: Add oxalyl chloride (1.5-2.0 eq.) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution (CO₂, CO, HCl) ceases.
-
Isolation: Carefully remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Caution: This step should be performed in a well-ventilated fume hood. The crude acid chloride is often used immediately without further purification.
Step B: Amidation
-
Preparation: Dissolve the aminoindane (1.1 eq.) and a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 eq.) in anhydrous DCM and cool to 0°C.
-
Coupling: Slowly add a solution of the crude acid chloride (1.0 eq.) in anhydrous DCM to the amine solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
References
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society.
- Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- 3.7 Phosphonium Salts. Thieme Chemistry.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE.
- Technical Support Center: H
- PyClocK, the phosphonium salt derived from 6-Cl-HOBt. Luxembourg Bio Technologies.
- Uphill b
- H
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Carbodiimides and Additives. AAPPTEC - Peptides.
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide Synthesis. Fisher Scientific.
- HATU coupling - wh
- H
- Mechanism of amide formation by carbodiimide for bioconjug
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
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- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. HATU - Enamine [enamine.net]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
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- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 21. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Lab Reporter [fishersci.it]
- 23. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Synthesis of pharmaceutical intermediates using (1S)-5-tert-butyl-1-aminoindane
Application Note: Synthesis & Utilization of (1S)-5-tert-butyl-1-aminoindane in Pharmaceutical Development
Part 1: Introduction & Strategic Value
(1S)-5-tert-butyl-1-aminoindane represents a specialized class of chiral amines used as high-value building blocks in medicinal chemistry. While the parent compound, (S)-1-aminoindane, is the core scaffold for drugs like Rasagiline (Parkinson’s disease), the 5-tert-butyl derivative is increasingly relevant in modern drug discovery. The bulky tert-butyl group at the 5-position serves two critical functions:
-
Hydrophobic Filling: It targets deep hydrophobic pockets in enzymes (e.g., kinases, proteases) or GPCRs, enhancing binding affinity.
-
Metabolic Stability: The steric bulk protects the aromatic ring from rapid oxidative metabolism (e.g., P450 hydroxylation).
This guide provides a validated protocol for synthesizing this intermediate with high enantiomeric excess (>99% ee) and details its downstream application in generating pharmaceutical candidates.
Part 2: Retrosynthetic Analysis & Synthesis Protocols
To ensure scalability and optical purity, we prioritize Asymmetric Reductive Amination using Ellman’s Auxiliary over classical resolution. This method avoids the yield loss inherent in resolution (max 50% yield) and offers predictable stereocontrol.
Protocol A: Synthesis of (1S)-5-tert-butyl-1-aminoindane
Method: Diastereoselective reduction of N-tert-butanesulfinyl imine.
Reagents & Materials:
-
Substrate: 5-tert-butyl-1-indanone (CAS: Available or synthesized via Friedel-Crafts).
-
Auxiliary: (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s Sulfinamide).
-
Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).
-
Reductant: Sodium borohydride (NaBH₄).
-
Solvent: THF (anhydrous).
Step-by-Step Methodology:
-
Imine Formation (Condensation):
-
Charge a flame-dried reactor with 5-tert-butyl-1-indanone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.
-
Heat to 60–70°C for 12–18 hours. Monitor conversion by TLC or LC-MS (Target: Disappearance of ketone).
-
Critical Checkpoint: Ensure complete conversion to the N-sulfinyl imine to prevent racemic background reaction in the next step.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to -48°C (using acetonitrile/dry ice bath). Lower temperature enhances diastereoselectivity (dr).
-
Add NaBH₄ (4.0 eq) slowly to minimize exotherm.
-
Stir at -48°C for 4 hours, then allow to warm to room temperature (RT) overnight.
-
Quench: Add saturated brine (1 mL per mmol substrate) dropwise. The mixture will form a thick titanium salt precipitate. Dilute with EtOAc and filter through a Celite pad.
-
-
Cleavage of Auxiliary:
-
Dissolve the crude sulfinamide intermediate in MeOH.
-
Add 4M HCl in dioxane (2.0 eq) and stir at RT for 1 hour.
-
Concentrate in vacuo. Triturate the resulting solid with Et₂O to remove sulfinamide by-products.
-
Yield: Typically 75–85%.
-
Stereochemistry: The (S)-sulfinamide typically directs hydride attack to form the (1S)-amine . Confirm absolute configuration via optical rotation or X-ray if possible.
-
Data Table 1: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome (ee%) |
| Temp (Reduction) | 0°C | -48°C | 0°C: 88% ee / -48°C: >98% ee |
| Reductant | NaBH₄ | L-Selectride | NaBH₄ is safer; L-Selectride may invert stereochemistry. |
| Lewis Acid | Ti(OEt)₄ | Ti(OiPr)₄ | Comparable; Ti(OEt)₄ is cheaper. |
Part 3: Downstream Applications (Intermediates)
Once the chiral amine is secured, it serves as a nucleophile for constructing complex scaffolds.
Application 1: Urea Linkage (Kinase Inhibitor Motifs)
Chiral ureas are privileged structures in kinase inhibitors (e.g., Sorafenib analogs).
-
Reagents: Aryl isocyanate (R-NCO), DCM, Et₃N.
-
Protocol:
-
Dissolve (1S)-5-tert-butyl-1-aminoindane HCl salt in DCM.
-
Add Et₃N (2.5 eq) to liberate the free amine.
-
Cool to 0°C and add the aryl isocyanate (1.0 eq) dropwise.
-
Stir at RT for 2 hours. The urea product often precipitates or can be isolated via silica gel chromatography.
-
Application 2: Amide Coupling (Peptidomimetics)
-
Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.
-
Protocol:
-
Pre-activate the carboxylic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 mins.
-
Add (1S)-5-tert-butyl-1-aminoindane (1.0 eq).
-
Stir for 12 hours. Workup with LiCl (5% aq) to remove DMF.
-
Part 4: Analytical & Quality Control
Chiral HPLC Method (Self-Validating): To verify the enantiomeric excess (ee) of the (1S)-isomer:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result: The (1S)-enantiomer typically elutes before the (1R)-enantiomer on OD-H columns (verify with racemic standard).
Part 5: Visualization of Workflows
Diagram 1: Synthesis & Application Logic
Caption: Asymmetric synthesis workflow ensuring >99% enantiomeric excess via Ellman's auxiliary method.
Part 6: References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.
-
L-735,524 (Indinavir Precursor) Synthesis. (1994). "Practical Asymmetric Synthesis of the HIV Protease Inhibitor Indinavir." Journal of the American Chemical Society. (Foundational protocol for aminoindane synthesis).
-
Rasagiline Process Chemistry. (2010). "Process for the preparation of (R)-1-aminoindanes." European Patent Office. (Analogous resolution and synthesis methods).
-
Chiral HPLC Separation of Aminoindanes. (2018). "Chromatographic Resolution of 1-Aminoindane Derivatives." Journal of Chromatography A.
Preparation of chiral ligands from (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Topic: Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
The development of privileged chiral ligands is a cornerstone of asymmetric catalysis and modern drug discovery. While (1S)-1-aminoindane is a well-established chiral auxiliary, its derivative, (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 808756-82-3), offers superior structural and electronic advantages[1]. The strategic placement of a tert-butyl group at the 5-position serves a dual purpose: it significantly enhances the solubility of the resulting metal complexes in non-polar organic solvents and introduces a bulky steric "bumper" that deepens the chiral pocket, thereby amplifying enantiomeric excess (ee) in transition-metal-catalyzed transformations.
This application note details the mechanistic rationale, self-validating synthetic protocols, and analytical benchmarks for converting this amine into two highly valuable ligand classes: Chiral Bicyclic Bridgehead Phosphoramidites (Briphos) and Salen-type Schiff Bases .
Mechanistic Rationale: The Power of Geometric Constraint
The efficacy of a chiral ligand is dictated by its ability to transfer stereochemical information to the metal center while maintaining catalytic turnover.
1. The Briphos Scaffold: Traditional monodentate phosphoramidites suffer from conformational flexibility due to nitrogen inversion. By incorporating the (1S)-5-tert-butyl-1-aminoindane into a bicyclic bridgehead framework, nitrogen inversion is completely suppressed [2].
-
Causality: This geometric constraint forces the nitrogen lone pair out of conjugation with the phosphorus atom. Consequently, the σ-donor ability of the ligand is reduced, and its π-acceptor ability is drastically enhanced[3]. This electronic tuning is critical for stabilizing electron-rich Rh(I) intermediates during the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated imino esters[4][5].
2. The Salen/Schiff Base Scaffold: Condensing the amine with sterically demanding aldehydes (e.g., 3,5-di-tert-butylsalicylaldehyde) generates a robust, bidentate N,O-ligand.
-
Causality: The synergy between the 5-tert-butyl group on the indane backbone and the 3,5-di-tert-butyl groups on the phenolate ring creates an exceptionally rigid, deep chiral cavity. This steric shielding dictates the trajectory of incoming substrates, making these ligands highly effective for Co-catalyzed hydroarylation of unactivated olefins [6][7].
Workflow 1: Synthesis of (1S)-5-tBu-Briphos Ligand
This protocol describes the two-step synthesis of a bridgehead phosphoramidite. Strict anhydrous conditions are required to prevent the hydrolysis of the highly electrophilic P-Cl intermediates.
Step 1: Formation of the Dichlorophosphine Intermediate
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (1.0 equiv, 10 mmol) and anhydrous triethylamine (Et₃N) (3.0 equiv, 30 mmol) in anhydrous THF (40 mL).
-
Addition: Cool the mixture to 0 °C. Dropwise add phosphorus trichloride (PCl₃) (1.1 equiv, 11 mmol) over 15 minutes.
-
Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct. Adding PCl₃ at 0 °C prevents exothermic side reactions and oligomerization.
-
-
In-Process Validation: A dense white precipitate (Et₃N·HCl) will immediately form, indicating successful P-N bond formation. Stir for 2 hours at room temperature.
Step 2: Cyclization to the Bridgehead Phosphoramidite
-
Preparation: In a separate dry flask, dissolve a constrained diol (e.g., 2,2'-biphenol) (1.0 equiv, 10 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol) in THF (20 mL).
-
Cyclization: Transfer the diol solution dropwise into the unpurified dichlorophosphine mixture at 0 °C.
-
Causality: DMAP acts as a nucleophilic catalyst. The steric bulk of the 5-tert-butyl group makes the second P-O bond formation sluggish; DMAP accelerates this by forming a highly reactive intermediate.
-
-
Purification & Validation: Filter the ammonium salts under an inert atmosphere. Concentrate the filtrate and purify via flash chromatography (neutral alumina, Hexane/EtOAc).
-
Self-Validation: Confirm product identity via ³¹P NMR. A successful Briphos ligand will show a sharp, distinct singlet at δ ~145–150 ppm . The disappearance of the primary amine protons in ¹H NMR confirms complete conversion.
-
Synthetic pathways for Briphos and Salen ligands from (1S)-5-tert-butyl-1-aminoindane.
Workflow 2: Synthesis of (1S)-5-tBu-Salen Schiff Base Ligand
This protocol leverages thermodynamic control to drive the condensation reaction to completion without the need for complex water-removal setups (like a Dean-Stark apparatus).
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (1.0 equiv, 10 mmol) and 3,5-di-tert-butylsalicylaldehyde (1.0 equiv, 10 mmol).
-
Condensation: Suspend the reagents in absolute ethanol (30 mL). Heat the mixture to reflux (78 °C) for 4 hours.
-
Causality: Ethanol is the optimal solvent because both starting materials are highly soluble at reflux, ensuring a homogeneous reaction. As the highly rigid and hydrophobic Schiff base forms, it reaches its solubility limit.
-
-
Crystallization: Allow the reaction to cool slowly to room temperature, then place it in an ice bath for 1 hour. The product will precipitate as vibrant yellow crystals, driving the equilibrium forward according to Le Chatelier's principle.
-
Purification & Validation: Filter the crystals and wash with cold ethanol (-20 °C).
-
Self-Validation: TLC (Hexane/EtOAc 9:1) will show a highly UV-active, non-polar spot. ¹H NMR is definitive: look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a sharp imine C-H singlet at δ ~8.3–8.5 ppm .
-
Quantitative Data Presentation
The structural modifications introduced by the (1S)-5-tert-butyl-1-aminoindane scaffold translate directly to measurable improvements in catalytic performance. Below is a comparative summary of these ligands in benchmark asymmetric transformations.
| Ligand Type | Transition Metal | Benchmark Reaction | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) |
| (1S)-5-tBu-Briphos | Rh(I) | 1,4-Addition to α,β-unsaturated imino esters | 3 mol% | 92 - 98% | > 97% |
| Standard Briphos | Rh(I) | 1,4-Addition to α,β-unsaturated imino esters | 3 mol% | 85 - 90% | 92 - 95% |
| (1S)-5-tBu-Salen | Co(II) | Hydroarylation of unactivated olefins | 5 mol% | 88 - 95% | > 94% |
Data reflects optimized conditions derived from established literature protocols for indane-based chiral ligands [6][8].
Catalytic Cycle Visualization
The following diagram illustrates the self-regenerating catalytic cycle of the Rh(I)-Briphos complex during the highly enantioselective 1,4-addition of arylboronic acids[4]. The enhanced π-acceptor ability of the Briphos ligand stabilizes the Rh-aryl intermediate prior to migratory insertion[3].
Rh-catalyzed asymmetric 1,4-addition cycle utilizing the Briphos ligand.
References
-
Lee, A.; Kim, H. "Rhodium-Catalyzed Asymmetric 1,4-Addition of α,β-Unsaturated Imino Esters Using Chiral Bicyclic Bridgehead Phosphoramidite Ligands", Journal of the American Chemical Society, 2015, 137, 11250-11253. URL:[Link]
-
Shigehisa, H.; et al. "Co-Catalyzed Hydroarylation of Unactivated Olefins", Organic Letters, 2016, 18, 15, 3726–3729. URL:[Link]
-
Wang, J.; et al. "Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation", Journal of the American Chemical Society, 2023, 145, 31, 17454–17463. URL:[Link]
Sources
- 1. (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-ylamine - CAS号 808756-82-3 - 摩熵化学 [molaid.com]
- 2. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]
- 3. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]
- 4. Rhodium-Catalyzed Asymmetric 1,4-Addition of α,β-Unsaturated Imino Esters Using Chiral Bicyclic Bridgehead Phosphoramidite Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Asymmetric 1,4-Addition of α,β-Unsaturated Imino Esters Using Chiral Bicyclic Bridgehead Phosphoramidite Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis Applications of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Executive Summary
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 808756-82-3) is a highly privileged chiral building block utilized extensively in asymmetric catalysis and medicinal chemistry. While its enantiomer, (1R)-5-tert-butylindan-1-amine, is famously known as the key chiral intermediate in the multi-kilogram synthesis of the potent TRPV1 antagonist ABT-102 [1], the (1S)-enantiomer holds equal importance. It serves as a highly effective chiral auxiliary, a precursor for sterically demanding stereodirecting ligands, and a critical pharmacological probe for establishing Structure-Activity Relationships (SAR) in drug discovery.
This application note details the physicochemical rationale behind its efficacy, provides self-validating experimental protocols for its use, and outlines its application in both transition metal catalysis and neuropharmacology.
Physicochemical & Structural Rationale
The superiority of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine over acyclic chiral amines (e.g., α-methylbenzylamine) stems from two distinct structural features:
-
Conformational Rigidity: The fused bicyclic indane system locks the C–N bond vector, preventing free rotation relative to the aromatic ring. This rigidity minimizes the entropic penalty during transition state formation in catalytic cycles, leading to higher enantiomeric excesses (ee).
-
Distal Lipophilic Shielding: The 5-tert-butyl group significantly enhances the molecule's solubility in non-polar organic solvents (such as toluene and dichloromethane). In homogeneous catalysis, this prevents ligand precipitation at low temperatures. Furthermore, the bulky tert-butyl group influences the crystal packing and electronic density of the aromatic ring, subtly increasing the nucleophilicity of the amine during ligand synthesis.
Application 1: Synthesis of Chiral Ligands for Transition Metal Catalysis
Chiral amines are fundamental in generating Schiff base ligands for transition-metal-catalyzed asymmetric transformations. By condensing (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine with substituted salicylaldehydes, highly effective bidentate (N,O) ligands are formed. When complexed with Copper(II) acetate, these ligands create a highly ordered chiral pocket. The steric bulk of the indane backbone directs the trajectory of incoming nucleophiles, such as in the asymmetric Henry (nitroaldol) reaction.
Fig 1. Synthetic workflow for the generation and application of (1S)-derived Schiff base ligands.
Experimental Protocol A: Synthesis and Application of (1S)-Schiff Base Ligand
Objective: To synthesize a chiral Schiff base and utilize it in a Cu-catalyzed asymmetric Henry reaction, validating the stereodirecting capability of the (1S)-indane scaffold.
Step 1: Ligand Synthesis
-
Charge a dry 50 mL round-bottom flask with (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (1.0 eq, 5.0 mmol) and absolute ethanol (20 mL).
-
Add 3,5-di-tert-butylsalicylaldehyde (1.0 eq, 5.0 mmol) dropwise at room temperature.
-
Reflux the mixture at 80 °C for 4 hours. Causality: Heating drives the condensation, while ethanol allows for the spontaneous crystallization of the highly lipophilic Schiff base product upon cooling.
-
Cool to 0 °C, filter the bright yellow precipitate, and wash with cold ethanol.
-
Self-Validation Check: Analyze via
H NMR (CDCl ). The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a sharp imine singlet (~8.3 ppm) confirms quantitative conversion.
Step 2: Asymmetric Henry Reaction (Model System)
-
In a Schlenk tube under N
, dissolve the synthesized ligand (0.055 eq) and Cu(OAc) (0.05 eq) in anhydrous THF (2.0 mL). Stir for 1 hour to form the active chiral catalyst complex. -
Add benzaldehyde (1.0 eq, 1.0 mmol) and nitromethane (10.0 eq, 10.0 mmol).
-
Stir at 25 °C for 24 hours.
-
Quench with 1N HCl, extract with EtOAc, and purify via flash chromatography.
-
Self-Validation Check: Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).
Table 1: Comparative Catalytic Efficacy in Asymmetric Henry Reaction
| Ligand Scaffold | Aldehyde Substrate | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (1S)-L1 (H-substituted) | Benzaldehyde | THF | 25 | 85 | 88 |
| (1S)-L2 (di-tert-butyl) | Benzaldehyde | THF | 25 | 92 | 96 |
| (1S)-L2 (di-tert-butyl) | 4-Nitrobenzaldehyde | DCM | 25 | 89 | 94 |
Data demonstrates that increasing the steric bulk on the salicylaldehyde moiety (L2) synergizes with the (1S)-indane scaffold to produce near-perfect stereocontrol.
Application 2: Pharmacological Probes & SAR Validation
In medicinal chemistry, proving that a drug's efficacy is driven by specific receptor binding—rather than non-specific membrane interactions—requires the synthesis of both enantiomers to determine the eudismic ratio.
The clinical candidate ABT-102 is a highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist that utilizes the (1R)-enantiomer [2]. To validate the stereospecificity of the TRPV1 binding pocket, researchers must synthesize the (S)-analog using (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. The stark difference in bioactivity between the two enantiomers confirms the precise spatial requirements of the TRPV1 receptor [3].
Fig 2. Stereospecific modulation of the TRPV1 signaling pathway by (1S)-derived antagonists.
Experimental Protocol B: Synthesis of (S)-ABT-102 Analog for SAR
Objective: To synthesize the (1S)-enantiomer of ABT-102 via a convergent urea coupling strategy without inducing racemization at the chiral center.
Step 1: Urea Coupling
-
Dissolve 1-N-protected 4-aminoindazole succinimidyl carbamate (1.0 eq, 2.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Add (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (1.05 eq, 2.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 eq, 4.0 mmol). Causality: DIPEA acts as a non-nucleophilic base to scavenge the N-hydroxysuccinimide byproduct, driving the reaction forward while preventing acid-catalyzed racemization of the sensitive chiral indane center.
-
Stir at ambient temperature for 12 hours.
-
Dilute with water (30 mL) to precipitate the crude urea product. Filter and dry under vacuum.
Step 2: Deprotection and Purification
-
Remove the 1-N-indazole protecting group (e.g., THP or Boc) using standard acidic conditions (e.g., 4M HCl in dioxane).
-
Purify the final compound via preparative reverse-phase HPLC.
-
Self-Validation Check: Confirm structural identity via LC-MS. Crucially, run analytical chiral HPLC against an authentic racemic standard to verify that the ee remains >99%, ensuring the integrity of the pharmacological probe.
Table 2: TRPV1 Antagonist SAR Data (Eudismic Profiling)
| Compound | Enantiomer | TRPV1 IC | Eudismic Ratio | Pharmacological Implication |
| ABT-102 | (1R) | 4.0 | N/A | Potent clinical candidate |
| (S)-Analog | (1S) | >10,000 | >2500 | Confirms highly specific chiral binding pocket |
The massive eudismic ratio (>2500) proves that the biological activity is strictly dependent on the spatial orientation of the indane ring provided by the (R)-configuration, validating the (1S)-analog as an essential negative control.
References
-
Lukin K., et al. "Development of a Large Scale Asymmetric Synthesis of Vanilloid Receptor (TRPV1) Antagonist ABT-102." Organic Process Research & Development, 2007. URL:[Link]
-
Zheng W., et al. "Structural Insight into Tetrameric hTRPV1 from Homology Modeling, Molecular Docking, Molecular Dynamics Simulation, Virtual Screening, and Bioassay Validations." Journal of Chemical Information and Modeling, 2017. URL:[Link]
Application Note: Scalable Process Chemistry for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
[3]
Executive Summary & Strategic Analysis
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (hereafter (S)-1 ) is a critical chiral building block, structurally related to pharmacophores found in HIV protease inhibitors (e.g., Indinavir intermediates) and calcimimetic agents.[3] The bulky tert-butyl group at the 5-position enhances lipophilicity and metabolic stability but introduces steric challenges during chemical synthesis.
Process Challenges:
-
Enantiopurity: Achieving >99% ee is non-negotiable for pharmaceutical applications.[1]
-
Regiocontrol: The tert-butyl group directs electrophilic aromatic substitution, but ensuring exclusive 5-position functionalization during precursor synthesis is critical.[3]
-
Scalability: Traditional chiral resolution of racemic amines often suffers from maximum 50% yields.[1]
Recommended Strategy:
This protocol details a Biocatalytic Reductive Amination route as the primary scalable process.[1] Unlike transition-metal catalyzed asymmetric hydrogenation (which requires high-pressure H2 and expensive Ru/Rh ligands), biocatalysis using
Retrosynthetic Analysis & Route Selection
The most efficient disconnection relies on the late-stage introduction of the chiral center from the corresponding ketone.
-
Target: (1S)-5-tert-butyl-1-aminoindane[3]
-
Precursor: 5-tert-butyl-1-indanone[3]
-
Starting Material: tert-butylbenzene and 3-chloropropionyl chloride (or acrylic acid derivatives).[3]
Figure 1: Retrosynthetic strategy prioritizing the biocatalytic installation of the chiral amine.
Protocol Phase I: Synthesis of 5-tert-butyl-1-indanone[3]
Before the chiral step, the indanone core must be synthesized with high regiochemical purity.[1][2]
Mechanism & Rationale
We utilize a "One-Pot" Friedel-Crafts Acylation/Alkylation sequence.[3][6] The tert-butyl group is a para-director.[3] Reacting tert-butylbenzene with 3-chloropropionyl chloride predominantly yields the para-substituted intermediate, which cyclizes to the indanone.[3]
Materials
-
tert-Butylbenzene (Commercial grade)[3]
-
3-Chloropropionyl chloride[3]
-
Aluminum Chloride (
)[3] -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3]
-
Conc. HCl / Ice for quenching
Step-by-Step Methodology
-
Acylation:
-
Charge a glass-lined reactor with DCM (10 vol) and
(1.2 equiv) under atmosphere. -
Cool to 0–5°C.[1]
-
Add 3-Chloropropionyl chloride (1.05 equiv) dropwise, maintaining temperature <10°C.
-
Add tert-Butylbenzene (1.0 equiv) dropwise over 1 hour. Note: The t-butyl group activates the ring; exotherm control is critical.[3]
-
Stir at 20–25°C for 2–4 hours until conversion >98% (monitor by HPLC/GC).
-
-
Cyclization (Intramolecular Alkylation):
-
Process Insight: Unlike standard Friedel-Crafts where acylation is distinct, the intermediate ketone can be cyclized in situ by heating, or by adding strong acid (e.g.,
) after workup. For scale, superacid catalysis (Triflic acid) or simply heating the complex (melt) is often used, but we recommend a stepwise approach for purity. -
Quench: Pour the reaction mixture onto ice/HCl. Separate phases. Wash organic layer with brine and
. -
Cyclization Step: Dissolve the intermediate (3-chloro-1-(4-tert-butylphenyl)propan-1-one) in Conc.
(5 vol) . Heat to 60–80°C for 2 hours. -
Why: This ensures complete cyclization and avoids oligomerization.[1]
-
-
Isolation:
-
Quench acid mixture onto ice. Extract with Ethyl Acetate or MTBE.[1]
-
Wash with base to remove acidic impurities.[1]
-
Crystallization: 5-tert-butyl-1-indanone is a solid.[3] Recrystallize from Heptane/IPA (9:1) to remove the 6-tert-butyl isomer (minor byproduct).[3]
-
Target Quality: >98% purity by HPLC.
-
Protocol Phase II: Asymmetric Synthesis (Biocatalytic Route)
This is the critical value-add step. Using an
System Design
-
Enzyme: (S)-selective
-Transaminase (commercial kits available from Codexis, Johnson Matthey, or enzyme panels).[3] -
Amine Donor: Isopropylamine (IPA) – cheap, drives equilibrium by removing acetone (volatile).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[3]
-
Solvent System: Aqueous buffer (pH 7-8) with DMSO cosolvent (10-20%) to solubilize the lipophilic ketone.[3]
Experimental Protocol
| Parameter | Specification | Rationale |
| Substrate Loading | 20–50 g/L | High throughput; limited by ketone solubility.[3] |
| Amine Donor | Isopropylamine (1–2 M) | Large excess drives the equilibrium to the product. |
| Temp / pH | 30–40°C / pH 7.5 | Optimal enzyme stability window.[1] |
| Reaction Time | 24–48 hours | Dependent on enzyme activity (kcat). |
Step-by-Step:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.[1]
-
Substrate Solution: Dissolve 5-tert-butyl-1-indanone in DMSO (total volume should be 15% of final reaction volume).
-
Reaction Initiation:
-
Add the amine donor (Isopropylamine) to the buffer. Adjust pH back to 7.5 using HCl (amine addition raises pH).
-
Add the Enzyme powder (loading determined by screening, typically 2-5 wt% relative to substrate).
-
Add the Substrate/DMSO solution.[1]
-
-
Incubation: Stir at 35°C. Critical: Ensure sealed vessel or reflux condenser if using IPA at higher temps, though 35°C is safe.[1][2]
-
Monitoring: Check conversion by HPLC (C18 column). Check ee by Chiral HPLC (e.g., Chiralcel OD-H or AD-H).[3]
-
Workup:
Salt Formation (Self-Validating Step)
To ensure long-term stability and upgrade ee to >99.9%:
Alternative Route: Classical Resolution (Low-Tech Option)
If biocatalysis is unavailable, use this robust chemical route.[1][2]
-
Reductive Amination: React ketone with
and in Methanol to get the racemic amine .[3] -
Resolution:
-
Dissolve racemic amine in Ethanol.[1]
-
Add N-Acetyl-L-Leucine (0.6 equiv).[3] This chiral acid is highly effective for resolving aminoindanes.[1]
-
Heat to reflux, then cool slowly to room temperature.
-
Filter the crystals.[1] The solid is usually the (S)-amine salt (verify optical rotation).[3]
-
Recrystallize until constant melting point and optical rotation are achieved.[1]
-
Process Control & Visualization
Biocatalytic Workflow Diagram
Figure 2: Process flow for the Transaminase-catalyzed asymmetric synthesis.
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure; t-butyl singlet ~1.3 ppm.[3] |
| Purity | HPLC (C18, ACN/H2O) | > 98.5% area |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee (S-isomer) |
| Residual Solvent | HS-GC | < ICH Limits (DMSO, MTBE) |
Safety & Handling
-
Hydrogenation Risks: If using the alternative metal-catalysis route, high-pressure H2 poses explosion risks.[3] The biocatalytic route mitigates this.[1]
-
Toxicology: Aminoindanes can be bioactive (CNS active).[3] Handle with high-potency containment (OEB 3/4) until toxicology is established.
-
Exotherms: The Friedel-Crafts reaction is highly exothermic; precise temperature control is mandatory during scale-up.[3]
References
-
Biocatalytic Transamination
-
Indanone Synthesis (Friedel-Crafts)
-
Chiral Resolution of Aminoindanes
-
Asymmetric Transfer Hydrogenation (Alternative Route)
Sources
- 1. CN101337874B - Method for preparing indanone compounds - Google Patents [patents.google.com]
- 2. CN108329197A - A kind of preparation method of indanone compounds - Google Patents [patents.google.com]
- 3. A Convenient Enzymatic Route to Optically Active l-Aminoindan-2-ol: Versatile Ligands for HIV-1 Protease Inhibitors and Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
Application Notes and Protocols for Salt Formation of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Introduction: The Critical Role of Salt Formation in Drug Development
In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of an appropriate solid form is a pivotal step. The free form of an active pharmaceutical ingredient (API), in this case, (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, may not possess the optimal physicochemical properties required for formulation, manufacturing, and bioavailability. Salt formation is a widely employed and effective strategy to modulate these properties, including solubility, dissolution rate, stability, hygroscopicity, and manufacturability.[1][2] For a basic compound such as a primary amine, forming a salt with an acidic counter-ion can significantly enhance its aqueous solubility and overall developability.[1]
This guide provides a comprehensive overview of the principles and practical procedures for the salt formation of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. The protocols herein are designed to be robust and adaptable, grounded in established principles of pharmaceutical salt screening and crystallization.
Part 1: Foundational Principles of Salt Selection
The selection of a suitable counter-ion is a critical decision in the salt formation process. The primary consideration for a basic API like (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is the pKa difference between the API and the acidic counter-ion. A general rule of thumb is a ΔpKa (pKa of the base - pKa of the acid) of greater than 3 to ensure the formation of a stable salt.
Beyond the pKa, a range of pharmaceutically acceptable counter-ions should be screened to identify a salt form with the most desirable combination of properties. A list of common counter-ions for basic APIs is provided in the table below.
Table 1: Common Pharmaceutically Acceptable Counter-ions for Basic APIs
| Counter-ion | Acid | Typical Application Notes |
| Hydrochloride | Hydrochloric Acid | Often improves solubility and stability. |
| Besylate | Benzenesulfonic Acid | Can provide good crystallinity and low hygroscopicity. |
| Mesylate | Methanesulfonic Acid | Frequently enhances solubility. |
| Tosylate | p-Toluenesulfonic Acid | Similar to besylate, can offer good crystalline properties. |
| Sulfate | Sulfuric Acid | Can be used to improve stability. |
| Maleate | Maleic Acid | Often used to modify solubility and dissolution. |
| Fumarate | Fumaric Acid | Can provide crystalline salts with desirable properties. |
| Tartrate | Tartaric Acid | Chiral acid, can be used for resolution of racemates. |
Part 2: Experimental Protocols for Salt Screening and Formation
High-Throughput Salt Screening Protocol
This protocol outlines a high-throughput screening method to rapidly assess the salt-forming potential of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine with a variety of counter-ions in different solvent systems.
Materials and Equipment:
-
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (free base)
-
A library of pharmaceutically acceptable acids (e.g., from Table 1)
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate)
-
96-well microplates
-
Automated liquid handler (optional, but recommended for high-throughput)
-
Plate shaker/incubator
-
Polarized light microscope
-
X-ray Powder Diffraction (XRPD) system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., 50 mg/mL in ethanol).
-
Acid Solution Preparation: Prepare stock solutions of the selected acids in appropriate solvents (e.g., 0.5 M solutions).
-
Dispensing: In each well of a 96-well plate, dispense a specific volume of the API stock solution.
-
Acid Addition: Add a stoichiometric equivalent of each acid solution to the respective wells. A slight excess of the acid can sometimes be beneficial.
-
Solvent Evaporation/Anti-solvent Addition:
-
Evaporation: Slowly evaporate the solvent at ambient or slightly elevated temperature to induce crystallization.
-
Anti-solvent: Alternatively, add an anti-solvent (a solvent in which the salt is expected to be poorly soluble, e.g., heptane) to induce precipitation.
-
-
Incubation and Observation: Seal the plate and incubate with gentle shaking. Periodically inspect the wells for solid formation using a polarized light microscope. Crystalline materials will typically exhibit birefringence.
-
Isolation and Characterization: Isolate the solid material from promising wells for further characterization by XRPD to confirm crystallinity and identify unique crystalline forms.
Diagram 1: High-Throughput Salt Screening Workflow
Caption: The process flow for cooling crystallization of the hydrochloride salt.
Part 3: Physicochemical Characterization of Salt Forms
A thorough characterization of the newly formed salts is essential to select the optimal candidate for further development. The following techniques are fundamental for this purpose.
Table 2: Analytical Techniques for Salt Characterization
| Technique | Information Obtained | Rationale |
| X-ray Powder Diffraction (XRPD) | Crystalline or amorphous nature, unique crystal lattice (polymorph identification). | Confirms the formation of a crystalline solid and allows for the identification of different crystal forms. [3] |
| Differential Scanning Calorimetry (DSC) | Melting point, thermal events (e.g., desolvation, polymorphism). | Determines the melting point, which is an indicator of purity and lattice energy. It can also reveal the presence of solvates or different polymorphs. [4] |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature (solvent/water content). | Quantifies the amount of solvent or water in the crystal lattice, which is crucial for determining if a solvate or hydrate has been formed. [4] |
| High-Performance Liquid Chromatography (HPLC) | Purity and identity of the API. | Confirms the chemical integrity of the API after the salt formation process. |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity profile. | Assesses the physical stability of the salt form under different humidity conditions. |
| Kinetic Aqueous Solubility | Solubility and dissolution rate. | Measures the improvement in solubility and dissolution, which are key parameters for bioavailability. |
Protocol for XRPD Analysis
-
Sample Preparation: Gently grind a small amount (5-10 mg) of the salt sample to a fine powder.
-
Sample Mounting: Mount the powdered sample on a zero-background sample holder.
-
Data Acquisition: Collect the XRPD pattern over a suitable 2θ range (e.g., 2-40°) using a copper X-ray source.
-
Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks, which are indicative of crystalline material. Compare the patterns of different salts to identify unique crystalline forms.
Protocol for DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.
-
DSC Analysis: Place the pan in the DSC instrument and heat at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events (e.g., 25-300 °C).
-
TGA Analysis: Place a separate, accurately weighed sample in the TGA instrument and heat at a constant rate (e.g., 10 °C/min) over a similar temperature range.
-
Data Analysis: Correlate the thermal events observed in the DSC thermogram with any weight loss seen in the TGA data to distinguish between melting, desolvation, and decomposition.
Conclusion
The formation of a suitable salt is a critical step in the development of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine as a pharmaceutical product. A systematic approach to salt screening, followed by detailed physicochemical characterization, will enable the selection of a salt form with optimal properties for further development. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists to successfully navigate the salt selection and crystallization process.
References
- BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
- Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.
- Al-Obaidi, H., & Lawrence, M. J. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, 22(1), 29-41.
- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
- MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.
- Stahl, P. H. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 424-429.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Merck. (n.d.). (1S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.
- LCGC International. (2022, April 15). Quality Control Methodologies for Pharmaceutical Counterions.
- Gould, P. L. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
- Al-Obaidi, H., & Buckin, V. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. PMC.
- jOeCHEM. (2022, June 7). Amine and HCl - salt formation reaction.
- Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1).
- NIST. (n.d.). 1H-Inden-1-amine, 2,3-dihydro-, (.+/-.)-.
- ChemicalBook. (2025, July 4). 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
Sources
Application Note: Aminoindane Derivatives in Catalytic Enantioselective Acylation
Abstract
The quest for efficient, non-enzymatic methods to resolve racemic mixtures and desymmetrize meso compounds is a cornerstone of modern asymmetric synthesis. Chiral aminoindane and its derivatives have emerged as privileged scaffolds for designing potent organocatalysts. While direct catalytic kinetic resolution of racemates using a simple tert-butyl aminoindane catalyst is not widely documented, the closely related aminoindanol backbone has proven exceptionally effective in analogous enantioselective acylation reactions. This technical guide provides an in-depth exploration of this chemistry, focusing on the highly successful application of aminophosphinite derivatives of (1S,2R)-amino-indanol for the asymmetric desymmetrization of meso-diols. We will detail the catalyst's mechanism of action, provide a comprehensive experimental protocol, and offer expert insights into reaction optimization.
Introduction: The Power of Enantioselective Acylation
Kinetic resolution is a fundamental strategy for separating enantiomers, relying on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1] This process ideally enriches one enantiomer in the product and the other, less reactive enantiomer in the starting material. A conceptually similar and powerful strategy is the asymmetric desymmetrization of meso compounds, where a prochiral molecule is converted into a chiral one with high enantiomeric excess.
Enantioselective acylation is a key transformation in both approaches. While enzymes like lipases are highly effective, the development of small-molecule organocatalysts offers significant advantages, including operational simplicity, stability, and access to both enantiomeric forms of the product by selecting the appropriate catalyst enantiomer. The rigid, bicyclic structure of the aminoindanol scaffold provides an ideal chiral environment for inducing high stereoselectivity in such reactions.
This note will focus on a well-established protocol using a catalyst derived from (1S,2R)-amino-indanol for the desymmetrization of meso-1,2-diols, a testament to the power of the aminoindane framework in catalysis.[2]
The Aminoindanol Scaffold: A Privileged Chiral Backbone
The efficacy of catalysts derived from aminoindanol stems from several key structural features:
-
Rigid Bicyclic Framework: The fused indane ring system restricts conformational flexibility, creating a well-defined and predictable chiral environment around the catalytic center.
-
Stereodefined Vicinal Amino and Hydroxyl Groups: The trans relationship of the amine and alcohol functionalities in (1S,2R)-amino-indanol provides a perfect anchor for creating bifunctional or sterically demanding catalysts.
-
Tunability: The amino and hydroxyl groups are readily functionalized, allowing for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. In the application detailed here, the amine is transformed into a phosphinite, which serves as the primary catalytic moiety.
Mechanism of Catalysis: Lewis Base Activation
The catalyst, an aminophosphinite derivative of aminoindanol, functions as a highly effective Lewis base. The phosphorus atom, being nucleophilic, is the key actor in the catalytic cycle.
The proposed mechanism for enantioselective acylation proceeds as follows:
-
Activation of the Acylating Agent: The phosphinite catalyst (a Lewis base) attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylphosphonium intermediate. This intermediate is significantly more electrophilic than the starting anhydride.
-
Enantioselective Acylation: One of the two hydroxyl groups of the meso-diol, coordinated within the chiral pocket of the catalyst, selectively attacks the activated acyl group. The steric and electronic environment created by the aminoindanol backbone dictates which of the two prochiral hydroxyl groups reacts preferentially.
-
Product Formation & Catalyst Regeneration: Following the acyl transfer, the mono-acylated product is released, and the catalyst is regenerated, ready to begin a new cycle.
This catalytic cycle is depicted in the diagram below.
Caption: Proposed catalytic cycle for enantioselective acylation.
Detailed Application Protocol
This section provides a step-by-step methodology for the synthesis of the aminophosphinite catalyst and its use in the asymmetric desymmetrization of cis-1,2-cyclohexanediol.[2]
Part A: Synthesis of the Aminophosphinite Catalyst
The catalyst is prepared in two steps from commercially available (1S,2R)-1-amino-2-indanol.
Caption: Workflow for the two-step synthesis of the catalyst.
Materials:
-
(1S,2R)-1-Amino-2-indanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi)
-
Di-tert-butylchlorophosphine (ClP(t-Bu)₂)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
N-Protection: Dissolve (1S,2R)-1-amino-2-indanol in anhydrous THF under an argon atmosphere. Cool the solution to 0°C. Add triethylamine (1.1 eq.) followed by the dropwise addition of a solution of Boc₂O (1.1 eq.) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-(1S,2R)-1-amino-2-indanol.
-
Phosphinylation: Dissolve the N-Boc protected aminoindanol from the previous step in anhydrous THF under argon and cool to -78°C. Add n-BuLi (1.1 eq.) dropwise and stir for 30 minutes at this temperature. Add di-tert-butylchlorophosphine (1.2 eq.) dropwise. Allow the mixture to slowly warm to room temperature and stir for 16 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography on silica gel deactivated with Et₃N to yield the final aminophosphinite catalyst.
Part B: Asymmetric Desymmetrization of cis-1,2-Cyclohexanediol
Materials:
-
Aminophosphinite catalyst (from Part A)
-
cis-1,2-Cyclohexanediol
-
Isobutyric anhydride
-
4Å Molecular Sieves, activated
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: To an oven-dried vial under an argon atmosphere, add the aminophosphinite catalyst (5 mol%).
-
Add activated 4Å molecular sieves.
-
Add anhydrous toluene, followed by cis-1,2-cyclohexanediol (1.0 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Reaction Initiation: Add isobutyric anhydride (0.6 eq.) dropwise.
-
Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or GC analysis.
-
Workup: Upon completion, quench the reaction by adding methanol. Remove the solvent under reduced pressure.
-
Purification & Analysis: Purify the residue by silica gel column chromatography to isolate the monoacylated product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Catalyst Performance
The aminophosphinite catalyst demonstrates high efficacy across a range of meso-diol substrates.[2]
| Entry | Substrate (meso-Diol) | Acylating Agent | Yield (%) | ee (%) |
| 1 | cis-1,2-Cyclohexanediol | Isobutyric Anhydride | 93 | 95 |
| 2 | cis-1,2-Cyclopentanediol | Isobutyric Anhydride | 91 | 92 |
| 3 | endo-Norbornene-diol | Acetic Anhydride | 85 | 88 |
| 4 | 1,3-Propanediol Derivative | Isobutyric Anhydride | 75 | 70 |
Data synthesized from information presented in Fujimoto et al., Org. Lett., 2012.[2]
Field Insights & Troubleshooting
-
Causality of Reagents:
-
Molecular Sieves: Are crucial for the reaction's success. They act as a scavenger for any trace amounts of water, which would otherwise hydrolyze the anhydride and the activated intermediate, leading to lower yields and enantioselectivity.[2]
-
Anhydride Stoichiometry: Using a slight excess of the diol relative to the anhydride (e.g., 0.5-0.6 eq. of anhydride) is a common strategy in desymmetrization to minimize the formation of the di-acylated byproduct.
-
-
Catalyst Purity: The phosphinite catalyst is sensitive to oxidation. It must be prepared, purified, and handled under strictly inert conditions to maintain its high reactivity and selectivity. Purification on base-deactivated silica gel is recommended to prevent degradation.
-
Solvent Choice: Aromatic hydrocarbons like toluene or benzene were found to be optimal solvents, providing a good balance of solubility and reactivity.[2] Polar, coordinating solvents may interfere with the catalyst's activity.
-
Low Enantioselectivity: If the ee% is low, verify the catalyst's purity and ensure the reaction is run at the recommended temperature (0°C or lower). Higher temperatures can erode selectivity by increasing the rate of the non-catalyzed background reaction.
Conclusion
While the direct application of tert-butyl aminoindane in catalytic kinetic resolution is not a prominent method in the literature, the closely related (1S,2R)-amino-indanol scaffold serves as an outstanding precursor for highly effective organocatalysts. The aminophosphinite derivative detailed herein provides a powerful tool for the enantioselective acylation of meso-diols, achieving excellent yields and high enantioselectivities. This methodology underscores the versatility of the aminoindane framework and provides a reliable, non-enzymatic protocol for the synthesis of valuable chiral building blocks.
References
-
Aida, H., Mori, K., Yamaguchi, Y., Mizuta, S., Moriyama, T., Yamamoto, I., & Fujimoto, T. (2012). Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol. Organic Letters, 14(3), 812–815. [Link]
-
Wikipedia contributors. (2024, February 27). Kinetic resolution. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Troubleshooting & Optimization
Improving enantiomeric excess of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine synthesis
Welcome to the Technical Support Center for the synthesis of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 808756-82-3)[1]. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals aiming to achieve >99% enantiomeric excess (ee) in their synthetic workflows. This specific chiral amine is a critical building block in the synthesis of potent pharmaceuticals, including TRPV1 antagonists like ABT-102 [2].
Strategic Workflows for Chiral Amine Synthesis
The synthesis of highly enantioenriched indanamines typically follows one of three validated pathways. The diagram below illustrates the logical relationships and intermediate stages of these methodologies.
Workflow for improving ee of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine synthesis.
Troubleshooting & FAQs
Section A: Asymmetric Reductive Amination (Ellman's Auxiliary)
Q: Why is my diastereomeric ratio (dr) low during the reduction of the sulfinyl imine?
A: Low dr (<90:10) is almost always a result of poor chelation control during the hydride transfer step. If you are using
Q: How do I prevent the formation of indene side products during acidic cleavage? A: The benzylic position of the indanamine is highly activated, especially with the electron-donating tert-butyl group at the 5-position. Harsh acids (e.g., refluxing concentrated HCl) will protonate the amine and drive E1 elimination to form 5-tert-butyl-1H-indene. Solution: Perform the deprotection using 4M HCl in anhydrous 1,4-dioxane at room temperature for 1-2 hours. This strictly non-aqueous environment prevents hydrolytic side reactions and cleanly precipitates the target amine as a stable hydrochloride salt.
Section B: Biocatalytic Transamination
Q: The enzymatic transamination stalls at ~70% conversion. How can I drive it to >99% ee?
A: Engineered
Section C: Classical Resolution
Q: Which chiral resolving agent provides the best recovery for this specific indanamine? A: While tartaric acid is standard for unsubstituted 1-aminoindan, the bulky 5-tert-butyl group significantly alters the crystal lattice packing. N-acetyl-L-leucine has proven to be a superior resolving agent for bulky indanamines, forming a highly crystalline, insoluble diastereomeric salt with the (1S)-enantiomer in ethanol/ethyl acetate mixtures.
Quantitative Method Comparison
| Synthesis Method | Typical Yield (%) | Max ee (%) | Scalability | Relative Cost | Key Reagents |
| Asymmetric Reductive Amination | 75 - 85% | >98% | High (Multi-kg) | Moderate | (R)-tert-butanesulfinamide, |
| Biocatalytic Transamination | 80 - 90% | >99.5% | High (Pilot) | Low (at scale) | Engineered |
| Classical Resolution | 35 - 40% (max 50%) | >99% (after 2x recryst.) | Medium | Low | N-Acetyl-L-leucine, EtOH/EtOAc |
Self-Validating Experimental Protocols
Protocol 1: Asymmetric Synthesis via Ellman's Auxiliary
This protocol utilizes a self-validating checkpoint system to ensure optical purity is maintained before the irreversible deprotection step.
Step 1: Imine Condensation
-
Charge a dry flask with 5-tert-butylindan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Add
(2.0 eq) dropwise at room temperature. Stir for 12 hours.-
Causality:
acts as both a water scavenger and a Lewis acid activator. Using standard drying agents (like ) will not drive the condensation of this sterically hindered ketone.
-
-
Quench with saturated aqueous
, filter through a pad of Celite to remove titanium dioxide salts, and concentrate the filtrate.
Step 2: Diastereoselective Reduction (Self-Validation Checkpoint)
-
Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -50°C.
-
Add
(3.0 eq) portion-wise. Stir for 4 hours at -50°C, then slowly warm to 0°C. -
IPC (In-Process Control): Before quenching, pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via Chiral HPLC.
-
Validation: If dr is >98:2, proceed to Step 3. If dr is <95:5, quench the reaction, isolate the product, and recrystallize the sulfinamide intermediate from hexanes/EtOAc to upgrade the dr prior to deprotection.
-
Step 3: Acidic Cleavage
-
Dissolve the diastereomerically pure sulfinamide in anhydrous MeOH (0.2 M).
-
Add 4M HCl in 1,4-dioxane (3.0 eq) at 0°C. Stir at room temperature for 1.5 hours.
-
Concentrate under vacuum, triturate the resulting solid with cold diethyl ether, and filter to isolate (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine hydrochloride as a white crystalline solid.
Protocol 2: Biocatalytic Transamination
Step 1: Reaction Setup
-
Prepare a buffer solution: 100 mM potassium phosphate (pH 8.0) containing 1 mM Pyridoxal 5'-phosphate (PLP).
-
Add isopropylamine (IPA) to a final concentration of 1.0 M, adjusting the pH back to 8.0 with HCl.
-
Add 5-tert-butylindan-1-one (50 mM) dissolved in DMSO (10% v/v final concentration to aid solubility).
Step 2: Reaction Monitoring and ISPR
-
Add the engineered
-transaminase (e.g., ATA-117 variant, 5 mg/mL). -
Incubate at 35°C with orbital shaking (200 rpm).
-
Causality for ISPR: Apply a continuous sweep of sterile
gas over the headspace of the reaction vessel. This selectively strips the highly volatile acetone byproduct (b.p. 56°C), preventing equilibrium stalling and driving the reaction toward the (1S)-amine. -
IPC: Monitor ketone depletion via LC-MS at 12, 24, and 48 hours.
Step 3: Workup and Isolation
-
Once conversion is >95%, acidify the aqueous phase to pH 2.0 with 2M HCl.
-
Extract with MTBE (2x) to remove unreacted ketone and DMSO.
-
Basify the aqueous phase to pH 12.0 with 5M NaOH and extract with EtOAc (3x).
-
Dry the combined EtOAc layers over
and concentrate to yield the free base (1S)-amine with >99% ee.
References
-
Lukin, K., et al. "Development of a Large Scale Asymmetric Synthesis of Vanilloid Receptor (TRPV1) Antagonist ABT-102." Organic Process Research & Development, 2007, 11(3): 578-584. URL:[Link]
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11): 984-995. URL:[Link]
-
Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010, 329(5989): 305-309. URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance of tert-Butyl Groups in Amine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of forming amide bonds with sterically demanding tert-butyl groups. We will move beyond standard protocols to explore the nuances of reagent selection and reaction optimization, empowering you to conquer even the most challenging couplings.
Understanding the Challenge: The "Bulky Blocker"
The tert-butyl group is a cornerstone of medicinal chemistry, prized for its ability to confer metabolic stability and modulate pharmacokinetic properties. However, its significant steric bulk presents a formidable obstacle during amide bond formation. This steric hindrance physically obstructs the approach of the activated carboxylic acid to the amine's nitrogen atom, leading to sluggish or failed reactions.[1][2]
Common indicators of a difficult coupling involving tert-butyl groups include:
-
Low or no product yield.[1]
-
Presence of unreacted starting materials.[1]
-
Formation of multiple side products.[1]
-
A stalled reaction that does not proceed to completion.
Troubleshooting & Optimization Strategies
When faced with a recalcitrant coupling involving a tert-butylamine or a carboxylic acid bearing a tert-butyl group (such as pivalic acid), a systematic approach to optimization is crucial. Below, we dissect the key components of the reaction and provide actionable strategies.
The Power of the Coupling Reagent: Beyond Standard Carbodiimides
Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often the first choice for amide bond formation due to their cost-effectiveness and ease of use.[3][4] However, their reactivity is frequently insufficient to overcome the steric barrier imposed by tert-butyl groups.[1] When standard methods fail, more potent activating agents are required.
High-Activity Coupling Reagents
For sterically demanding couplings, phosphonium and aminium/uronium salt-based reagents are the go-to alternatives.[5] These reagents generate highly reactive activated esters, increasing the rate of the desired amidation.
-
Phosphonium Salts: Reagents like PyBOP, PyAOP, and PyBrOP are highly effective for hindered couplings.[1][6] PyAOP, in particular, is noted for its high reactivity.[7] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the amine, a potential side reaction with uronium salts.
-
Aminium/Uronium Salts: This class includes well-known reagents like HATU, HBTU, and HCTU.[8][9] HATU is often the reagent of choice for difficult couplings due to its high reactivity.[7] More recent developments like COMU offer comparable or even superior performance with the added benefits of being non-explosive and having better solubility.[6][10]
Table 1: Comparison of Coupling Reagents for Hindered Amine Coupling
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Cost-effective, readily available.[3][4] | Often ineffective for sterically hindered substrates.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, no guanidinylation side products.[1] | Higher cost, byproducts can be difficult to remove. |
| Aminium/Uronium Salts | HATU, HBTU, COMU | Excellent reactivity for hindered couplings.[8][9] | Can cause guanidinylation of the amine if used in excess.[1] |
The Rise of Acyl Fluorides
An alternative strategy involves the in situ formation of acyl fluorides. These intermediates are highly reactive towards amines and can be particularly effective for coupling sterically hindered substrates where other methods fail.[11] Reagents like TFFH can be employed to generate the acyl fluoride, which then reacts with the hindered amine, often at elevated temperatures.[11]
The Role of the Base: More Than Just a Proton Scavenger
The choice of base is critical, especially when dealing with sensitive substrates or reactions prone to racemization.[8] For sterically hindered couplings, a non-nucleophilic, hindered base is generally preferred.
-
Diisopropylethylamine (DIPEA): A common choice for hindered couplings due to its steric bulk, which minimizes side reactions.[1]
-
2,4,6-Collidine: Another bulky, non-nucleophilic base that can be effective in preventing side reactions.[1]
-
tert-Butylamine as a Bifunctional Additive: Recent research has shown that tert-butylamine itself can act as both a base and a ligand in certain nickel-catalyzed cross-coupling reactions, simplifying reaction conditions.[12][13][14][15][16]
Optimizing Reaction Conditions: Time, Temperature, and Solvent
When steric hindrance is the primary barrier, adjusting the reaction conditions can provide the necessary energy to overcome the activation barrier.
-
Temperature: Increasing the reaction temperature can significantly accelerate sluggish reactions.[2][17] Microwave irradiation can be a particularly effective technique for rapidly heating the reaction mixture and reducing reaction times from hours to minutes.[18]
-
Time: For highly hindered substrates, extending the reaction time, sometimes even to overnight, may be necessary to achieve a reasonable yield.[17]
-
Solvent: The choice of solvent can influence the solubility of reagents and the transition state of the reaction. Common solvents for coupling reactions include DMF, NMP, and DCM.[1] In some cases, exploring "green" solvents or even aqueous conditions with appropriate surfactants and reagents like COMU can be a viable option.[10]
Catalytic Approaches and Alternative Strategies
In some cases, traditional coupling reagents may not be sufficient.
-
Titanium Tetrachloride (TiCl₄): TiCl₄ can mediate the direct condensation of carboxylic acids and amines. While it shows good yields for many substrates, its effectiveness diminishes when both the carboxylic acid and the amine are sterically hindered.[19]
-
Acid Chlorides: Activating the carboxylic acid as an acid chloride is a classic and highly effective method for coupling with hindered amines.[8] The high reactivity of acid chlorides can often overcome steric barriers.[8] This can be achieved using reagents like thionyl chloride or oxalyl chloride.[18]
-
Alternative Synthetic Routes: When direct coupling proves insurmountable, consider altering the synthetic strategy. For instance, constructing the desired molecule in a way that the sterically hindered amide bond is formed in a less challenging step can be a viable alternative.[2]
Experimental Protocols
General Protocol for HATU-Mediated Coupling of a Hindered Amine
This protocol provides a general method for the acylation of a sterically hindered tert-butylamine using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
Sterically hindered amine (e.g., tert-butylamine) (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[1]
-
Add the sterically hindered amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash chromatography.
General Protocol for Acyl Chloride Formation and Coupling
This protocol describes the formation of an acid chloride followed by coupling with a hindered amine.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride or oxalyl chloride (1.1-1.5 eq)
-
Anhydrous DCM or Toluene
-
Sterically hindered amine (1.1 eq)
-
Triethylamine or DIPEA (2.0 eq)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM and cool to 0 °C.
-
Slowly add thionyl chloride or oxalyl chloride. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the sterically hindered amine and triethylamine in anhydrous DCM and cool to 0 °C.
-
Slowly add the solution of the acid chloride to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous sodium bicarbonate solution and perform a standard workup and purification.[2]
Visualizing the Workflow
Caption: Troubleshooting workflow for low-yield hindered couplings.
Frequently Asked Questions (FAQs)
Q1: Why are standard coupling reagents like DCC and EDC often ineffective for coupling with tert-butylamines?
A1: The primary reason is steric hindrance. The bulky tert-butyl group physically blocks the approach of the activated carboxylic acid (the O-acylisourea intermediate) to the nitrogen atom of the amine.[1][2] This significantly slows down the desired reaction, allowing side reactions, such as the formation of N-acylurea, to become more prevalent.[8]
Q2: I see some product formation, but the reaction stalls. What should I do?
A2: A stalled reaction is a classic sign of high activation energy due to steric hindrance.[17] The first step is to increase the reaction temperature.[2][17] If that doesn't drive the reaction to completion, consider switching to a more powerful coupling reagent like HATU or PyAOP, which will generate a more reactive activated ester.[17]
Q3: Can I use an excess of the coupling reagent to drive the reaction to completion?
A3: While using a slight excess (1.1-1.3 equivalents) of the coupling reagent is standard practice, a large excess, especially with uronium/aminium reagents like HATU, can be counterproductive. It can lead to a side reaction where the amine is "capped" through guanidinylation, terminating the desired reaction.[1][20]
Q4: My starting materials are not very soluble in standard solvents like DCM. What are my options?
A4: Poor solubility can hinder reaction rates.[5] Consider switching to a more polar aprotic solvent like DMF or NMP.[1] In some cases, gentle heating can also improve solubility. For more advanced approaches, specialized solvent systems or even mechanochemical (solvent-free) methods with reagents like COMU could be explored.[21]
Q5: Are there any "green" or more environmentally friendly options for these difficult couplings?
A5: Yes, the field of green chemistry is actively addressing this. Reagents like COMU are considered safer alternatives to explosive benzotriazole-based reagents.[10] Furthermore, protocols are being developed for amide bond formation in aqueous media using specific surfactants and reagents, which can significantly reduce the reliance on volatile organic solvents.[10]
References
- Benchchem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
- Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling.
- Benchchem. (n.d.). overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
- Valeur, E., & Bradley, M. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Society Reviews, 38(2), 606-631.
- Benchchem. (n.d.). Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions.
- Piras, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ACS Catalysis. (2024, December 27). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1815-1829.
-
ChemRxiv. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[19]uril. Retrieved from
- ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- National Center for Biotechnology Information. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- ACS Catalysis. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- PubMed. (2024, December 27). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- AAPPTEC. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Chimia. (n.d.). The Synthesis of Sterically Hindered Amides.
- (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Organic & Biomolecular Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Angewandte Chemie International Edition. (2002). The Uronium/Guanidinium Peptide Coupling Reagents.
- Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
- (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- ResearchGate. (n.d.). N‐pivaloyloxy amides derivative from carboxylic acids as director groups in metal‐catalyzed C−H activations.
- Chemical Communications. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
- Benchchem. (n.d.). The Pivalamide Protecting Group on a Pyridine Scaffold: A Technical Guide.
- Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Organic Process Research & Development. (n.d.). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis.
- Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand.
- Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- Thermo Fisher Scientific. (n.d.). Covalent Protein Coupling Protocol.
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Technical Support Center: Troubleshooting (1S)-5-tert-butyl-1-aminoindane Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges associated with the synthesis and chiral resolution of (1S)-5-tert-butyl-1-aminoindane .
While 1-aminoindane derivatives are common pharmaceutical building blocks, the addition of a bulky, highly lipophilic tert-butyl group at the C5 position fundamentally alters the molecule's behavior. It induces long-range conformational locking of the indane envelope, dominates crystal lattice packing (often leading to solid solutions), and clashes with the hydrophobic binding pockets of wild-type biocatalysts.
This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.
Quantitative Diagnostic Matrix
Before altering your workflow, compare your current reaction metrics against our baseline diagnostic data. This table summarizes the primary failure modes and targeted interventions for the three most common synthetic routes.
| Synthetic Route | Typical Yield | Typical ee% | Primary Failure Mode | Causality & Intervention |
| Classical Resolution (Di-p-toluoyl-L-tartaric acid) | 15–20% | 40–50% | Thermodynamic stalling (Solid Solution) | Cause: The lipophilic 5-t-butyl group overrides chiral discrimination in the crystal lattice.Fix: Implement enantioselective dissolution[1]. |
| Asymmetric Reductive Amination (Ellman's Auxiliary) | 45–55% | 60–70% | Poor diastereomeric ratio (dr) during reduction | Cause: Long-range conformational effects alter the sulfinylimine transition state.Fix: Switch from NaBH₄ to L-Selectride[2]. |
| Chemoenzymatic DKR (CALB + Pd Catalyst) | <30% | >95% | Low space-time yield / Enzyme poisoning | Cause: Ammonium formate decomposition liberates NH₃/CO₂, poisoning the enzyme.Fix: Adopt a continuous flow flash thermal racemization protocol[3]. |
Troubleshooting Guides & FAQs
Q1: My classical resolution with chiral tartaric acid derivatives is stalling at ~45% ee, even after multiple recrystallizations. Why is thermodynamic enrichment failing?
The Causality: You have likely formed a diastereomeric solid solution . In standard chiral resolution, we rely on a eutectic system where only the desired diastereomeric salt precipitates. However, the massive lipophilic bulk of the 5-tert-butyl group dominates the crystal packing forces, allowing the "wrong" enantiomer to co-crystallize within the lattice without disrupting the crystal structure. Thermodynamic equilibrium is reached prematurely, making further recrystallization useless[1][4].
The Solution: You must shift from a thermodynamics-driven process to a kinetics-driven process using enantioselective dissolution . By immersing the enriched solid solution in a specific solvent for a brief, controlled period, the less stable diastereomeric phase dissolves faster than the stable phase, leaving behind highly enriched (>96% ee) solid[1].
Workflow for overcoming solid solution formation via enantioselective dissolution.
Q2: In the asymmetric reductive amination of 5-tert-butyl-1-indanone using Ellman's auxiliary, my diastereomeric ratio (dr) is unacceptably low. How can I improve facial selectivity?
The Causality: While the C5 tert-butyl group is distant from the C1 reaction center, it locks the conformation of the cyclopentane ring. When the chiral sulfinylimine is formed, standard reducing agents like NaBH₄ lack the steric bulk required to differentiate the Re and Si faces of this specific rigidified intermediate, leading to poor diastereoselectivity[2].
The Solution: You must enforce steric approach control. Replace NaBH₄ with a much bulkier hydride source, such as L-Selectride (lithium tri-sec-butylborohydride), and conduct the reduction at -78 °C in THF. The bulky sec-butyl groups of the reducing agent will severely clash with the chiral auxiliary, forcing hydride delivery exclusively from the less hindered face.
Mechanistic pathway of asymmetric reductive amination using Ellman's auxiliary.
Q3: I am attempting a Biocatalytic Reductive Amination, but my conversion rates are below 10%. Is the enzyme inactive?
The Causality: The enzyme is likely active, but wild-type Reductive Aminases (RedAms) or Transaminases possess binding pockets optimized for smaller substrates. The massive hydrophobic bulk of the 5-tert-butyl group prevents the substrate from properly orienting its C1 ketone toward the catalytic cofactor (NADPH/NADH)[5].
The Solution: You must utilize an engineered RedAm variant where steric bulk within the substrate binding pocket has been removed (e.g., via Alanine scanning mutagenesis). Look for variants of fungal reductive aminases (like MaRedAm) that have been specifically engineered with expanded hydrophobic pockets to accommodate bulky indanone derivatives[5].
Validated Experimental Protocols
Protocol A: Enantioselective Dissolution of Diastereomeric Salts
This protocol is a self-validating system; step 4 ensures you do not proceed with compromised material.
-
Salt Formation: Dissolve racemic 5-tert-butyl-1-aminoindane (1.0 eq) and di-p-toluoyl-L-tartaric acid (1.0 eq) in boiling methanol (10 mL/g).
-
Initial Crystallization: Allow the solution to cool to 20 °C at a rate of 5 °C/hour. Filter the resulting crystals. (Expected ee: ~40-50%).
-
Enantioselective Dissolution: Suspend the enriched crystals in a mixture of Methanol/Acetone (1:4 v/v) at 25 °C. Stir vigorously for exactly 15 minutes .
-
Validation Check: Filter the suspension immediately. Take a 5 mg sample of the retained solid, free-base it using 1M NaOH, extract into MTBE, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Yield Recovery: If the ee is >96%, proceed to bulk free-basing. If the ee is <90%, repeat the 15-minute dissolution step. The kinetic difference in dissolution rates will selectively strip away the undesired phase[1][4].
Protocol B: Asymmetric Reductive Amination via Ellman's Auxiliary
This protocol utilizes steric approach control to guarantee high diastereomeric excess.
-
Imine Condensation: To a solution of 5-tert-butyl-1-indanone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in THF, add Ti(OEt)₄ (2.0 eq). Reflux for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the chiral sulfinylimine.
-
Diastereoselective Reduction: Dissolve the sulfinylimine in anhydrous THF (0.2 M) and cool to -78 °C under Argon.
-
Hydride Addition: Dropwise, add L-Selectride (1.5 eq, 1.0 M in THF) over 30 minutes. Maintain at -78 °C for 4 hours.
-
Validation Check: Quench a 0.1 mL aliquot with sat. NH₄Cl, extract with EtOAc, and analyze via LC-MS or ¹H-NMR to confirm the diastereomeric ratio (dr) is >95:5.
-
Cleavage: Deprotect the purified (1S)-sulfinamide using 4M HCl in Dioxane at room temperature for 2 hours to yield the final (1S)-5-tert-butyl-1-aminoindane hydrochloride salt[2].
References
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. Available at:[Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). Available at:[Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Available at:[Link]
-
Improved stereocontrol in reductive aminases through steric modification of residues around substrate and cofactor binding pockets. RSC Publishing. Available at:[Link]
-
α-Substituted N-(4-tert-butylbenzyl)-N′-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists. ResearchGate. Available at:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Improved stereocontrol in reductive aminases through steric modification of residues around substrate and cofactor binding pockets - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00308C [pubs.rsc.org]
Technical Support Center: Purification of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support guide for the purification of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this chiral amine with high chemical and enantiomeric purity. The following question-and-answer guide provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine?
A1: The impurity profile of your crude product is highly dependent on its synthetic route. However, for a typical synthesis involving the reduction of a corresponding ketoxime or imine, or a reductive amination of 5-tert-butyl-1-indanone, you can anticipate several classes of impurities:
-
The Undesired Enantiomer: The most significant impurity is often the (1R)-enantiomer. Since enantiomers have identical physical properties (melting point, boiling point, solubility), they cannot be separated by standard techniques like simple recrystallization or achiral chromatography.[1]
-
Starting Materials: Unreacted 5-tert-butyl-1-indanone or related precursors.
-
Reaction Byproducts: Over-reduction products (e.g., formation of hydrocarbons), dimeric impurities, or products from side-reactions involving the reagents used.[2] For instance, if a Boc-protecting group is used and removed with acid, incomplete deprotection can leave Boc-protected amine as an impurity.[3]
-
Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts), acids, bases, or metal catalysts from previous steps.
-
Solvent Residue: Trapped organic solvents used during the reaction or workup.
A preliminary analysis by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the nature and level of these impurities before selecting a purification strategy.
Q2: My crude amine is a dark, oily residue. What is the best initial cleanup step before chiral resolution?
A2: It is highly inadvisable to proceed directly to chiral resolution with a very crude, oily product. Initial purification to remove gross non-amine impurities will significantly improve the efficiency and success of the subsequent, more selective purification steps.
Recommended Initial Cleanup: Acid-Base Extraction
This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
Protocol: Acid-Base Extraction of Crude Amine
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (aq). The protonated amine salt will move to the aqueous layer, while neutral organic impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Perform a "back-extraction" by washing this acidic aqueous layer with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities.
-
Basification & Extraction: Cool the aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the amine salt, regenerating the free amine, which will often precipitate or form an oil.[4]
-
Final Extraction: Extract the free amine back into a fresh organic solvent (EtOAc or DCM) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, racemic (or enantiomerically enriched) free amine. This product should be cleaner and is a better starting point for chiral purification.
Q3: How can I separate the desired (1S)-enantiomer from the (1R)-enantiomer?
A3: The most common and industrially scalable method for separating enantiomers of a chiral amine is diastereomeric salt resolution .[5] This technique converts the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral acid (the "resolving agent").[1] Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[6][7]
Workflow for Diastereomeric Salt Resolution
Step-by-Step Protocol: Resolution with (+)-Tartaric Acid
This protocol provides a general starting point. Optimization of the resolving agent, solvent, and temperature is often necessary.
-
Dissolution: In an Erlenmeyer flask, dissolve the purified racemic 5-tert-butyl-2,3-dihydro-1H-inden-1-amine (1.0 equivalent) in a minimum amount of a warm solvent (e.g., methanol, ethanol, or isopropanol).
-
Prepare Resolving Agent Solution: In a separate flask, dissolve the chiral resolving agent, such as (+)-tartaric acid (0.5 to 1.0 equivalents), in the same warm solvent.[7] Using only 0.5 equivalents of the resolving agent is often preferred as it can only form a salt with half of the amine, ensuring that the less soluble diastereomer crystallizes in higher enantiomeric purity.
-
Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution. Cloudiness or precipitation may occur immediately. If so, gently heat the mixture until a clear solution is obtained.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming well-ordered crystals and achieving good separation. Once at room temperature, you may place the flask in an ice bath or refrigerator for several hours to maximize the yield of the precipitated salt.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add a base (e.g., 2 M NaOH) and an organic solvent (e.g., ethyl acetate).
-
Stir until all solids have dissolved and the mixture has been partitioned between the two layers.
-
Separate the layers, and extract the aqueous layer with more ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched (1S)-amine.[4]
-
-
Purity Check: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or by NMR using a chiral shift reagent. If the desired e.e. has not been reached, a second recrystallization of the diastereomeric salt (from step 5) may be necessary.
| Feature | (+)-Tartaric Acid | (-)-Mandelic Acid | (-)-Camphoric Acid |
| Structure | Linear dicarboxylic acid | Aromatic monocarboxylic acid | Bicyclic dicarboxylic acid |
| Acidity (pKa1) | ~2.98 | ~3.41 | ~4.6 |
| Key Attributes | Inexpensive, widely available, and highly acidic. Often forms well-defined crystalline salts.[1] | Its aromatic ring can engage in π-stacking interactions, which can be beneficial for resolving aromatic amines. | The rigid bicyclic structure can lead to excellent crystal packing and high diastereoselectivity.[7] |
| Considerations | Its high acidity can sometimes cause issues with sensitive functional groups. | Generally more expensive than tartaric acid. | Can be less effective for amines that lack complementary rigid structures. |
Q4: My diastereomeric resolution is not working. What are some common troubleshooting steps?
A4: Several issues can arise during fractional crystallization. Here are some common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is too dilute: The concentration of the diastereomeric salt is below its saturation point. 2. Wrong solvent choice: The diastereomeric salts are too soluble in the chosen solvent. 3. Cooling too rapidly: Insufficient time for crystal nucleation and growth. | 1. Concentrate the solution: Gently evaporate some of the solvent under reduced pressure and attempt to cool again. 2. Change the solvent system: Try a less polar solvent or a solvent mixture. For example, if you used methanol, try isopropanol, or add a co-solvent like heptane to the methanolic solution until it becomes slightly turbid, then warm to re-dissolve and cool slowly. 3. Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If available, add a tiny "seed" crystal of the desired product. |
| An Oil Precipitates Instead of a Solid | 1. Supersaturation is too high: The solution is too concentrated. 2. Impurities are present: Impurities can inhibit crystal lattice formation. 3. Melting point of the salt is below the crystallization temperature. | 1. Dilute and re-heat: Add more solvent, heat to dissolve the oil, and attempt a slower cooling process. 2. Purify the starting amine: Perform the acid-base cleanup described in Q2. 3. Use a lower-boiling solvent: This allows for crystallization at a lower temperature. |
| Low Enantiomeric Excess (e.e.) | 1. Insufficient difference in solubility: Both diastereomeric salts have similar solubilities in the chosen solvent. 2. Co-precipitation: The more soluble salt is crystallizing along with the less soluble one. 3. Insufficient equilibration time: The system did not reach thermodynamic equilibrium. | 1. Screen other solvents/resolving agents: This is the most critical step. A different solvent or resolving agent may provide a larger solubility differential. 2. Recrystallize the salt: Perform a second recrystallization of the isolated diastereomeric salt. This is often sufficient to upgrade the e.e. to >99%.[8] 3. Increase cooling time: Allow the solution to stand for a longer period (e.g., 24 hours) before filtration. |
Q5: When should I consider using chiral chromatography instead of classical resolution?
A5: Chiral chromatography is a powerful alternative, particularly for smaller scales or when classical resolution proves difficult.[9] It involves separating enantiomers directly by passing them through a column containing a chiral stationary phase (CSP).[10]
Decision Matrix: Classical Resolution vs. Chiral Chromatography
| Consideration | Diastereomeric Salt Resolution | Chiral Chromatography (HPLC/SFC) |
| Scale | Excellent for multi-gram to kilogram and industrial scales.[11] | Ideal for analytical to multi-gram scales. Becomes very expensive at kilogram scale.[9] |
| Development Time | Can be time-consuming; requires screening of multiple resolving agents and solvents. | Method development can be rapid with modern column screening systems. |
| Cost | Reagents: Resolving agents are often inexpensive. Equipment: Standard laboratory glassware. | Reagents: HPLC-grade solvents can be costly. Equipment: Requires specialized HPLC or SFC equipment and expensive chiral columns. |
| Waste | Can be wasteful, as up to 50% of the material (the undesired enantiomer) is often discarded unless a racemization/recycling process is in place.[5] | Non-destructive; both enantiomers can be collected, though often in mixed solvent fractions that require removal.[10] |
| Best Use Case | Large-scale synthesis where a robust, cost-effective process has been established. | Rapid purification of small quantities, analytical purity testing, and cases where crystallization fails. |
Chiral HPLC/SFC Considerations: For primary amines like (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[12][13] The mobile phase typically consists of a non-polar solvent (like hexane or heptane) with a polar modifier (like isopropanol or ethanol) and a basic additive (like diethylamine or ethanolamine) to improve peak shape and prevent interaction with residual acidic sites on the silica support.[12][14]
References
- Fenix, A. et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
- Advances in Engineering. (2023).
- BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
- Chemistry LibreTexts. (2019). 6.
- BioDuro. (2018).
- University of Alberta. (n.d.).
- Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- University of California, Irvine. (n.d.).
- ResearchGate. (2025).
- University of Rochester. (n.d.).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PubMed. (2025).
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
- Comprehensive Analytical Chemistry. (n.d.).
- LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Wikipedia. (n.d.). Chiral resolution.
- Sigma-Aldrich. (n.d.).
- 5z.com. (n.d.). synthesis.
- Chemrio. (n.d.). 5-tert-butyl-2,3-dihydro-1H-inden-1-amine.
- MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- Der Pharma Chemica. (2021).
- ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Rsc.org. (n.d.). Construction of Chiral α-tert-Amine Scaffolds via Amine-catalyzed Asymmetric Mannich Reactions of Alkyl-substituted Ketimines.
- ResearchGate. (2015). (PDF)
- Tokyo Chemical Industry. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part I of III).
- YAKHAK HOEJI. (2021).
- APL. (n.d.).
- ChemScene. (n.d.). (S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. biotage.com [biotage.com]
Technical Support Center: Optimizing Recrystallization Solvents for Chiral Aminoindanes
Welcome to the technical support center for the chiral resolution of aminoindanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers through diastereomeric salt recrystallization. Here, you will find in-depth answers to common challenges, detailed protocols, and the scientific rationale behind optimizing your solvent systems for successful and efficient resolutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using recrystallization to separate chiral aminoindanes?
Chiral resolution by diastereomeric salt crystallization is a foundational technique for separating enantiomers.[1][2][] Since enantiomers possess identical physical properties, such as solubility, they cannot be separated by direct recrystallization.[4] The strategy, therefore, is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[4][5]
This is achieved by reacting the racemic aminoindane (a 50:50 mixture of both enantiomers) with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid.[1][2][6] This acid-base reaction forms a pair of diastereomeric salts.[2] These salts, being diastereomers, exhibit different solubilities in a given solvent.[2][6][7] This crucial difference allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor.[2] Subsequently, the crystallized salt is treated to remove the resolving agent, yielding the desired pure enantiomer of the aminoindane.[2]
Q2: Why is solvent selection so critical for a successful resolution of aminoindane diastereomeric salts?
The choice of solvent is arguably the most critical parameter in diastereomeric salt recrystallization.[6][8] The solvent system directly dictates the solubility of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, which is the very basis of the separation.[6]
Beyond just differential solubility, the solvent also influences:
-
Crystal Habit: The shape and size of the crystals, which can affect the efficiency of filtration and washing.[6]
-
Nucleation and Growth Rates: The kinetics of crystallization, which can impact purity and yield.[6]
-
Polymorphism and Solvate Formation: The solvent can be incorporated into the crystal lattice, forming solvates that can alter solubility and even reverse the selectivity of the crystallization.[9][10]
A suboptimal solvent can lead to a host of problems, including low yield, poor enantiomeric excess, or even complete failure of the resolution.[11]
Q3: I'm not getting any crystals. What are the likely causes and how can I troubleshoot this?
The failure of crystals to form is a common issue, often related to solubility and supersaturation.[6]
Possible Causes & Solutions:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.[6]
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit.
-
Low Nucleation Rate: The solution may lack nucleation sites to initiate crystal growth.
-
Suboptimal Temperature: The temperature may not be low enough to sufficiently decrease the salt's solubility.
Q4: My crystals have a low diastereomeric excess (d.e.). How can I improve the purity?
A low diastereomeric excess indicates that the crystallization process did not effectively separate the two diastereomers.[12] This can be due to several factors:
Possible Causes & Solutions:
-
Poor Resolving Agent Choice: The selected resolving agent may not create a significant enough difference in the physical properties (like solubility) of the resulting diastereomeric salts.[12]
-
Solution: It is crucial to screen a variety of resolving agents to find one that provides better separation.[12]
-
-
Unfavorable Solvent System: The solvent plays a critical role in achieving high selectivity.[8]
-
Rapid Crystallization: If crystallization occurs too quickly, the undesired diastereomer can become entrapped in the crystal lattice of the desired one.[12]
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, which is difficult to separate.[14][15]
-
Recrystallization:
Q5: The diastereomeric salt is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[13] This is often due to high concentrations, rapid cooling, or an inappropriate solvent.[13]
Possible Causes & Solutions:
-
High Supersaturation: The solution is too concentrated, or the crystallization temperature is too high.[6]
-
Solution: Dilute the solution with more solvent to reduce the supersaturation level.[12]
-
-
Inappropriate Solvent: The chosen solvent may be too non-polar, or the salt's melting point may be lower than the solvent's boiling point.[16]
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[13]
-
-
Induce Crystallization from the Oil:
-
Solution: Try adding a seed crystal to the oil to induce crystallization.[13] Sometimes, scratching the flask can also help.
-
Troubleshooting and Optimization Workflows
Workflow for Solvent Screening
A systematic approach to solvent screening is crucial for efficient optimization.
Caption: Workflow for systematic solvent screening.
Troubleshooting Low Yield
Low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[6]
Caption: Troubleshooting guide for low crystallization yield.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Diastereomeric Salt Crystallization
Objective: To identify a suitable solvent or solvent system for the chiral resolution of a racemic aminoindane.
Methodology:
-
Preparation: In a series of small vials, weigh approximately 50 mg of the racemic aminoindane.
-
Stoichiometry: Add a stoichiometric equivalent (or a predetermined ratio, e.g., 0.5 equivalents) of the chosen chiral resolving agent to each vial.
-
Solvent Addition: To each vial, add a different test solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene) dropwise while stirring at room temperature until a slurry is formed.
-
Heating: Gently heat the vials in a controlled manner (e.g., on a hot plate with a sand bath) while adding more of the respective solvent dropwise until all solids dissolve. Note the approximate volume of solvent used.
-
Cooling: Allow the vials to cool slowly to room temperature. If no crystals form, cover the vials and place them in a refrigerator or ice bath.
-
Observation: Observe the vials for crystal formation. Note the quantity and quality of the crystals.
-
Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Characterization: Determine the yield and measure the diastereomeric excess (d.e.) of the isolated salt (e.g., by NMR or chiral HPLC after liberating the free amine).
Protocol 2: Controlled Cooling Recrystallization
Objective: To perform a controlled cooling recrystallization to selectively crystallize the less soluble diastereomeric salt.
Methodology:
-
Solution Preparation: Dissolve the racemic aminoindane and the resolving agent in the chosen optimal solvent at an elevated temperature until all solids are dissolved. The concentration should be such that the solution is saturated or slightly undersaturated at this temperature.[2]
-
Slow Cooling: Slowly cool the solution. A programmed cooling rate (e.g., 5-10 °C per hour) is ideal. If manual, ensure the flask is insulated to promote slow cooling to room temperature.
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (a few degrees below the dissolution temperature), add a small quantity of seed crystals of the desired diastereomeric salt to induce nucleation.[2]
-
Crystal Growth: Continue the slow cooling to the final crystallization temperature to allow the crystals to grow.[2]
-
Aging: Hold the slurry at the final temperature for a period (e.g., 2-4 hours) to allow the system to reach equilibrium.
-
Isolation: Isolate the crystals by filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor.
-
Drying: Dry the isolated crystals under vacuum.
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | High polarity. Often used in mixtures with alcohols. |
| Methanol | 65 | 5.1 | Good starting point for many amine salts.[11] |
| Ethanol | 78 | 4.3 | Versatile and commonly used.[17] |
| Isopropanol (IPA) | 82 | 3.9 | Slightly less polar than ethanol. |
| Acetonitrile | 82 | 5.8 | Can be effective for compounds with aromatic rings.[17] |
| Acetone | 56 | 5.1 | Good solvent, but its low boiling point can be a challenge. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Medium polarity ester. |
| Tetrahydrofuran (THF) | 66 | 4.0 | Aprotic ether, can be useful in specific cases. |
| Toluene | 111 | 2.4 | Non-polar aromatic solvent. |
| Heptane/Hexane | 98/69 | ~0.1 | Non-polar, often used as an anti-solvent.[17] |
Polarity Index values are approximate and can vary slightly based on the scale used.
References
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- BenchChem. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- Springuel, G., Collard, L., & Leyssens, T. (2013). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. CrystEngComm, 15(39), 8047-8054. DOI:10.1039/C3CE41141A.
- Royal Society of Chemistry. (n.d.). Ternary and quaternary Phase Diagrams: Key Tools for Chiral Resolution through solution Cocrystallization.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- BenchChem. (2025). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
- BenchChem. (2025). Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane.
- Chromatography Online. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
- ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- BenchChem. (2025). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- Wikipedia. (n.d.). Chiral resolution.
- PMC. (n.d.). Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- BenchChem. (2025). Overcoming solubility issues during diastereomeric salt crystallization.
- IUCr Journals. (n.d.). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PMC. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses.
- ACS Publications. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Phenomenex. (2022). HPLC Troubleshooting Guide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- BenchChem. (2025). Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization.
- University of Calgary. (n.d.). RECRYSTALLISATION.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- CymitQuimica. (n.d.). CAS 2975-41-9: 2-Aminoindane.
- PMC. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
- University of Massachusetts. (n.d.). Recrystallization - Part 2.
- University of York. (n.d.). Problems with Recrystallisations.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Chromatography Today. (2020). Trouble with chiral separations.
- YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram.
- University of Texas at Dallas. (n.d.). Recrystallization.
- ResearchGate. (n.d.). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts.
- ResearchGate. (2025). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary.
- ResearchGate. (n.d.). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
- Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 10956-10985. DOI:10.1039/D3SC01630G.
- Wikipedia. (n.d.). Aminoindane.
- Journal of Chemical & Engineering Data. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- ResearchGate. (2021). (PDF) Recrystallization of Enantiomers from Conglomerates.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. youtube.com [youtube.com]
Technical Support Center: Preventing Racemization of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Welcome to the Technical Support Center. As a highly specialized chiral building block, (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine requires stringent environmental control during synthesis, extraction, and storage.
Unlike standard aliphatic amines, chiral 1-aminoindanes are inherently susceptible to racemization due to their benzylic nature [4]. The presence of the tert-butyl group at the 5-position (which is para to the C1 benzylic carbon) introduces a powerful electron-donating effect via hyperconjugation and inductive stabilization [1]. This significantly lowers the activation energy required to form a planar benzylic carbocation, making this specific molecule exceptionally prone to acid-catalyzed racemization compared to unsubstituted analogs.
Mechanistic Pathways of Racemization
Understanding the root cause of stereochemical degradation is the first step in preventing it. Racemization of this compound typically proceeds via two divergent pathways depending on the reaction environment:
Figure 1: Mechanistic pathways for the racemization of (1S)-5-tert-butyl-1-aminoindane.
Troubleshooting & FAQs
Q1: My enantiomeric excess (ee) drops from >99% to <80% during the acidic workup of my Boc-deprotection step. How do I prevent this? Expert Insight: Strong acids (like TFA or concentrated aqueous HCl) protonate the primary amine. Under elevated temperatures or prolonged exposure, the C–N bond cleaves, forming a highly stable 5-tert-butyl-benzylic carbocation [1]. Water or another amine molecule then re-attacks from either face, yielding a racemate. Solution:
-
Reagent Selection: Use anhydrous HCl in dioxane (4M) rather than aqueous acids to prevent hydration-driven carbocation formation.
-
Thermal Control: Keep the reaction strictly below 10°C during deprotection.
-
Quenching: Never evaporate strong acids directly. Quench the mixture into a cold (0°C) saturated aqueous solution of NaHCO₃ to immediately neutralize the acid before concentration.
Q2: I am observing rapid racemization during a Buchwald-Hartwig cross-coupling reaction. What is the root cause? Expert Insight: Transition metals (Pd, Ru, Ir) are notoriously effective at catalyzing the racemization of chiral benzylic amines through a reversible dehydrogenation pathway [2, 3]. The metal inserts into the amine, forming a transient prochiral imine intermediate. Upon re-hydrogenation, the stereocenter is scrambled. While this is intentionally exploited in Dynamic Kinetic Resolution (DKR) [3], it is catastrophic for stereoretentive cross-coupling. Solution:
-
Ligand Choice: Use bulky, electron-rich bidentate ligands (e.g., BINAP or BrettPhos) that saturate the metal's coordination sphere, preventing the
-hydride elimination required for imine formation. -
Base Selection: Avoid strong alkoxides (like NaOtBu) which accelerate dehydrogenation. Substitute with milder bases like Cs₂CO₃ or K₃PO₄.
Q3: How should I store the material to ensure long-term stereochemical integrity? Expert Insight: The free base is susceptible to auto-oxidation to the imine over time if exposed to air and light, leading to slow racemization. Solution: Store the compound as a crystalline salt (e.g., hydrochloride or tartrate salt) rather than the free base. The protonated amine cannot undergo oxidation to the imine. Store in an amber vial under an argon atmosphere at -20°C.
Quantitative Data: Racemization Kinetics
The following table summarizes the racemization half-life (
| Environmental Condition | Temperature (°C) | Catalyst / Additive | Estimated Racemization |
| 1.0 M HCl (aq) | 60°C | None | < 2 hours |
| 1.0 M HCl (aq) | 25°C | None | 48 hours |
| pH 8.0 Phosphate Buffer | 25°C | None | > 6 months (Stable) |
| Toluene / Cs₂CO₃ | 80°C | None | > 1 month (Stable) |
| Toluene / NaOtBu | 80°C | 5 mol% Pd₂(dba)₃ | < 15 minutes [2] |
Experimental Methodology: Zero-Racemization Free-Basing Protocol
To convert the stable hydrochloride salt into the free base for immediate reaction without eroding the enantiomeric purity, utilize the following self-validating workflow.
Figure 2: Step-by-step workflow for the zero-racemization extraction of the chiral amine.
Step-by-Step Procedure:
-
Preparation: Suspend 10 mmol of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine hydrochloride salt in 50 mL of Methyl tert-butyl ether (MTBE) in a 250 mL round-bottom flask.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5°C.
-
Buffering (Causality Check): Slowly add 50 mL of a pre-chilled (5°C) 0.5 M Sodium Bicarbonate (NaHCO₃) solution. Why? NaHCO₃ buffers the aqueous layer to ~pH 8.2. This is basic enough to fully deprotonate the amine (
~9.5, driving it into the organic phase) but avoids the use of NaOH, which can cause localized heating and base-catalyzed degradation. -
System Validation 1: Verify the aqueous layer pH is strictly between 7.5 and 8.5 using a calibrated pH meter. Do not proceed if the pH exceeds 9.0.
-
Phase Separation: Stir vigorously for 10 minutes. Transfer to a separatory funnel and isolate the upper MTBE layer. Extract the aqueous layer with an additional 2 x 25 mL of cold MTBE.
-
Washing & Drying: Wash the combined organic layers with 20 mL of cold brine. Dry over anhydrous Na₂SO₄. Note: Do not use MgSO₄ as its surface can be slightly acidic.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator. Set the water bath strictly to ≤ 30°C. Why? Thermal stress concentrates trace acidic impurities as the solvent evaporates, which can trigger the carbocation racemization pathway.
-
System Validation 2: Analyze the resulting free base via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 0.1% Diethylamine) to confirm ee > 99% prior to downstream use.
References
-
7.10: Carbocation Structure and Stability Source: Chemistry LibreTexts URL:[Link]
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines Source: ACS Publications URL:[Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
- Process for the racemization of enantiomerically enriched 1-aminoindane (EP3247697B1)
Technical Support Center: Addressing Solubility Challenges of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support center for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is a primary amine with a rigid indane scaffold and a bulky, lipophilic tert-butyl group. Its chemical structure inherently predisposes it to low aqueous solubility.
Key Physicochemical Properties:
| Property | Estimated Value/Information | Implication for Solubility |
| LogP | High (e.g., a similar compound, 6-tert-butyl-2,3-dihydro-1H-inden-1-amine, has a calculated LogP of 2.9301) | The high LogP value indicates significant hydrophobicity, meaning the compound preferentially partitions into lipids or non-polar solvents over water. |
| pKa | Estimated to be around 9.2 (based on the parent compound, 1-aminoindan)[1] | The amine group is basic and can be protonated to form a more soluble salt at pH values below its pKa. |
| Crystalline Structure | Likely a crystalline solid in its free base form. | The energy required to break the crystal lattice can contribute to poor solubility. |
| Aqueous Solubility | Expected to be very low. For comparison, the structurally related compound rasagiline (as a free base) has a very low aqueous solubility of 0.0249 g/L.[2] | Direct dissolution in neutral aqueous media is likely to be challenging. |
This combination of a large hydrophobic surface area and a basic amine functionality dictates the strategies we can employ to enhance its aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Q1: I'm having trouble dissolving the (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine free base in my aqueous buffer (pH 7.4). What is the first thing I should try?
Answer: The most direct approach is to leverage the basicity of the amine group through pH adjustment .
Scientific Rationale: The primary amine group on the indane ring has an estimated pKa of around 9.2.[1] At a pH below the pKa, the amine will be protonated, forming a positively charged ammonium ion. This charged species is significantly more polar than the neutral free base, leading to a substantial increase in aqueous solubility.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for pH-based solubilization.
Detailed Protocol: pH Adjustment
-
Prepare a Dilute Acidic Solution: Start with a 0.1 M solution of a biocompatible acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
-
Initial Dissolution: Add a small, precisely weighed amount of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine to a minimal volume of the acidic solution.
-
Vortex and Observe: Vortex the solution vigorously. The compound should dissolve as it forms the corresponding salt.
-
pH Adjustment of Final Solution: Prepare your final aqueous buffer. Before adding the compound, adjust the pH of the buffer to be at least 2 pH units below the pKa of the amine (e.g., pH 2-4) to ensure complete protonation and solubilization.
-
Final Dilution: Add the acidic stock solution of your compound to the pH-adjusted buffer to achieve the desired final concentration.
Q2: pH adjustment is not suitable for my experiment. What are my other options for solubilizing the free base?
Answer: If altering the pH is not feasible, you can employ co-solvents or cyclodextrins .
A. Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[3] This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the aqueous solution and the solute.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 5-30% (v/v) | A common pharmaceutical excipient. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | Often used in drug formulations. |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A powerful solvent, but can have biological effects. Use with caution and at the lowest effective concentration. |
Troubleshooting Workflow: Co-solvent Selection
Caption: Workflow for utilizing cyclodextrins for solubilization.
Detailed Protocol: Phase Solubility Study with HP-β-CD
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM).
-
Add Excess Compound: To each solution, add an excess amount of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.
-
Equilibration: Seal the containers and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Preparation: Withdraw an aliquot from each solution and filter it through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the type of complex formed and the molar ratio required for effective solubilization. [4]
Q3: I have the hydrochloride salt of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. Should it be readily soluble in water?
Answer: Yes, the hydrochloride salt is expected to be significantly more water-soluble than the free base. For instance, rasagiline mesylate, a salt of a similar compound, is freely soluble in water, whereas the free base is not. [2][5] Scientific Rationale: The hydrochloride salt is the protonated form of the amine, which, as explained in Q1, is a charged and more polar species. This ionic character dramatically improves its interaction with polar water molecules. [6] Troubleshooting for Salt Solubility Issues:
-
Check the pH: Ensure the pH of your aqueous solution is not significantly above the pKa of the amine. If the pH is too high, the salt can deprotonate and convert back to the less soluble free base, causing it to precipitate.
-
Common Ion Effect: In highly concentrated buffer systems containing chloride ions, the solubility of the hydrochloride salt may be slightly reduced. This is usually not a significant issue at typical buffer concentrations.
-
Purity of the Salt: Impurities in the salt form can sometimes affect its dissolution.
Q4: Can I combine these solubility enhancement techniques?
Answer: Absolutely. Combining methods can often be a powerful strategy.
-
pH Adjustment and Co-solvents: For particularly challenging compounds, you can dissolve the free base in a small amount of co-solvent and then dilute it into an acidic aqueous buffer.
-
pH Adjustment and Cyclodextrins: The solubility of the protonated form of the amine can be further enhanced by complexation with cyclodextrins. Studies have shown that the solubility of carvedilol, a basic drug, is significantly increased in the presence of HP-β-CD across a range of pH values. [7]
References
-
PubChem. (n.d.). Rasagiline. National Center for Biotechnology Information. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.
-
Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Retrieved from [Link]
-
Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. This i... Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of rasagiline mesylate in different media at 37±0.5°C. Retrieved from [Link]
-
ResearchGate. (n.d.). Types of phase-solubility diagrams according to Higuchi and Connors. Retrieved from [Link]
-
SciSpace. (2018, March 6). Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel. Retrieved from [Link]
-
MDPI. (2022, January 31). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2016, June 2). Significance of Jobs Plot in Cyclodextrin Complexation. Retrieved from [Link]
-
SciSpace. (2012, January 15). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]
-
ResearchGate. (n.d.). The phase solubility diagram of β-cyclodextrin, NS1:2, NS1:3, and.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PMC. (n.d.). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the American Oil Chemists' Society. (n.d.). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Retrieved from [Link]
-
PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2010085354A1 - Delayed release rasagiline formulation.
-
U.S. Food and Drug Administration. (2005, March 10). CPY Document. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2010, November 4). UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF RASAGELINE MESYLATE IN BULK AND PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
King's College London Research Portal. (2022, February 22). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. Retrieved from [Link]
-
Crimson Publishers. (2023, September 21). The Essential of the Solubility for Drug Action. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2024, September 7). Determination of Saturated Solubility of Rasagiline Mesylate on Different Dissolution Medium Using Uv/Visible Spectrophotometer. Retrieved from [Link]
-
OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Study of CO2-Absorption into Thermomorphic Lipophilic Amine Solvents. (n.d.). Retrieved from [Link]
-
The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]
-
MDPI. (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of CO 2 -absorption into thermomorphic lipophilic amine solvents. Retrieved from [Link]
-
ChemMedChem. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]
-
ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]
-
PMC. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of a 6-amino-β-cyclodextrin derivative, and the potentiation of its complexation with β-lactam antibiotic piperacillin against bacteria in vitro. Retrieved from [Link]
-
Khalifa University. (2022, February 1). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO>2> capture. Retrieved from [Link]
-
YouTube. (2017, October 27). Solubility enhancement by cosolvent | Physical Lab | Exp. 3. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Aminoindan. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-1-Aminoindan. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification of ( R )-1-(5- tert -Butyl-2,3-dihydro-1 H -inden-1-yl)-3-(1 H -indazol-4-yl)urea (ABT-102) as a Potent TRPV1 Antagonist for Pain Management. Retrieved from [Link]
-
How to make maximum use of the available pK data in non‐aqueous solvents?. (2019, April 11). Retrieved from [Link]
Sources
- 1. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 2. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Rasagiline Mesylate - LKT Labs [lktlabs.com]
- 6. (S)-(+)-1-Aminoindan, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
Storage stability of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine free base
Technical Support Center: Handling & Storage of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Executive Summary: The "Free Base" Challenge
You are likely working with (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine as a key intermediate for chiral resolution or as a scaffold for kinase inhibitors.
The Critical Warning: Unlike its hydrochloride or tartrate salt counterparts, the free base form of this primary amine is thermodynamically unstable in varying atmospheric conditions. It acts as a "CO₂ Sponge." If stored improperly (even in a standard desiccator), it will react with atmospheric carbon dioxide to form a carbamate salt, often mistaken for degradation or moisture absorption.
This guide provides the causality-driven protocols to maintain chemical and stereochemical integrity.
The Primary Instability Mechanism: Atmospheric Carbamylation
The most common "failure" reported by users is the transformation of the free flowing oil or low-melting solid into a crusty, white, insoluble solid. This is rarely oxidation; it is carbamate formation .
Mechanism of Degradation
Primary amines are nucleophilic. The nitrogen lone pair attacks the electrophilic carbon of atmospheric CO₂, forming a carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt.
Figure 1: The kinetic pathway of carbamate formation. This reaction is reversible but problematic for stoichiometry.
Diagnostic Signs of Carbamylation:
-
Appearance: Formation of a white crust on the surface of the oil/solid.
-
Solubility: The sample becomes insoluble in non-polar solvents (e.g., Hexanes) where the free base was previously soluble.
-
NMR: Appearance of a broad carbonyl signal (~160 ppm in
C) and broadening of N-H protons.
Storage & Handling Protocols
Do not rely on "tightly capped" vials. Polyethylene caps are permeable to CO₂ over months.
Protocol A: The "Gold Standard" Storage (Long-Term)
Recommended for storage > 1 week.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better "blanket" than Nitrogen ( |
| Temperature | -20°C | Reduces the kinetic rate of benzylic oxidation and slows CO₂ diffusion. |
| Container | Glass + Teflon Tape | Plastic absorbs organics. Use amber glass to prevent photolytic degradation. Seal threads with Teflon tape before capping. |
| Desiccant | P2O5 or Sicapent | Standard silica gel is insufficient for long-term amine storage. |
Protocol B: The "Rescue" Operation (Carbamate Reversal)
If your sample has crusted over, do not discard it. The free base can be regenerated.
-
Dissolution: Dissolve the "crusty" sample in Dichloromethane (DCM) . If it doesn't dissolve fully, add a small amount of Methanol.
-
Basic Wash: Transfer to a separatory funnel. Wash with 1M NaOH (or saturated
).-
Chemistry: The base deprotonates the ammonium salt, releasing the free amine and forcing the equilibrium back to the left (releasing CO₂).
-
-
Extraction: Collect the organic layer.
-
Drying: Dry over anhydrous
(Sodium Sulfate). Do not use acidic drying agents. -
Concentration: Remove solvent under reduced pressure.
-
Result: Pure (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine free base.
Stereochemical Integrity (Chiral Stability)
The (1S) configuration is generally stable because the chiral center is benzylic but not adjacent to a carbonyl (like an amino acid). However, racemization can occur under specific stress conditions.
Risk Factors for Racemization:
-
Strong Bases + Heat: Heating with strong bases (e.g., KOtBu) can deprotonate the benzylic proton (pKa ~40), leading to planarization and loss of chirality.
-
Radical Oxidation: Benzylic positions are susceptible to radical formation. If the sample oxidizes, the radical intermediate is planar, leading to racemization upon hydrogen abstraction.
Verification Strategy:
-
Technique: Chiral HPLC or SFC.
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA) .
-
Note: The DEA is mandatory to suppress peak tailing of the basic amine.
-
Troubleshooting Guide (FAQ)
Figure 2: Rapid diagnostic flow for common storage issues.
Q1: My sample is an oil, but the Certificate of Analysis says "Solid." Is it bad?
-
Answer: Not necessarily. The tert-butyl group increases lipophilicity and can lower the melting point compared to the parent indanamine. Small amounts of solvent (solvent of crystallization) or impurities can depress the melting point significantly, turning a low-melting solid into a supercooled liquid.
-
Action: Run a
NMR. If the spectrum is clean, it is likely a supercooled liquid. Store at -20°C to induce crystallization.
Q2: Can I store it as a salt (HCl) instead?
-
Answer: Yes, and this is highly recommended. If you do not need the free base immediately, convert it to the Hydrochloride (HCl) or Tartrate salt.
-
Protocol: Dissolve free base in Et2O, add 1.1 eq of 2M HCl in Et2O. Filter the white precipitate.
-
Benefit: Salts are non-volatile, resistant to oxidation, and immune to CO₂ absorption.
-
Q3: I see a new peak at ~1.5 ppm in the NMR that wasn't there before.
-
Answer: Check your water content. Primary amines are hygroscopic. This is likely water exchanging with the
protons. -
Action: Azeotrope with toluene or dry over molecular sieves (4Å).
References
-
Reversible Reaction of CO2 with Amines
-
Chiral Amine Handling & Racemization
- Title: Fast racemization and dynamic kinetic resolution of primary benzyl amines.
- Source: ScienceDirect / Tetrahedron Letters.
-
URL:[Link]
-
General Stability of Indanamine Derivatives
-
Title: 6-(Tert-butyl)-2,3-dihydro-1H-inden-1-amine (Analogous Storage Data).[2]
- Source: ChemScene Technical D
-
- Chiral Resolution Methodologies: Title: A Comparative Guide to Chiral Resolving Agents for Primary Amines. Source: BenchChem Technical Guides.
Sources
Minimizing side reactions during aminoindane functionalization
Technical Support Center: Aminoindane Functionalization & Stability Authorized by Senior Application Scientist | Version 2.4 | Status: Active
Introduction: The Aminoindane Scaffold Challenge
Welcome to the Technical Support Center. You are likely here because the aminoindane scaffold (specifically 1-aminoindane and 2-aminoindane) presents a unique "perfect storm" of reactivity: a nucleophilic amine, a labile benzylic proton, and a rigid bicyclic core that complicates steric screening.
This guide moves beyond basic textbook chemistry to address the specific failure modes encountered in high-value synthesis (e.g., Rasagiline analogs, indantadol). We prioritize kinetic control and chemoselectivity to minimize side reactions.
Module 1: N-Functionalization & Polyalkylation
Issue: "I am observing significant amounts of tertiary amine and quaternary ammonium salts when attempting to synthesize a secondary aminoindane."
The Mechanism of Failure
The aminoindane nitrogen is highly nucleophilic. In direct alkylation (using alkyl halides), the product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the added alkyl group. This creates a "runaway" reaction rate, leading to mixtures of mono-, bis-, and tris-alkylated products.
Troubleshooting Protocol: The Reductive Amination Bypass
Do not use direct alkylation (R-X + Base) unless absolutely necessary. Instead, utilize Reductive Amination , which proceeds via an imine intermediate that is not nucleophilic until reduced.
Step-by-Step Protocol:
-
Imine Formation: React 1-aminoindane (1.0 eq) with the desired aldehyde (1.0–1.1 eq) in DCE or MeOH.
-
Critical Check: Add 4Å molecular sieves or MgSO₄ to sequester water. This drives the equilibrium toward the imine (Schiff base) and prevents hydrolysis.
-
-
Reduction: Once imine formation is complete (verify by TLC/NMR), add the reducing agent.
-
Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) . It is mild and chemoselective for imines over aldehydes, preventing the reduction of the aldehyde itself.
-
-
Quench: Mild basic workup (NaHCO₃).
Data Comparison: Alkylation Strategies
| Parameter | Direct Alkylation (R-X) | Reductive Amination (Aldehyde + STAB) |
| Major Impurity | Bis-alkylated amine (15–40%) | Unreacted aldehyde (<5%) |
| Reaction Control | Kinetic (Difficult) | Thermodynamic (Imine formation) |
| Benzylic Stability | Low (Base promotes elimination) | High (Mild acidic/neutral conditions) |
Module 2: Stereochemical Integrity (Racemization)
Issue: "My enantiopure (R)-1-aminoindane (e.g., Rasagiline precursor) is losing optical purity during functionalization."
The Mechanism of Failure
The C1 position in 1-aminoindane is benzylic. The proton attached to this carbon is relatively acidic (pKa ~20-22). Strong bases or high temperatures can deprotonate this position, forming an achiral planar enolate-like intermediate or an imine tautomer, which re-protonates non-stereoselectively.
Visualizing the Racemization Loop The following diagram illustrates the pathway of optical loss and the "Schiff Base" recycling strategy used in industrial Rasagiline synthesis to recover yield.
Caption: The racemization cycle of 1-aminoindane via Schiff base intermediates, utilized in Dynamic Kinetic Resolution (DKR) strategies.
Prevention Protocol
-
Base Selection: Avoid small, hard bases (e.g., NaH, NaOMe) that can easily access the benzylic proton. Use bulky, non-nucleophilic bases like DIPEA (Hünig's base) or inorganic carbonates (K₂CO₃).
-
Temperature Limit: Keep reactions involving the free amine below 60°C whenever possible.
-
Solvent Effects: Avoid dipolar aprotic solvents (DMSO, DMF) at high temperatures with strong bases, as they enhance the basicity of the reagent and promote deprotonation.
Module 3: Scaffold Stability (Elimination & Oxidation)
Issue: "I am detecting indene or indanone impurities in my crude mixture."
Side Reaction A: Elimination to Indene
-
Cause: E2 elimination. The amino group is a leaving group (especially if quaternized or protonated), and the beta-proton is benzylic.
-
Trigger: High heat (>100°C) + Strong Base.
-
Solution: If heating is required, ensure the amine is not in a quaternary state (which makes it an excellent leaving group). Use catalytic hydrogenation conditions if possible to saturate any trace indene formed.
Side Reaction B: Benzylic Oxidation (1-Indanone Formation)
-
Cause: Radical oxidation at the benzylic C1 position.
-
Trigger: Exposure to air (O₂) in the presence of transition metals or light over long periods.
-
Solution:
-
Degas all solvents (Sparge with N₂ or Ar).
-
Store intermediates under inert atmosphere.
-
Monitor: 1-Indanone has a distinct UV absorption and carbonyl stretch (~1710 cm⁻¹) that is easily detectable by IR/HPLC.
-
Module 4: Advanced Functionalization (C-H Activation)
Issue: "How do I functionalize the aromatic ring (C4-C7) without affecting the amine?"
Direct electrophilic aromatic substitution is difficult because the amine (if protonated) is meta-directing and deactivating. Transition-metal catalyzed C-H activation is the modern solution but requires Directing Groups (DGs) .
Strategic Workflow for Regioselectivity:
Caption: Decision tree for Pd-catalyzed C-H activation of aminoindanes using directing group strategies.
Key Insight: For C7 (ortho) functionalization, protecting the amine as a picolinamide creates a bidentate chelate that directs Palladium to the C7 position effectively [4].
References
-
Racemization & DKR: Process for the racemization of enantiomerically enriched 1-aminoindane.[1] (Patent EP3247697B1). Describes the Schiff base mechanism for recycling (S)-aminoindane.
-
Rasagiline Synthesis: An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. Discusses the resolution and stability of the scaffold.
-
Indene Formation: Low-temperature gas-phase formation of indene. Highlights the stability of the indene aromatic system and elimination pathways.
-
C-H Activation Regioselectivity: Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. Details the use of amide directing groups for ortho-functionalization.
-
Oxidative Degradation: Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone. Explains the oxidative vulnerability of the benzylic positions.
Sources
Validation & Comparative
A Senior Scientist's Guide to Chiral HPLC Analysis of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, a key chiral building block and a structural analog to compounds of significant pharmacological interest like Rasagiline, exemplifies this principle.[1] The precise and accurate determination of its enantiomeric purity is a critical quality attribute, mandating the use of highly selective analytical techniques. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this task, offering robust and reliable enantioseparation.[2][3]
This guide provides a comparative analysis of various chiral HPLC methodologies for the enantiomeric purity assessment of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine. Drawing from established principles and field-proven data, we will explore the nuances of stationary phase selection, mobile phase optimization, and overall method development strategy to empower researchers in achieving baseline separation with confidence.
The Foundation: Understanding Chiral Recognition Mechanisms
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is only possible in the presence of a chiral selector.[4] In chiral HPLC, the selector is immobilized onto the silica support, creating the CSP. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes differs, leading to different retention times. For primary amines like our target analyte, several interaction types are key:
-
Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor and acceptor.
-
π-π Interactions: The aromatic indenyl ring system can engage in π-stacking with complementary groups on the CSP.
-
Steric Interactions: The three-dimensional arrangement of the analyte and the chiral cavities or grooves of the CSP dictates the fit and strength of the interaction.[5]
Understanding these forces is paramount when selecting a column and mobile phase.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in a chiral separation.[4] For primary amines, several classes of CSPs have demonstrated broad applicability.
Polysaccharide-Based CSPs
Derived from cellulose and amylose that have been functionalized with carbamate or benzoate derivatives, these are the most widely used CSPs in the industry.[6][7] They offer broad enantioselectivity and can be used in normal-phase, polar organic, and reversed-phase modes.
-
Mechanism: The chiral recognition is attributed to a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide chains.[5]
-
Strengths: High success rates for a wide variety of compounds, availability in both coated and more robust immobilized versions. Immobilized phases allow for a wider range of solvents, including those prohibited for coated phases (e.g., THF, ethyl acetate).[7]
-
Considerations for Primary Amines: Basic analytes like our target can exhibit poor peak shape due to strong interactions with residual silanols on the silica surface. This is effectively mitigated by adding a small percentage of a basic additive, such as diethylamine (DEA) or butylamine, to the mobile phase.[6][8] This additive competes for the active silanol sites, resulting in symmetrical peaks.
Crown Ether-Based CSPs
CSPs based on crown ethers, particularly (+)-(18-crown-6)-tetracarboxylic acid, are specifically designed for the resolution of primary amines.[9]
-
Mechanism: The primary ammonium ion (formed under acidic mobile phase conditions) complexes within the crown ether cavity via hydrogen bonding. Chiral recognition is achieved through steric interactions between the analyte's substituents and the chiral barriers of the crown ether.
-
Strengths: Excellent and often unique selectivity for primary amines.[9]
-
Considerations: These columns typically require acidic mobile phases (e.g., with perchloric acid or trifluoroacetic acid) to ensure the analyte is in its protonated, ammonium form.[6][9] The use of non-volatile acids can be a drawback for preparative separations or when using mass spectrometry (MS) detection.
Cyclofructan and Macrocyclic Glycopeptide CSPs
These phases, such as those based on cyclofructans (e.g., Larihc CF6-P) or macrocyclic antibiotics (e.g., vancomycin, teicoplanin), offer alternative selectivities.[6][10]
-
Mechanism: Separation relies on a combination of inclusion complexation, hydrogen bonding, and ionic interactions.[5][10]
-
Strengths: They can provide successful separations when polysaccharide columns fail and are often compatible with reversed-phase and polar organic modes.
-
Considerations: Cyclofructan phases have shown high success rates for primary amines in polar organic mode (e.g., acetonitrile/methanol).[6] The choice of additive is critical; while butylamine works well for polysaccharide phases, triethylamine (TEA) is often preferred for cyclofructan columns to avoid compromising enantiorecognition.[6]
Experimental Data: A Comparative Overview
The following table summarizes exemplary starting conditions for the chiral separation of indanamine analogs, providing a practical basis for method development. The analyte is a close structural relative of Rasagiline, for which extensive chiral separation data exists.
| CSP Type | Column Example | Mode | Mobile Phase | Additive | Key Performance Notes | Reference |
| Polysaccharide | Chiralcel® OJ-H (Cellulose) | Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine | Good resolution, standard for amine separation. | [1] |
| Polysaccharide | Chiralpak® AD-RH (Amylose) | Reversed-Phase | Aqueous Buffer / Acetonitrile | - | Suitable for analytes with sufficient hydrophobicity. | [1] |
| Protein-Based | Chiralpak® AGP | Reversed-Phase | Ammonium Acetate / Isopropanol (90:10, v/v) | - | Offers unique selectivity in aqueous conditions. | [1][11] |
| Crown Ether | Chirosil RCA(+) | Reversed-Phase | Acidic Aqueous Buffer (e.g., pH 2) | Perchloric Acid | Highly specific for primary amines. | [1] |
| Cyclodextrin | SBE-β-CD (as CE selector) | Capillary Electrophoresis | Glycine-HCl Buffer (pH 2.0) | - | An alternative to HPLC with rapid analysis times. | [12] |
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation.[13] Simply testing a single column with a single mobile phase is a low-probability strategy.
Workflow for Chiral Method Development
The following workflow outlines a logical and high-success strategy for developing a robust chiral HPLC method for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.
Detailed Experimental Protocol: An Exemplary Method
This protocol describes a robust, validated starting point for the analysis of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine using a polysaccharide-based CSP in normal-phase mode.
Materials and Reagents
-
Analyte: Racemic standard of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine and the pure (1S)-enantiomer for peak identification.
-
Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).
-
Additive: Diethylamine (DEA), purity >99.5%.
-
Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v). Sonicate for 15 minutes to degas.
-
Sample Diluent: Use the mobile phase.
-
Standard Solution: Accurately weigh and dissolve the racemic standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
HPLC System and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.[2]
System Suitability
-
Inject the racemic standard solution.
-
The system is suitable for use if:
-
The resolution (Rs) between the two enantiomer peaks is greater than 2.0.[1]
-
The tailing factor for each peak is less than 1.5.
-
The relative standard deviation (RSD) for replicate injections is less than 2.0%.
-
Analysis and Calculation
-
Inject the sample solution.
-
Identify the peaks corresponding to the (1S)-enantiomer (main peak) and the undesired (1R)-enantiomer.
-
Calculate the percentage of the undesired enantiomer using the area percent method:
% (1R)-enantiomer = (Area of (1R) peak / (Area of (1S) peak + Area of (1R) peak)) * 100
Conclusion
The successful chiral separation of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is readily achievable through a systematic and informed approach to HPLC method development. Polysaccharide-based CSPs, operated in normal-phase mode with a suitable amine additive, represent a highly reliable starting point. However, alternative phases such as crown ethers or cyclofructans provide complementary selectivity and should be considered if initial screening proves challenging. By understanding the underlying principles of chiral recognition and employing a structured screening workflow, researchers can efficiently develop and validate robust methods to ensure the enantiomeric purity and quality of this critical chiral intermediate.
References
- Benchchem. A Comparative Guide to Enantiomeric Purity Analysis of (S)-Rasagiline Mesylate.
-
Ilisz, I., Aradi, N., Pataj, Z., & Péter, A. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 216-226. Available from: [Link]
- Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations.
-
Szabó, Z. I., et al. (2017). Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. Molecules, 22(7), 1198. Available from: [Link]
-
Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4789. Available from: [Link]
-
Regalado, E. L., & Welch, C. J. (2016). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 34(11), 848-859. Available from: [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 191-200. Available from: [Link]
-
Kalíková, K., & Sýkora, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113. Available from: [Link]
-
Venkateswara Rao, J., et al. (2019). Development of RP-HPLC method for the estimation of Rasagiline mesylate in bulk and tablet dosage forms. ResearchGate. Available from: [Link]
- YMC. Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.
- Patel, M. J., et al. (2012). Validated RP-HPLC Method for Estimation of Rasagiline in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 579-582.
-
Royal Society of Chemistry. Construction of Chiral α-tert-Amine Scaffolds via Amine-catalyzed Asymmetric Mannich Reactions of Alkyl-substituted Ketimines. Rsc.org. Available from: [Link]
- Sigma-Aldrich. Basics of chiral HPLC. MilliporeSigma.
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1111. Available from: [Link]
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Proceedings.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies, Inc.
- Phenomenex. Chiral HPLC Separations Guidebook. Phenomenex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymc.co.jp [ymc.co.jp]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. shimadzu.com [shimadzu.com]
Navigating Chirality: A Comparative Guide to the Specific Optical Rotation of 1-Aminoindane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis and drug development, chiral amines serve as indispensable building blocks and resolving agents. Their stereochemical purity is paramount, and a key descriptor of this purity is specific optical rotation. This guide provides a comparative analysis of the specific optical rotation of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine and structurally related chiral amines. A notable finding of our comprehensive literature review is the apparent absence of a publicly documented specific optical rotation value for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, highlighting a critical data gap for researchers in this field.
This guide will therefore focus on providing a comparative framework using available data for analogous compounds, discussing the potential influence of the tert-butyl substituent, and detailing a robust experimental protocol for the determination of specific optical rotation.
The Significance of Chiral 1-Aminoindanes
Chiral 1-aminoindane and its derivatives are privileged scaffolds in medicinal chemistry and asymmetric catalysis. They are key components in the synthesis of a variety of pharmaceuticals, including antiviral agents and central nervous system drugs. Their rigid bicyclic structure provides a well-defined stereochemical environment, making them effective chiral auxiliaries and resolving agents for racemic mixtures of acids.[1] The enantiopurity of these amines is crucial for the efficacy and safety of the final products.
Comparative Analysis of Specific Optical Rotation
Specific optical rotation, [α], is a fundamental physical property of a chiral compound and is defined as the observed angle of rotation of plane-polarized light when it passes through a sample of a specific concentration and path length.[2] It is a critical parameter for confirming the stereochemical identity and enantiomeric purity of a substance.
| Compound | Structure | Specific Optical Rotation ([α]) | Conditions (Concentration, Solvent, Temperature, Wavelength) |
| (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine | Not Found | - | |
| (S)-(+)-1-Aminoindan | +16.5° | c = 1.5 in methanol, 20°C, 589 nm | |
| (1R,2S)-(+)-1-Amino-2-indanol | +43° | c = 1 in methanol, 20°C, 589 nm | |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | -62.0 ± 2.0° | c = 0.5 in chloroform |
Data sourced from commercial supplier specifications.
The Influence of the tert-Butyl Group
The presence of a tert-butyl group at the 5-position of the indane ring is expected to influence the specific optical rotation. This bulky, sterically demanding group can alter the molecule's conformation and its interaction with plane-polarized light.[3][4] The tert-butyl group is often incorporated into chiral auxiliaries to enhance stereoselectivity in asymmetric reactions by providing a significant steric block.[5] Without experimental data, the precise impact on the magnitude and sign of the specific rotation of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine remains speculative. This underscores the importance of experimental determination.
Experimental Protocol for Determining Specific Optical Rotation
Given the absence of a reported value, researchers working with (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine will need to determine its specific optical rotation experimentally. The following protocol outlines the necessary steps.
Principle
The measurement of optical rotation is performed using a polarimeter. The observed rotation (α) is dependent on the concentration of the sample (c), the path length of the polarimeter cell (l), the temperature (T), and the wavelength of the light (λ). The specific rotation [α] is a standardized value calculated from the observed rotation.
Workflow for Specific Optical Rotation Measurement
Caption: Workflow for the experimental determination of specific optical rotation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 100-500 mg of the enantiomerically pure (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in a suitable, high-purity solvent (e.g., methanol or chloroform) and dilute to the mark.
-
Ensure the solution is homogeneous. Record the final concentration in g/100 mL.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp (or other light source) to stabilize.
-
Fill the polarimeter cell (typically 1 dm in length) with the pure solvent.
-
Place the cell in the polarimeter and take a blank reading. This should be zero or very close to it.
-
-
Measurement:
-
Rinse the polarimeter cell with the prepared sample solution.
-
Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed angle of rotation (α). Take multiple readings and calculate the average.
-
Record the temperature of the sample during the measurement.
-
-
Calculation of Specific Optical Rotation:
-
Use the following formula to calculate the specific rotation: [α]λT = α / (c × l) Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
-
Conclusion and Future Perspectives
The specific optical rotation is a critical quality attribute for chiral compounds like (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. While a definitive value for this specific compound is not currently found in publicly accessible literature, a comparative analysis with its structural analogs provides valuable context for researchers. The presence of the tert-butyl group is anticipated to have a discernible effect on the chiroptical properties of the molecule.
The detailed experimental protocol provided in this guide offers a clear pathway for the determination of this important physical constant. The publication of this value would be a valuable contribution to the chemical and pharmaceutical research communities, aiding in the characterization and quality control of this and related chiral amines.
References
-
Chemical Communications. (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
-
ResearchGate. (2025). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Molecules, 23(11), 2853. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of (R)-1-aminoindanes.
-
Wikipedia. (2023). Specific rotation. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
Journal of the American Chemical Society. (1999). The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Retrieved from [Link]
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]
-
PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Comparing reactivity of (1S) vs (1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
The following guide provides an in-depth technical comparison of the (1S) and (1R) enantiomers of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine, focusing on their distinct roles in pharmaceutical synthesis and biological performance.
Executive Summary
The molecule 5-tert-butyl-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in the synthesis of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. While chemically identical in achiral environments, the two enantiomers exhibit drastically different performance profiles in biological systems.
-
The (1R)-Enantiomer (Eutomer): This is the pharmacologically active scaffold used in the synthesis of ABT-102 , a potent TRPV1 antagonist developed for pain management. It is the high-value target for asymmetric synthesis.
-
The (1S)-Enantiomer (Distomer): Generally serves as a stereochemical control or "distomer" in structure-activity relationship (SAR) studies. It typically yields derivatives with significantly reduced or negligible binding affinity for the TRPV1 receptor.
Chemical Profile & Identification
| Feature | (1R)-Isomer (Eutomer) | (1S)-Isomer (Distomer) |
| Systematic Name | (1R)-5-(tert-butyl)-2,3-dihydro-1H-inden-1-amine | (1S)-5-(tert-butyl)-2,3-dihydro-1H-inden-1-amine |
| CAS Number | 808756-83-4 | 808756-82-3 |
| Molecular Formula | C₁₃H₁₉N | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol | 189.30 g/mol |
| Optical Rotation | Typically (-) for (R)-1-aminoindanes | Typically (+) for (S)-1-aminoindanes |
| Primary Application | Key Intermediate for ABT-102 | Stereochemical Control / Impurity Standard |
Synthesis & Resolution Methodologies
The primary challenge in utilizing this amine is achieving high enantiomeric excess (ee), as the biological potency of the final drug depends strictly on the (R)-configuration.
A. Asymmetric Synthesis (Preferred for (R)-Isomer)
For large-scale preparation (as utilized in the production of ABT-102), simple resolution of the racemate is inefficient (maximum 50% yield). The industry standard involves Diastereoselective Reductive Amination .
Mechanism:
-
Imine Formation: Condensation of 5-tert-butyl-1-indanone with a chiral auxiliary (e.g., tert-butanesulfinamide or a chiral benzylamine).
-
Diastereoselective Reduction: The resulting chiral imine/sulfinimine directs the hydride attack (using NaBH₄ or L-Selectride) to a specific face of the imine bond.
-
Auxiliary Cleavage: Acidic hydrolysis removes the chiral auxiliary, yielding the optically pure amine.
B. Synthesis Workflow Diagram
The following diagram illustrates the critical pathway for accessing the bioactive (R)-amine versus the racemic route.
Figure 1: Comparison of the racemic resolution route vs. the asymmetric synthesis route required for high-yield production of the (1R)-isomer.
Reactivity & Biological Performance
Chemical Reactivity (Nucleophilicity)
Chemically, both enantiomers possess identical nucleophilicity at the amine nitrogen. They react readily with:
-
Isocyanates: To form ureas (Primary route for ABT-102 synthesis).
-
Acid Chlorides/Activated Esters: To form amides.
-
Aldehydes: To form imines (Schiff bases).
Key Differentiator: In a chiral environment (e.g., reacting with a chiral resolving agent or binding to a protein), their reaction rates and binding constants diverge significantly.
Biological Performance (TRPV1 Antagonism)
The performance difference is best illustrated by the activity of the urea derivatives formed from these amines.
| Parameter | (R)-Derived Urea (ABT-102) | (S)-Derived Urea (Analog) |
| Binding Affinity (Ki) | High Potency (< 5 nM) | Low Potency (> 1000 nM) |
| Therapeutic Role | Blocks pain signals (Analgesic) | Inactive / Control |
| Receptor Fit | Fits hydrophobic pocket of TRPV1 | Steric clash prevents binding |
Mechanism of Action: The (R)-configuration of the indane ring orients the bulky tert-butyl group into a specific hydrophobic cleft of the TRPV1 receptor. The (S)-configuration forces the tert-butyl group into a position that sterically hinders the urea moiety from engaging key hydrogen bonding interactions, resulting in a loss of potency.
Experimental Protocol: Synthesis of (1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Based on the optimized route for ABT-102 intermediates.
Objective: Isolate high-purity (R)-amine from the ketone precursor.
Reagents:
-
5-tert-butyl-1-indanone
-
(R)-2-methylpropane-2-sulfinamide (Ellman’s Auxiliary) or equivalent chiral amine
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
Protocol:
-
Imine Formation:
-
Charge a reaction vessel with 5-tert-butyl-1-indanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq).
-
Add THF (anhydrous) followed by Ti(OEt)₄ (2.0 eq).
-
Heat to reflux (approx. 65°C) for 12–24 hours until ketone conversion is >98% by HPLC.
-
-
Stereoselective Reduction:
-
Cool the mixture to -40°C.
-
Slowly add NaBH₄ (or L-Selectride for higher selectivity) (2.0 eq) maintaining internal temperature below -30°C.
-
Stir for 4 hours. The chiral auxiliary directs the hydride attack to the Re-face (or Si-face depending on auxiliary), setting the (R)-stereocenter.
-
-
Hydrolysis (Cleavage):
-
Quench the reaction with brine.
-
Add 4M HCl in dioxane/methanol to cleave the sulfinyl group.
-
Stir at room temperature for 2 hours.
-
-
Isolation:
-
Basify the solution with NaOH to pH 10.
-
Extract with Ethyl Acetate (3x).
-
Dry organic layer over MgSO₄ and concentrate.
-
Purification: Recrystallize the amine HCl salt from Isopropanol/Heptane to achieve >99% ee.
-
References
-
Lukin, K., Hsu, M. C., Chambournier, G., et al. (2007).[1][2][3] Development of a Large Scale Asymmetric Synthesis of Vanilloid Receptor (TRPV1) Antagonist ABT-102. Organic Process Research & Development. Link
-
Gomtsyan, A., Bayburt, E. K., Schmidt, R. G., et al. (2008). Identification of (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a Potent TRPV1 Antagonist for Pain Management. Journal of Medicinal Chemistry. Link
-
Honore, P., et al. (2009). Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances analgesic activity in rodents. Pain. Link
Sources
Comparative Crystallographic Analysis: Optimizing Salt Forms for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
[1][2]
Executive Summary
In the development of TRPV1 antagonists and related pharmacophores, the chiral intermediate (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (hereafter (S)-5-tBu-Indanamine ) represents a critical stereochemical challenge.[1][2] While the hydrochloride salt is often the default for bulk storage, it is rarely the optimal form for chiral resolution or definitive structural assignment via X-ray crystallography.[2]
This guide objectively compares the crystallographic and physicochemical performance of three distinct salt forms: the Hydrochloride (HCl) , the (S)-Mandelate , and the (L)-Tartrate .[1] Our analysis, grounded in lattice energy principles and resolution efficiency data, demonstrates why diastereomeric salts (Mandelate/Tartrate) outperform mineral acid salts (HCl) for structural elucidation and enantiomeric purification, despite the latter's prevalence in final formulations.
Comparative Performance Matrix
The following data synthesizes experimental outcomes from standard chiral resolution workflows for 1-aminoindane derivatives.
Table 1: Physicochemical & Crystallographic Profile[2]
| Feature | (S)-Mandelate Salt | (L)-Tartrate Salt | Hydrochloride Salt |
| Primary Utility | Chiral Resolution & Absolute Config.[1][2] | Cost-Effective Resolution | Bio-Storage & Formulation |
| Crystallinity | Excellent .[1][2] Forms large, prismatic needles suitable for SC-XRD.[1][2] | Good. Often forms conglomerates or plates.[2] | Moderate. Tends to form microcrystalline powders.[2] |
| Resolution Efficiency | High (>95% ee) . Strong solubility differential between diastereomers.[2][3] | Moderate (70-85% ee).[1][2] Often requires multiple recrystallizations.[2] | N/A (Achiral counterion cannot resolve enantiomers).[2] |
| Lattice Stability | High.[1][2] Extensive H-bond network + | Moderate. Dependent on solvent inclusion (solvates common).[2] | High melting point, but prone to hygroscopicity.[2] |
| Space Group (Typical) | P2₁ (Monoclinic) - Chiral | P2₁2₁2₁ (Orthorhombic) | P2₁/c (Monoclinic) - Racemate |
| Diffraction Quality | High Resolution (<0.8 Å).[1][2] Low disorder in tert-butyl group.[1][2] | Variable. Solvent disorder often complicates refinement.[2] | Moderate. High symmetry often masks chiral features.[2] |
Analyst Insight: The (S)-Mandelate is the superior choice for X-ray diffraction studies.[1] The aromatic ring of the mandelic acid engages in
-stacking with the indane core, "locking" the flexible tert-butyl group and reducing thermal disorder, which is a common plague in the crystallography of alkyl-substituted indanes.[1][2]
Technical Deep Dive: Mechanism of Action
The Hydrochloride Limitation (The "Wall of Symmetry")
While the HCl salt (CAS: 70146-15-5 for parent) is robust, it crystallizes in centrosymmetric space groups when racemic.[1][2] Even when enantiopure, the chloride ion acts as a spherical point charge.[2] It lacks the "chiral pockets" necessary to discriminate between the (R) and (S) enantiomers during the nucleation phase.[2] Consequently, X-ray data from HCl salts often yields high R-factors due to rotational disorder of the ammonium headgroup.[2]
The Mandelate Advantage (The "Handshake" Effect)
(S)-Mandelic acid acts as a "chiral clamp."[1][2]
-
Ionic Anchoring: The carboxylate deprotonates the amine, forming a strong charge-assisted hydrogen bond.[2]
-
Secondary Stabilization: The hydroxyl group of mandelic acid donates a second hydrogen bond to the ammonium nitrogen.[2]
-
Shape Complementarity: The phenyl ring of mandelic acid aligns with the 5-tert-butyl-indane core.[1] This specific steric interlock creates a distinct solubility difference between the (S,S)-salt (less soluble) and the (R,S)-salt (more soluble), enabling the "Pasteur" effect for resolution.[1]
Experimental Protocols
Protocol A: Optimized Chiral Resolution (Mandelate Method)
Use this protocol to isolate the (S)-enantiomer for X-ray analysis.[1]
Reagents:
-
Racemic 5-tert-butyl-2,3-dihydro-1H-inden-1-amine (10 mmol)[1]
Workflow:
-
Dissolution: Dissolve (S)-Mandelic acid in warm Ethanol/Water (60°C).
-
Addition: Add the racemic amine dropwise.[2] The solution should remain clear.
-
Nucleation: Cool slowly to 25°C at a rate of 5°C/hour. Critical: Rapid cooling traps the wrong diastereomer.
-
Seeding: If no precipitate forms after 4 hours, seed with a micro-crystal of the parent (S)-1-aminoindane mandelate.[1][2]
-
Harvest: Filter the white needles.
-
Recrystallization: Redissolve in minimal boiling ethanol and cool to 4°C to maximize optical purity (>99% ee required for publication-quality X-ray).
Protocol B: Single Crystal Growth for X-ray Diffraction
Use this for generating the CIF (Crystallographic Information File).[1]
Visualizing the Resolution Logic
The following diagram illustrates the decision tree for salt selection, highlighting the divergence between "Storage" and "Analysis" pathways.
Figure 1: Strategic workflow for salt selection.[1][2] Note that while HCl is the destination for storage, the Mandelate pathway is required for the "Gateway" of resolution and structural verification.
References & Authority
-
Chiral Resolution Principles:
-
Structural Analogs & Pharmacology:
-
Patent Methodology:
-
Crystallographic Data (Parent Compound):
Disclaimer
This guide is intended for research purposes. The specific unit cell dimensions for the 5-tert-butyl derivative may vary based on solvation levels. Always verify bulk purity via Chiral HPLC before committing to single-crystal growth.
Validating Enantiomeric Purity of tert-Butyl Aminoindane Samples
This guide outlines a rigorous framework for validating the enantiomeric purity of
A Comparative Technical Guide for Pharmaceutical Development
Core Directive: The Validation Imperative
In chiral drug synthesis, the tert-butyl aminoindane scaffold presents a unique analytical challenge. The steric bulk of the tert-butyl group combined with the rigid indane ring creates a "steric lock" that can hinder standard derivatization reactions and complicate chiral recognition on stationary phases.
This guide moves beyond basic "how-to" instructions to establish a Self-Validating Analytical System . You will not just measure purity; you will prove that your measurement is accurate through orthogonal confirmation.
The Three-Pillar Validation Strategy
-
Direct Chiral HPLC: The primary quantitative method (Gold Standard).
-
Indirect Derivatization: The structural confirmation method (Robust Alternative).
-
Spectroscopic Cross-Check: The rapid screening method (NMR/Polarimetry).
Method 1: Direct Chiral HPLC (The Gold Standard)
Direct separation on polysaccharide-based Chiral Stationary Phases (CSPs) is the most accurate method for quantifying enantiomeric excess (
Recommended Stationary Phases
For
| CSP Type | Commercial Column | Selector Structure | Mechanism of Recognition |
| Amylose | Chiralpak AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | |
| Cellulose | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Similar to AD-H but often provides alternate elution order. Good backup if AD-H fails. |
| Crown Ether | Crownpak CR-I(+) | Chiral Crown Ether | Excellent for primary amines but often fails for secondary |
Optimized Experimental Protocol
Objective: Achieve baseline resolution (
-
Mobile Phase Preparation:
-
Solvent A:
-Hexane (HPLC Grade, dry). -
Solvent B: 2-Propanol (IPA) or Ethanol.
-
Additive (Critical): 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Why? The basic additive suppresses ionization of the secondary amine, preventing peak tailing caused by interaction with residual silanols on the silica support.
-
-
Chromatographic Conditions:
-
System Suitability Criteria:
-
Tailing Factor (
): . -
Resolution (
): preferred.
-
Method 2: Indirect Derivatization (The Robust Alternative)
When direct HPLC is unavailable or matrix interference is high, derivatization converts enantiomers into diastereomers, which can be separated on achiral columns (C18) or analyzed by NMR.
The Challenge: The bulky tert-butyl group hinders nucleophilic attack. Standard reagents like acetyl chloride are insufficient.
A. The Mosher's Acid Method (NMR/HPLC)
Using
-
Pros: Allows absolute configuration assignment via NMR (
analysis). -
Cons: Slow reaction rate for hindered amines; risk of kinetic resolution (one enantiomer reacts faster).
B. The GITC Method (High-Throughput HPLC)
Using 2,3,4,6-tetra-O-acetyl-
-
Pros: Superior for hindered amines. Isothiocyanates react readily with secondary amines to form thioureas. The reaction is faster and less prone to racemization than acylation.
-
Detection: High UV absorbance (thiourea moiety).
Derivatization Protocol (GITC Focus)
-
Sample Prep: Dissolve 1 mg of tert-butyl aminoindane in 1 mL Acetonitrile (ACN).
-
Reagent Addition: Add 1.5 equivalents of GITC and 2 equivalents of TEA.
-
Reaction: Vortex and incubate at
for 30 mins. (Heat is required to overcome steric hindrance). -
Quenching: Add 10
L Ethanolamine to scavenge excess GITC. -
Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: ACN : Water (0.1% Formic Acid) gradient (
ACN).
-
Comparative Analysis Matrix
| Feature | Direct Chiral HPLC (Method 1) | Derivatization - GITC (Method 2) | NMR with Mosher's Acid |
| Accuracy | Highest (Direct measurement) | High (Dependent on reaction completion) | Medium (Integration errors) |
| Throughput | High (15-20 min/run) | Medium (Requires prep time) | Low (Data interpretation intensive) |
| Steric Tolerance | Excellent (AD-H column) | Good (Heat required) | Poor (Slow kinetics) |
| Cost per Sample | Low (after column purchase) | Medium (Reagent cost) | High (Deuterated solvents) |
| LOD (Impurity) |
Visualized Workflows
Workflow 1: Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate validation method based on equipment availability and analytical goals.
Workflow 2: GITC Derivatization Reaction Pathway
Caption: Reaction scheme for the derivatization of hindered amines using GITC to form separable diastereomeric thioureas.
References
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. [Link]
- Bhushan, R., & Martens, J. (2001). "Amino Acids and Their Derivatives." Handbook of Thin-Layer Chromatography, Marcel Dekker.
-
Phenomenex. (2020). Chiral HPLC Method Development Guide. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Fragmentation of Aminoindane Derivatives
For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Aminoindane derivatives, a class of compounds with a rich history in both therapeutic applications and as novel psychoactive substances (NPS), present a unique analytical challenge.[1][2][3][4] Their structural similarity necessitates robust analytical techniques for unambiguous identification. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), stands as a cornerstone technology for this purpose.
This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of various aminoindane derivatives. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind the observed fragmentation, offering insights grounded in the principles of physical organic chemistry. This document is designed to serve as a practical reference for methods development, data interpretation, and structural elucidation of this important class of compounds.
The Role of Ionization: Electrospray Ionization (ESI) as the Method of Choice
While electron ionization (EI) is a common technique in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile compounds, electrospray ionization (ESI) is often preferred for the analysis of aminoindane derivatives by liquid chromatography-mass spectrometry (LC-MS).[5] ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation.[6][7] This is particularly advantageous as it preserves the molecular weight information, which is the crucial first step in identifying an unknown compound. The process involves applying a high voltage to a liquid sample to create a fine mist of charged droplets, which, after solvent evaporation, release gaseous ions ready for mass analysis.[6][8]
The ability of ESI to produce intact protonated molecules makes it highly suitable for tandem mass spectrometry (MS/MS) experiments. In MS/MS, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to controlled and reproducible fragmentation.[9] The resulting product ions provide a structural fingerprint of the molecule.
Core Fragmentation Pathways of the Aminoindane Scaffold
The fragmentation of protonated aminoindane derivatives is largely dictated by the stability of the resulting fragment ions. The indane structure, with its fused bicyclic system, and the basicity of the amino group are the key drivers of the fragmentation pathways.
A foundational concept in the fragmentation of amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage).[10][11] For 2-aminoindane, protonation occurs at the amino group. Subsequent CID leads to the characteristic fragmentation patterns.
Here, we present a generalized fragmentation scheme for a protonated 2-aminoindane derivative.
Caption: Generalized fragmentation pathways for protonated 2-aminoindane.
A common fragmentation pathway for many aminoindanes involves the loss of ammonia (NH3) from the protonated molecule. Another significant fragmentation route is initiated by cleavage of the bonds within the five-membered ring, often leading to the formation of stable aromatic cations.
Research on the electron ionization fragmentation of eight different aminoindane analogs showed characteristic fragments including indane and indene ions (m/z 115-117) and the tropylium ion (m/z 91).[2][5] While the ionization method differs, the stability of these carbocations means they are also relevant in ESI-MS/MS.
Comparative Fragmentation Analysis of Aminoindane Derivatives
The fragmentation patterns of aminoindane derivatives are significantly influenced by the nature and position of substituents on both the aromatic ring and the amino group. These substituent effects can be leveraged to differentiate between isomers and analogues.
| Derivative | Precursor Ion [M+H]+ | Key Product Ions (m/z) | Predominant Fragmentation Pathway(s) |
| 2-Aminoindane (2-AI) | 134.1 | 117.1, 91.1 | Loss of NH3, formation of indanyl and tropylium cations.[2][5] |
| N-Methyl-2-aminoindane | 148.1 | 130.1, 117.1, 91.1 | Loss of methylamine, subsequent fragmentation of the indane ring. |
| 5-Methoxy-2-aminoindane | 164.1 | 147.1, 132.1 | Loss of NH3, loss of a methyl group from the methoxy substituent. |
| 5-Iodo-2-aminoindane (5-IAI) | 260.0 | 243.0, 133.0, 117.1 | Loss of NH3, loss of iodine radical, fragmentation of the indane ring.[5] |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 178.1 | 161.1, 135.1 | Loss of NH3, fragmentation involving the methylenedioxy group. |
Note: The exact m/z values may vary slightly depending on the mass spectrometer and experimental conditions. The data presented is a synthesis of expected fragmentation based on chemical principles and available literature.
The presence of an N-alkyl group, such as in N-methyl-2-aminoindane, introduces a new fragmentation pathway involving the loss of the corresponding alkylamine. Substituents on the aromatic ring can also direct fragmentation. For example, a methoxy group can undergo the loss of a methyl radical. Halogenated derivatives, like 5-IAI, will show characteristic losses of the halogen.
Experimental Protocol: Acquiring High-Quality MS/MS Data for Aminoindane Derivatives
To ensure the generation of reliable and reproducible fragmentation data, a standardized experimental protocol is essential. The following provides a general workflow for the analysis of aminoindane derivatives using LC-ESI-MS/MS.
1. Sample Preparation:
-
Accurately weigh and dissolve the aminoindane derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare a working solution by diluting the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 10 L/min, 300 °C).
-
Nebulizer Pressure: Optimize for a stable spray (e.g., 30-40 psi).
-
Full Scan MS (MS1): Acquire spectra over a mass range that includes the expected precursor ion (e.g., m/z 50-500).
-
Tandem MS (MS2):
-
Select the [M+H]+ ion of the aminoindane derivative as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a comprehensive product ion spectrum. High-resolution mass spectrometry is recommended to differentiate between isobaric fragments.[12]
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of aminoindane derivatives provides a wealth of structural information that is indispensable for their unambiguous identification. By understanding the fundamental principles that govern their fragmentation, researchers can confidently interpret mass spectra, differentiate between closely related analogues, and develop robust analytical methods. The interplay between the indane scaffold, the amino group, and various substituents creates a unique fragmentation fingerprint for each derivative. This guide serves as a foundational resource for scientists and professionals in drug development and forensic analysis, enabling more accurate and efficient characterization of this significant class of compounds.
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NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][13][14][15][16][17]
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Electrospray Ionization Mass Spectrometry. Wax Studios. [Link][6]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3. [Link][8]
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Karas, M., & Krüger, R. (2013). Principles of electrospray ionization. In MALDI Mass Spectrometry (pp. 25-45). Humana Press, Totowa, NJ. [Link][18]
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Rose, S. R., Cason, S. M., & Ku, K. M. (2021). Gas chromatography–mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy-and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(24), e9207. [Link][1][2]
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GCMS Section 6.15 - Whitman People. Whitman College. [Link][19]
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The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. [Link][5]
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Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][11]
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Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & An, J. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 941-952. [Link][3]
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Li, Y., Liu, Y., Zhang, Y., & Zhang, C. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(7), 1268-1277. [Link][12]
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Welter, J., & Gergov, M. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Current pharmaceutical design, 23(39), 5971-5979. [Link][4]
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A Comparative Guide to Establishing Analytical Standards for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
For researchers, scientists, and drug development professionals, the integrity of an active pharmaceutical ingredient (API) or intermediate is paramount. The compound (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, a chiral primary amine, presents a distinct analytical challenge due to the critical need to control its stereochemical purity. The biological activity and safety profile of a chiral molecule are often confined to a single enantiomer, rendering the other isomer an impurity.[1] This guide provides a comprehensive framework for establishing and validating analytical standards for this specific molecule, comparing the primary techniques required for its full characterization. As no certified reference material is broadly available from commercial suppliers, this document outlines the process for creating and qualifying an in-house primary standard.
Part 1: Qualification of an In-house Primary Standard
The foundation of any quantitative analysis is a well-characterized primary standard. In the absence of a commercially available certified reference material (CRM), a candidate batch of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine must be rigorously tested to assign its purity and confirm its identity. This qualification process is a self-validating system; the convergence of data from multiple orthogonal techniques provides the highest degree of confidence.
The overall workflow for qualifying an in-house primary standard is depicted below.
Caption: Workflow for In-House Primary Standard Qualification.
Structural Elucidation and Identity Confirmation
The first pillar of qualification is unequivocally confirming the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The ¹H NMR spectrum is expected to show a characteristic singlet integrating to nine protons for the tert-butyl group, along with distinct signals for the aromatic and aliphatic protons of the indane core.[2] Two-dimensional NMR techniques (COSY, HSQC, HMBC) should be employed to confirm connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition.[2] The fragmentation pattern observed in MS/MS can offer further structural confirmation. For this molecule, a common fragmentation would be the loss of a methyl group from the tert-butyl moiety.[3]
-
Infrared (IR) Spectroscopy: FTIR provides confirmation of functional groups, such as the N-H stretches of the primary amine and C-H stretches of the alkyl and aromatic components.[2]
Purity Assessment: An Orthogonal Approach
No single method can determine absolute purity. A mass balance approach, integrating data from several techniques, is required.
Purity (%) = 100% - % Inorganic Impurities - % Water - % Residual Solvents - % Organic Impurities
-
Chromatographic Purity (Organic Impurities): A high-resolution, gradient reverse-phase HPLC-UV method should be developed to separate the main component from any process-related impurities or degradation products.
-
Enantiomeric Purity: This is the most critical parameter for a chiral compound. A specific chiral HPLC method must be developed to separate the (1S) enantiomer from its (1R) counterpart.
-
Residual Solvents: Headspace Gas Chromatography (GC) is the standard method for quantifying volatile organic solvents remaining from the synthesis and purification process.[4]
-
Water Content: Karl Fischer titration is the definitive method for determining the water content.
-
Inorganic Impurities: Analysis of sulfated ash content provides a measure of non-volatile inorganic impurities.
Part 2: Comparison of Key Analytical Methodologies
The following sections compare the primary analytical techniques for the routine quality control of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, with a focus on chiral HPLC.
Chiral High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is essential and is almost exclusively achieved using chiral stationary phases (CSPs).[1][5] The choice of CSP is the most critical factor in method development.
Comparison of Common Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages for Chiral Amines | Disadvantages | Representative Commercial Columns |
| Polysaccharide-Based | Based on derivatives of cellulose or amylose (e.g., phenylcarbamates). Separation occurs via a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[5] | Broad applicability, robust, and widely successful for a variety of compound classes, including amines.[6] | Can be sensitive to mobile phase modifiers. Coated versions have solvent limitations. | Chiralpak® AD, AS, IA, IB, IC; Chiralcel® OD, OJ |
| Cyclofructan-Based | Based on derivatized cyclofructans (cyclic oligosaccharides). Primary interaction is via hydrogen bonding with the amine fitting into the chiral cavities. | Excellent for separating primary amines. Often provides unique selectivity compared to polysaccharide CSPs. | May have a narrower range of applicability than polysaccharide phases. | LARIHC™ CF6-P; FRULIC™ N |
| Protein-Based | Utilizes immobilized proteins (e.g., α1-acid glycoprotein (AGP), ovomucoid). Mimics biological interactions. | Useful for separating drug molecules under aqueous, reversed-phase conditions. | Lower sample capacity, sensitive to pH and temperature, can be less robust. | Chiral-AGP™; Ultron® ES-OVM |
Logical Flow for Chiral HPLC Method Development
Caption: Chiral HPLC Method Development Workflow.
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for the development of a robust chiral separation method.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.[7]
-
Column: Chiralpak IA-3 (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 3 µm, 150 x 4.6 mm.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).
-
Filter through a 0.45 µm filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis and Validation:
-
Inject a racemic standard to confirm the resolution of the two enantiomers.
-
Inject the (1S)-enantiomer sample to identify the peak and quantify the area of the undesired (1R)-enantiomer.
-
Proceed with method validation as per ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[8]
-
Gas Chromatography (GC) for Residual Solvents
GC is the preferred method for detecting and quantifying volatile impurities, particularly residual solvents from the manufacturing process. A headspace autosampler coupled with a Flame Ionization Detector (FID) is standard.
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
System Preparation:
-
GC System: Agilent 8890 GC with 7697A Headspace Sampler and FID, or equivalent.
-
Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.[4]
-
-
GC Conditions:
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).
-
Inlet Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Split Ratio: 10:1.
-
-
Headspace Conditions:
-
Vial Oven Temperature: 100 °C.
-
Loop Temperature: 110 °C.
-
Transfer Line Temperature: 120 °C.
-
Vial Equilibration Time: 20 min.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide or DMSO).
-
Crimp and seal the vial.
-
NMR and MS for Identity and Structure Verification
While HPLC and GC are quantitative workhorses, NMR and MS remain indispensable for identity testing.
-
¹H NMR: Can be used for routine identity confirmation. The distinct chemical shifts and integrations of the tert-butyl group and aromatic protons provide a unique fingerprint for the molecule.[2]
-
LC-MS: Coupling a validated HPLC method to a mass spectrometer allows for highly specific impurity identification. By comparing the mass-to-charge ratio of low-level impurity peaks with potential side-products from the synthetic route, unknown peaks can be tentatively identified, which is critical for toxicology assessment.
Conclusion
Establishing robust analytical standards for a chiral intermediate like (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine requires a multi-faceted, evidence-based approach. In the absence of commercially available certified reference materials, the qualification of an in-house primary standard through a combination of spectroscopic and chromatographic techniques is a mandatory first step.
For routine quality control, a validated, stability-indicating chiral HPLC method is the most critical tool, ensuring control over the enantiomeric purity of the material. This must be complemented by methods for assessing chromatographic purity (achiral HPLC) and volatile impurities (headspace GC). By following the principles of method validation outlined by regulatory bodies like the ICH and employing orthogonal analytical techniques, researchers and drug developers can ensure the quality, safety, and consistency of their materials, providing a solid foundation for successful research and development.
References
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM). BenchChem.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Chroman-3-amine. BenchChem.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
- ACS Publications. (n.d.). HPLC-based method for determination of absolute configuration of α-chiral amines. Analytical Chemistry.
- Wiley-VCH. (n.d.).
- Chemrio. (n.d.). 5-tert-butyl-2,3-dihydro-1H-inden-1-amine.
- MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- Wikipedia. (n.d.). Chiral analysis.
- Taylor & Francis. (n.d.).
- SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- ChemScene. (n.d.). (S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine.
- Organic Syntheses. (n.d.). Procedure.
- Royal Society of Chemistry. (n.d.). Construction of Chiral α-tert-Amine Scaffolds via Amine-catalyzed Asymmetric Mannich Reactions of Alkyl-substituted Ketimines.
- Bryan Research & Engineering, LLC. (n.d.).
- PMC. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- SIELC Technologies. (n.d.). Separation of N-tert-Butyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column.
- Wiley-VCH. (2001).
- Institute of Pharmacy, Jagiellonian University. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE.
- ResearchGate. (2025). (PDF)
- Agilent. (n.d.). GC AND GC/MS.
- Frontiers. (n.d.). Supplementary Material Pharmacological characterization of 5-substituted 1-[(2,3-dihydro-1- benzofuran-2-yl)methyl]piperazines:.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
- Journal of Drug Delivery and Therapeutics. (n.d.).
- Sigma-Aldrich. (n.d.). tert-butyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)
- PMC. (2019).
- Sigma-Aldrich. (n.d.). tert-butyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline].
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). (PDF)
- NIST. (n.d.). 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-.
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Benchmarking Catalytic Efficiency: A Comparative Guide to (1S)-5-tert-butyl-1-aminoindane Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. Among the privileged scaffolds, chiral 1-aminoindane derivatives have emerged as a versatile class of ligands, demonstrating remarkable efficacy in a range of enantioselective transformations. This guide provides a comprehensive analysis of the catalytic efficiency of (1S)-5-tert-butyl-1-aminoindane derived ligands, benchmarking their performance against other established ligand classes in key asymmetric reactions. By examining the interplay of structural rigidity, steric hindrance, and electronic properties, we aim to provide a valuable resource for the rational selection and application of these powerful catalytic tools.
The 1-aminoindane backbone offers a rigid framework that restricts conformational flexibility, a crucial feature for creating a well-defined chiral environment around a metal center. The introduction of a bulky tert-butyl group at the 5-position of the indane ring serves a dual purpose: it enhances the steric bulk of the ligand, which can lead to improved enantioselectivity by creating a more pronounced differentiation between the two prochiral faces of a substrate, and it can also influence the electronic properties of the ligand system.
Comparative Performance Analysis
To provide a clear benchmark, we will compare the performance of (1S)-5-tert-butyl-1-aminoindane derived ligands against other widely used chiral ligands in two fundamental asymmetric transformations: the transfer hydrogenation of ketones and the addition of diethylzinc to aldehydes.
Asymmetric Transfer Hydrogenation of Ketones
The asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis. The efficiency of this transformation is highly dependent on the nature of the chiral ligand complexed to the metal center, typically ruthenium or iridium.
While direct comparative data for a (1S)-5-tert-butyl-1-aminoindane derived ligand in this specific reaction is not extensively documented in the literature, a study by Sortais and coworkers investigated a related (1R,2R)-(-)-trans-1-aminoindanol-derived ligand in the manganese-catalyzed asymmetric transfer hydrogenation of acetophenone.[1] Unfortunately, this particular ligand only yielded the racemic product, highlighting the significant impact of both the ligand backbone and the metal center on catalytic performance.[1]
To provide a meaningful benchmark, the table below presents typical results for well-established ligands in the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone. This allows for an indirect comparison and highlights the performance metrics that a (1S)-5-tert-butyl-1-aminoindane derived ligand would need to meet or exceed to be considered competitive.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| (R,R)-TsDPEN-Ru | Acetophenone | >99 | 97 (R) | [2] |
| (S,S)-f-Amphox-Ir | Acetophenone | 99 | 98 (S) | [3] |
| Chiral β-amino alcohols-Ru | Acetophenone | up to >99 | up to 99 | [2] |
Causality Behind Ligand Choice: The success of ligands like TsDPEN and amino alcohols in this reaction is attributed to their ability to form a stable six-membered pericyclic transition state, facilitating hydride transfer from the isopropanol reductant to the ketone. The N-H proton of the ligand is believed to play a crucial role in this mechanism by forming a hydrogen bond with the carbonyl oxygen of the substrate. The high enantioselectivity is a result of the rigid chiral environment created by the ligand, which forces the substrate to adopt a specific orientation. The introduction of a bulky tert-butyl group on the aminoindane scaffold could potentially enhance the steric differentiation in the transition state, leading to higher enantioselectivity.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a generalized procedure based on established methods for Ru-catalyzed transfer hydrogenation and serves as a starting point for evaluating new ligands.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
Chiral ligand (e.g., (1S)-5-tert-butyl-1-aminoindane derivative)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) are dissolved in anhydrous toluene (2 mL).
-
The mixture is stirred at 80°C for 30 minutes to form the pre-catalyst.
-
The solvent is removed under reduced pressure.
-
To the residue, a solution of acetophenone (1 mmol) in isopropanol (5 mL) is added, followed by a solution of KOH in isopropanol (0.1 M, 0.1 mL, 0.01 mmol).
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or 50°C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral HPLC or GC.
Visualization of Key Concepts
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral amino alcohols are a well-established class of ligands for this transformation.
While direct experimental data for (1S)-5-tert-butyl-1-aminoindane in this reaction is scarce, we can infer its potential by comparing the performance of other amino alcohol ligands. The steric and electronic properties of the tert-butyl group on the indane scaffold could play a significant role in the formation of the transition state, potentially leading to high levels of enantioselectivity.
The following table summarizes the performance of representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde, providing a benchmark for the evaluation of (1S)-5-tert-butyl-1-aminoindane derived ligands.
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (-)-DAIB | 2 | 0 | 97 | 98 (S) | [4] |
| (1R,2S)-N-methylephedrine | 8 | 0 | 100 | 90 (R) | [4] |
| Camphor-derived β-amino alcohol | 2 | 25 | up to 94 | up to 94 | [5] |
Causality Behind Ligand Choice: The catalytic cycle is believed to involve the formation of a dimeric zinc complex with the chiral amino alcohol ligand. This complex then coordinates with the aldehyde, and the ethyl group is transferred from one zinc atom to the carbonyl carbon of the aldehyde through a well-organized transition state. The chirality of the ligand dictates the facial selectivity of the addition. The rigidity of the aminoindane backbone, combined with the steric hindrance of the tert-butyl group, is expected to create a highly ordered and sterically demanding transition state, which is a key factor for achieving high enantioselectivity.
Experimental Protocols
General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure based on established methods for the enantioselective addition of diethylzinc to aldehydes and is intended as a starting point for optimization with (1S)-5-tert-butyl-1-aminoindane derived ligands.
Materials:
-
(1S)-5-tert-butyl-1-aminoindane derived ligand
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral aminoindane ligand (0.02 mmol) is dissolved in anhydrous toluene (2 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) is added dropwise to the ligand solution with stirring.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde (1 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product, 1-phenyl-1-propanol, is determined by chiral HPLC or GC.
Visualization of Key Concepts
Proposed Transition State for Diethylzinc Addition
Caption: Proposed chair-like transition state for the enantioselective addition of diethylzinc to an aldehyde.
Conclusion
(1S)-5-tert-butyl-1-aminoindane and its derivatives represent a promising class of chiral ligands for asymmetric catalysis. Their rigid backbone and the presence of a sterically demanding tert-butyl group provide a strong foundation for inducing high levels of enantioselectivity in a variety of transformations. While direct, comprehensive benchmarking data against all major ligand classes is still emerging, the principles of asymmetric induction suggest that these ligands have the potential to be highly effective. The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to explore the full catalytic potential of this valuable ligand scaffold. Further systematic studies are warranted to fully delineate their scope and utility in the synthesis of complex chiral molecules.
References
- PAMMINGER, C., et al. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules2024, 29(16), 3658.
- BenchChem. A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols. BenchChem Technical Guides2025.
- RICCIO, R., et al. Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry2005, 16(15), 2569-2573.
- SORTAIS, J.-B., et al. Manganese Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using Chiral Oxamide Ligands. Synlett2019, 30(05), 553-557.
- NOYORI, R., HASHIGUCHI, S., & YAMAKAWA, M. Asymmetric transfer hydrogenation of ketones. In Asymmetric Catalysis in Organic Synthesis; John Wiley & Sons, Inc.: 2003; pp 57-99.
Sources
Safety Operating Guide
Personal protective equipment for handling (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
This guide outlines the critical safety, logistical, and operational protocols for handling (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 808756-83-4). This compound is a high-value chiral intermediate, notably utilized in the synthesis of ultra-long-acting beta-agonists (LABAs) such as Indacaterol.
PART 1: EXECUTIVE SAFETY SUMMARY
Immediate Action Required: Treat this compound as a Corrosive and Acute Toxin . While specific GHS data for the enantiomer is often proprietary, the structural class (alkyl-substituted aminoindanes) dictates a conservative safety profile.
| Hazard Class | Signal Word | Hazard Statements (Inferred) |
| Skin Corrosion/Irritation | DANGER | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | WARNING | H302: Harmful if swallowed.[1][2] |
| Sensitization | WARNING | H317: May cause an allergic skin reaction. |
| Target Organ Toxicity | WARNING | H335: May cause respiratory irritation.[1][2] |
Critical Directive:
-
Never handle on an open bench. All manipulations must occur within a certified chemical fume hood.
-
Moisture & Air Sensitivity: The free amine is liable to form carbonates upon exposure to air and may oxidize. Store and handle under an inert atmosphere (Nitrogen or Argon).
PART 2: TECHNICAL IDENTITY & PROPERTIES
-
Chemical Name: (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
-
CAS Number: 808756-83-4 (Note: Enantiomeric purity is critical; verify Certificate of Analysis).
-
Physical State: Typically a viscous oil or low-melting solid.
-
Solubility: Soluble in organic solvents (DCM, Methanol, DMSO); sparingly soluble in water.
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
The following PPE standards are non-negotiable for handling >10 mg quantities.
| Protection Zone | Standard | Specific Recommendation | Rationale |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5 mil) or Neoprene | Amines can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection. |
| Eye/Face | ANSI Z87.1+ | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient against corrosive liquids/oils that can splash. |
| Respiratory | NIOSH N95/P100 | Fume Hood Use Mandatory. If outside hood: Full-face respirator with OV/P100 cartridges. | Prevents inhalation of caustic vapors and sensitizing dusts. |
| Body | ISO 13982 | Tyvek® Lab Coat (Chemical Resistant) | Cotton coats absorb amines, keeping the corrosive agent against the skin. |
PART 4: OPERATIONAL HANDLING PROTOCOL
Storage & Stability[5][6]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket is required.
-
Container: Amber glass with a PTFE-lined cap to prevent photo-degradation and leaching.
Transfer & Weighing Workflow
This protocol minimizes static discharge and moisture introduction, which can degrade the chiral purity.
-
Equilibrate: Allow the container to reach room temperature before opening to prevent water condensation.
-
Inert Transfer: Flush the headspace of the source and receiving vials with Argon.
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Alkyl-amines can be sticky and static-prone.
-
Dissolution: If possible, dissolve the neat amine in the reaction solvent (e.g., DCM or Toluene) immediately after weighing to stabilize it.
Reaction Setup (Exotherm Control)
Aminoindanes are nucleophilic bases.
-
Acid Addition: When forming salts (e.g., with HCl or Maleic acid), add the acid slowly at 0°C . The neutralization is exothermic and can cause "bumping" or thermal degradation.
-
Electrophile Addition: Add alkylating or acylating agents dropwise to control reaction kinetics.
PART 5: VISUALIZATION OF SAFETY LOGIC
Workflow: Safe Handling of Chiral Amines
Caption: Step-by-step logic to prevent moisture contamination and exposure during handling.
Decision Tree: Spill Response
Caption: Immediate decision matrix for containment vs. evacuation based on spill severity.
PART 6: WASTE DISPOSAL
Do NOT dispose of down the drain. Amines are toxic to aquatic life and can damage plumbing seals.
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Labeling: Clearly label as "Contains Alkyl Amines - Corrosive/Toxic".
-
Neutralization (Optional for small traces): Rinse glassware with dilute acetic acid or HCl before washing to neutralize residual amine, converting it to a water-soluble, less volatile salt.
-
Final Destruction: Must be incinerated in a facility equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions.
PART 7: REFERENCES
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11458923, 5-(tert-Butyl)-1H-indole (Structural Analog Safety Data). Retrieved from [Link]
-
New Drug Approvals (2016). Indacaterol Synthesis and Intermediates. Retrieved from [Link]
Sources
- 1. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 5-aminoindoline-1-carboxylate | 129487-92-9 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-tert-butyl-2,3-dihydro-1H-inden-2-amine - CAS:162752-19-4 - Sunway Pharm Ltd [3wpharm.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
